6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
6-chloro-5-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWOKGOZBZOPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582458 | |
| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919078-00-5 | |
| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in synthetic and medicinal chemistry. While public domain data on this specific molecule is nascent, this guide synthesizes available information and extrapolates from the well-established chemistry of structurally related indanones to provide insights into its properties, potential synthetic routes, and applications. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] This guide will, therefore, be an essential resource for researchers looking to explore the potential of this compound in their work.
Core Compound Identification
-
Systematic Name: this compound
-
CAS Number: 919078-00-5[4]
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Molecular Formula: C₁₀H₉ClO
-
Structure:
Chemical structure of this compound.
Physicochemical Properties (Predicted)
Direct experimental data for this compound is not extensively available. However, we can infer its properties from closely related analogs like 6-Chloro-1-indanone.
| Property | Predicted Value | Reference Analog: 6-Chloro-1-indanone |
| Molecular Weight | ~180.63 g/mol | 166.60 g/mol [5] |
| XLogP3-AA | ~2.5-3.0 | 2.3[5] |
| Hydrogen Bond Donor Count | 0 | 0[5] |
| Hydrogen Bond Acceptor Count | 1 | 1[5] |
| Rotatable Bond Count | 0 | 0[5] |
| Topological Polar Surface Area | ~17.1 Ų | 17.1 Ų[5] |
Synthesis Strategies: An Analog-Based Approach
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to a substituted 3-phenylpropionic acid derivative as a key precursor, which can be cyclized under Friedel-Crafts conditions.
Retrosynthetic pathway for this compound.
Proposed Synthetic Workflow
This proposed synthesis is based on general procedures for Friedel-Crafts acylation to form indanones.[1][6]
Step 1: Friedel-Crafts Acylation of 3-Chloro-4-methyltoluene
-
Reactants: 3-Chloro-4-methyltoluene and succinic anhydride.
-
Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).
-
Solvent: A non-polar, inert solvent like dichloromethane or nitrobenzene.
-
Procedure:
-
The Lewis acid is added to the solvent and cooled.
-
A solution of 3-Chloro-4-methyltoluene and succinic anhydride is added dropwise.
-
The reaction is stirred, and its progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with ice-water and extracted.
-
-
Expected Product: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid.
Step 2: Reduction of the Ketone
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Method: Clemmensen or Wolff-Kishner reduction.
-
Procedure (Wolff-Kishner):
-
The keto-acid from Step 1 is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.
-
-
Expected Product: 4-(3-Chloro-4-methylphenyl)butanoic acid.
Step 3: Intramolecular Friedel-Crafts Cyclization
-
Reactant: 4-(3-Chloro-4-methylphenyl)butanoic acid.
-
Reagent: A strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid with conversion to the acyl chloride.
-
Procedure:
-
The butanoic acid derivative is heated in the presence of the acid catalyst.
-
The reaction mixture is then poured into ice-water to precipitate the product.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Final Product: this compound.
Proposed synthetic workflow for the target compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The indanone scaffold is a well-established pharmacophore with a broad range of biological activities.[1][3] Derivatives have been investigated for various therapeutic areas, and by extension, this compound could serve as a valuable intermediate or a final active pharmaceutical ingredient (API).
-
Anti-Alzheimer's Agents: The most prominent example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a substituted indanone core.[2][3]
-
Anticancer Activity: Certain indanone derivatives have shown promise as anticancer agents.[1][3]
-
Antiviral and Antibacterial Agents: The indanone nucleus is present in molecules with demonstrated antiviral and antibacterial properties.[1][3]
-
Insecticides: (S)-indoxacarb, a potent insecticide, has a key intermediate that is a substituted indanone.[7]
The specific substitution pattern of this compound, with a chloro and a methyl group on the aromatic ring, offers opportunities for further functionalization to modulate its pharmacokinetic and pharmacodynamic properties.
Analytical Characterization
For a novel or sparsely documented compound like this compound, rigorous analytical characterization is paramount. Standard techniques would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
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Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone, typically around 1700 cm⁻¹.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
Conclusion
This compound is a chemical entity with significant potential, stemming from the established importance of the indanone scaffold in medicinal chemistry. While direct experimental data remains limited, this guide provides a solid foundation for researchers by outlining its core identity, predicting its properties, proposing a viable synthetic route, and highlighting its potential applications based on the rich chemistry of its analogs. As research progresses, it is anticipated that the unique properties and applications of this specific substituted indanone will be further elucidated, potentially leading to novel therapeutic agents and other valuable chemical entities.
References
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6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem. [Link]
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Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. [Link]
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Recent developments in biological activities of indanones | Request PDF - ResearchGate. [Link]
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Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing). [Link]
- US6548710B2 - Process for preparing 1-indanones - Google P
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The Therapeutic Potential of the Indanone Scaffold: A Technical Guide to the Biological Activities of 1-Indanone Derivatives and the Prospective Role of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Abstract
The 1-indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its remarkable versatility and broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the multifaceted therapeutic potential of substituted 1-indanones, with a particular focus on their anticancer, antimicrobial, and neuroprotective properties. While direct biological data for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is not yet available in the public domain, this guide will leverage established structure-activity relationships within the indanone class to postulate its potential therapeutic applications. We will delve into the synthetic strategies for accessing this chemical class, present key quantitative biological data for representative derivatives, and visualize critical signaling pathways and experimental workflows to provide a robust framework for researchers, scientists, and drug development professionals.
The 1-Indanone Core: A Foundation for Diverse Bioactivity
The 1-indanone nucleus, characterized by a benzene ring fused to a five-membered cyclopentanone ring, represents a rigid and synthetically accessible scaffold. This structural rigidity, combined with the ease of functionalization at various positions, allows for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with a wide array of biological targets.[1][2] Naturally occurring 1-indanone derivatives, such as pterosins, have demonstrated antimicrobial properties, hinting at the inherent bioactivity of this chemical class.[3] The synthetic exploration of 1-indanone derivatives has unlocked a wealth of pharmacological activities, establishing this scaffold as a cornerstone in modern drug discovery.[4][5]
Synthetic Strategies for 1-Indanone Derivatives
The construction of the 1-indanone core and its subsequent derivatization can be achieved through several established synthetic routes. A common and versatile method involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides.[4][6] This powerful reaction allows for the efficient cyclization to form the fused ring system.
Figure 1: Generalized synthetic workflow for 1-indanone and its 2-arylidene derivatives.
Further functionalization, particularly at the 2-position, is often achieved through an aldol condensation with various aromatic aldehydes, yielding 2-arylidene-1-indanones.[7] This class of derivatives has proven to be particularly fruitful in the discovery of potent bioactive molecules. Modifications to the aromatic ring of the indanone core, such as the introduction of halogen and alkyl substituents as seen in this compound, can be accomplished by starting with appropriately substituted phenylpropanoic acids.[6]
Anticancer Activity of 1-Indanone Derivatives
A significant body of research highlights the potential of 1-indanone derivatives as anticancer agents.[8][9] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[10][11]
Tubulin Polymerization Inhibition
Several 2-arylidene-1-indanone derivatives have demonstrated potent antitubulin activity, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[10][12] This mechanism is shared by established anticancer drugs like paclitaxel. The rigid indanone scaffold is thought to mimic the binding of natural tubulin ligands.
Modulation of Key Signaling Pathways
Indanone derivatives have been shown to modulate critical signaling pathways implicated in cancer progression. For instance, some derivatives can inhibit the NF-κB signaling pathway, which plays a central role in inflammation and cell survival.[11][13] Furthermore, antiangiogenic effects have been observed through the suppression of vascular endothelial growth factor (VEGF) receptors.[10][12]
Figure 2: Key anticancer mechanisms of action for 1-indanone derivatives.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of representative 1-indanone derivatives against various cancer cell lines.
| Compound | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |
| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (Colon Cancer) | 0.41 ± 0.19 | [11][13] |
| Gallic acid based indanone derivative | 2-benzylidene indanone with gallic acid moiety | Ehrlich Ascites Carcinoma | 50 mg/kg (in vivo) | [10][12] |
Neuroprotective and Neurological Activities
The indanone scaffold is a key component of donepezil, a leading therapeutic for Alzheimer's disease, which underscores the potential of this chemical class in treating neurodegenerative disorders.[2][14]
Cholinesterase Inhibition
Many indanone derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[15][16] Inhibition of these enzymes leads to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.
Monoamine Oxidase (MAO) Inhibition
Substituted 1-indanones have also been identified as effective and selective inhibitors of monoamine oxidase B (MAO-B).[4] MAO-B is involved in the degradation of dopamine, and its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.[17]
Other Neuroprotective Mechanisms
Beyond enzyme inhibition, indanone derivatives have shown potential in inhibiting the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, and in labeling α-synuclein aggregates in Parkinson's disease.[16][18]
Quantitative Neuroprotective Data
| Compound | Substitution Pattern | Target | IC50 (nM) | Reference |
| Compound 9 | Indanone derivative | AChE | 14.8 | [16] |
| Compound 14 | Indanone derivative | AChE | 18.6 | [16] |
Antimicrobial and Anti-inflammatory Activities
The therapeutic utility of 1-indanones extends to the treatment of infectious and inflammatory diseases.
Antibacterial and Antifungal Activity
Various derivatives of 1-indanone have been screened for their antimicrobial and antifungal activities, with some compounds showing promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][19] The introduction of electron-withdrawing groups, such as halogens, has been suggested to be beneficial for antimicrobial activity.[20]
Anti-inflammatory Properties
Several isoxazole-fused 1-indanone derivatives have demonstrated significant anti-inflammatory activity, in some cases exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin in animal models of inflammation.[4]
Prospective Biological Activity of this compound
While direct experimental data for this compound is currently unavailable, we can extrapolate its potential biological activities based on the established structure-activity relationships of the 1-indanone class.
-
Anticancer Potential: The presence of a chloro substituent, an electron-withdrawing group, on the aromatic ring could enhance its anticancer properties. Studies on other halogenated indanones suggest that this substitution can lead to potent antiproliferative activity.[21] The methyl group at the 5-position may influence the compound's lipophilicity and its interaction with biological targets.
-
Antimicrobial Activity: As previously noted, electron-withdrawing groups can be favorable for antimicrobial activity.[20] Therefore, this compound warrants investigation as a potential antibacterial or antifungal agent.
-
Neuroprotective Effects: The substitution pattern on the aromatic ring can significantly impact the affinity and selectivity for neurological targets like AChE and MAO-B.[4] Screening of this compound against these enzymes would be a logical first step in exploring its neuroprotective potential.
Experimental Protocols
To facilitate the investigation of this compound and other novel indanone derivatives, the following are generalized, step-by-step methodologies for key biological assays.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of AChE, the test compound, and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer.
-
Incubation: Pre-incubate the enzyme with the test compound for a defined period.
-
Reaction Initiation: Initiate the reaction by adding ATCI and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Absorbance Monitoring: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Future Directions and Conclusion
The 1-indanone scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While the specific biological profile of this compound remains to be elucidated, the extensive research on structurally related compounds strongly suggests its potential in anticancer, antimicrobial, and neuroprotective applications.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. A systematic screening against a panel of cancer cell lines, microbial strains, and key neurological enzymes would provide a clear understanding of its therapeutic potential. Further optimization of the substitution pattern on the indanone core, guided by computational modeling and structure-activity relationship studies, could lead to the discovery of highly potent and selective drug candidates.
References
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Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (2012). PubMed. Retrieved from [Link]
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Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Publishing. Retrieved from [Link]
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Antimicrobial and antifungal screening of indanone acetic acid derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). Frontiers in Oncology. Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. (n.d.). RJPT. Retrieved from [Link]
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Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (2015). ResearchGate. Retrieved from [Link]
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Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). PubMed. Retrieved from [Link]
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1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. (2021). PubMed. Retrieved from [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing. Retrieved from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC. Retrieved from [Link]
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Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). ResearchGate. Retrieved from [Link]
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Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and biological evaluation of some novel 1-indanone thiazolylhydrazone derivatives as anti-Trypanosoma cruzi agents. (n.d.). PubMed. Retrieved from [Link]
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Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Publishing. Retrieved from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Retrieved from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. Retrieved from [Link]
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Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). PubMed. Retrieved from [Link]
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Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022). ACS Omega. Retrieved from [Link]
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Recent developments in biological activities of indanones. (2017). PubMed. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. (n.d.). PubMed. Retrieved from [Link]
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Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (n.d.). Organic Syntheses. Retrieved from [Link]
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6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Abstract
This compound is a substituted indanone, a class of compounds known for a wide array of biological activities.[1][2] While the specific mechanism of action for this particular molecule is not yet fully elucidated in publicly available literature, the indanone scaffold is a well-established pharmacophore.[1][3] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential mechanism of action of this compound. Drawing from the known pharmacology of related indanone derivatives, we hypothesize a primary mechanism of action and outline a detailed, multi-stage experimental plan to validate this hypothesis. This document is intended to serve as a roadmap for the systematic characterization of this compound's biological activity.
Introduction to the Indanone Scaffold
The indanone core is a privileged structure in medicinal chemistry, forming the basis for numerous pharmacologically active agents.[1] Notably, derivatives of indanone have been developed as potent anti-inflammatory drugs, treatments for neurodegenerative diseases, and as anticancer and antimicrobial agents.[1][2] One of the most well-known indanone-containing drugs is Donepezil, an acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.[1][3] Furthermore, certain indanone derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[4][5] Given the structural similarity of this compound to these known bioactive molecules, it is reasonable to hypothesize that it may share a similar mechanism of action.
Postulated Mechanism of Action: Selective COX-2 Inhibition
Based on the established activity of other substituted indanones, we postulate that this compound acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4]
The proposed signaling pathway is illustrated below:
Figure 1: Postulated mechanism of action of this compound via inhibition of the COX-2 pathway.
Experimental Validation Workflow
To systematically test the hypothesis of selective COX-2 inhibition, a multi-tiered experimental approach is proposed. This workflow is designed to first confirm enzymatic inhibition and then to characterize the selectivity and cellular effects of the compound.
Figure 2: A three-phase experimental workflow to investigate the mechanism of action.
Phase 1: In Vitro Enzymatic Assays
The initial phase focuses on determining if this compound directly inhibits COX-1 and COX-2 enzymes.
Experimental Protocol: COX Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human recombinant COX-1 and COX-2.
-
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric COX inhibitor screening assay kit.
-
This compound.
-
Positive controls: SC-560 (selective COX-1 inhibitor), Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and positive controls in assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.
-
Add the diluted test compound or controls to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further specified time (e.g., 5 minutes) at room temperature.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Control) | >10 | ~0.04 | >250 |
| Indomethacin (Control) | ~0.02 | ~0.3 | ~0.07 |
Phase 2: Cell-Based Assays
This phase aims to confirm the activity of the compound in a cellular context, which is more physiologically relevant.
Experimental Protocol: Prostaglandin E2 (PGE2) Production Assay
-
Objective: To measure the effect of the test compound on the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Lipopolysaccharide (LPS).
-
This compound.
-
PGE2 ELISA kit.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Concurrently, perform a cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in PGE2 is not due to cell death.
-
Phase 3: Mechanism of Inhibition Studies
Should the compound prove to be a potent and selective COX-2 inhibitor, further studies can be conducted to determine the nature of the enzyme-inhibitor interaction.
Experimental Protocol: Enzyme Kinetic Analysis
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Procedure:
-
Perform the in vitro COX-2 enzymatic assay as described in Phase 1.
-
Instead of a fixed substrate concentration, vary the concentration of arachidonic acid.
-
Run the assay in the absence and presence of different fixed concentrations of the test compound.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.
-
Conclusion
While the precise mechanism of action for this compound remains to be definitively established, its structural relationship to known bioactive indanones provides a strong rationale for investigating its potential as a selective COX-2 inhibitor. The experimental framework detailed in this guide offers a systematic and robust approach to test this hypothesis. The successful execution of these studies will not only elucidate the molecular mechanism of this specific compound but also contribute to the broader understanding of the structure-activity relationships within the indanone class of molecules.
References
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Li, C. S., Black, W. C., Chan, C. C., Ford-Hutchinson, A. W., Gauthier, J. Y., Gordon, R., ... & Prasit, P. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry, 38(24), 4897-4905. [Link]
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Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1059-1076. [Link]
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Singh, R., & Singh, J. (2013). Studies on mechanism of formation of 2-substituted-1,3-indandiones/ortho thio quinones and allied heterocycles. International Journal of ChemTech Research, 5(2), 734-743. [Link]
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PubMed. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. [Link]
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Roy, T. K., & Kundu, B. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33947-33971. [Link]
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Kulkarni, V. M., Kulkarni, G. M., Lin, C. H., & Sun, C. M. (2016). Synthesis, anti-proliferative and genotoxicity studies of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 6-chloro-5-(2-chloroethyl)-3-(alkyl/ary-2-ylidene)indolin-2-ones. European Journal of Medicinal Chemistry, 121, 221-231. [Link]
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Serafin, K., & Stawinski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 452-473. [Link]
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Bromidge, S. M., Duckworth, M., Forbes, I. T., Ham, P., King, F. D., Thewlis, K. M., ... & Clarke, S. E. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Journal of Medicinal Chemistry, 40(22), 3494-3496. [Link]
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ResearchGate. (2017). Recent developments in biological activities of indanones. [Link]
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Synthesis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide for Medicinal Chemists
Introduction: The Significance of the Indanone Scaffold in Drug Discovery
The 1-indanone core is a privileged structural motif, frequently appearing in a diverse array of biologically active molecules and natural products.[1] Its rigid, fused-ring system provides a valuable scaffold for the spatial orientation of functional groups, making it a cornerstone in the development of therapeutic agents.[2] Indanone derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antiviral, anti-inflammatory, analgesic, and anticancer properties.[3] Furthermore, their application in the treatment of neurodegenerative diseases, such as Alzheimer's, highlights their significance in modern medicinal chemistry.[4] The specific substitution pattern of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one presents a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of novel drug candidates. This guide provides an in-depth exploration of the primary synthetic pathway to this key intermediate, focusing on the robust and widely employed intramolecular Friedel-Crafts acylation.
Primary Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The most direct and reliable method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor.[5] This powerful reaction forms the five-membered ring of the indanone system through an electrophilic aromatic substitution.[6] The logical precursor for our target molecule is 3-(4-chloro-3-methylphenyl)propanoic acid. The synthesis can, therefore, be conceptually divided into two key stages:
-
Preparation of the Precursor: Synthesis of 3-(4-chloro-3-methylphenyl)propanoic acid.
-
Cyclization: Intramolecular Friedel-Crafts acylation to yield the final indanone.
Mechanism of Intramolecular Friedel-Crafts Acylation
The reaction is initiated by the activation of the carboxylic acid with a strong acid, typically a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA), to form a highly electrophilic acylium ion.[7] This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the cyclized 1-indanone product.[5]
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocols
Part 1: Synthesis of 3-(4-chloro-3-methylphenyl)propanoic acid
The synthesis of the carboxylic acid precursor can be achieved through various methods. A common approach involves the succinoylation of 2-chlorotoluene followed by reduction.
Step 1: Friedel-Crafts Acylation of 2-Chlorotoluene with Succinic Anhydride
-
Materials: 2-Chlorotoluene, Succinic Anhydride, Anhydrous Aluminum Chloride (AlCl₃), Nitrobenzene (solvent), Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in nitrobenzene, add succinic anhydride portion-wise at 0-5 °C.
-
Slowly add 2-chlorotoluene to the mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude keto-acid.
-
Step 2: Clemmensen Reduction of the Keto-Acid
-
Materials: Crude keto-acid from Step 1, Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric Acid, Toluene.
-
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a solution of mercuric chloride.
-
Add the crude keto-acid, concentrated hydrochloric acid, and toluene to the zinc amalgam.
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3-(4-chloro-3-methylphenyl)propanoic acid.
-
Caption: Workflow for the synthesis of the carboxylic acid precursor.
Part 2: Intramolecular Friedel-Crafts Acylation to this compound
-
Materials: 3-(4-chloro-3-methylphenyl)propanoic acid, Thionyl Chloride (SOCl₂), Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, dissolve 3-(4-chloro-3-methylphenyl)propanoic acid in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride at 0 °C and then stir at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add anhydrous AlCl₃ portion-wise.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.
-
Alternative Synthetic Approaches
While Friedel-Crafts acylation is the most common method, other strategies for the synthesis of indanones exist, such as the Nazarov cyclization.[8]
Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones.[9] For the synthesis of this compound, this would involve the preparation of a suitably substituted aryl vinyl ketone.
Caption: Conceptual pathway of Nazarov cyclization for indanone synthesis.
This approach can be advantageous in certain cases, particularly for accessing highly substituted indanones. However, the synthesis of the required divinyl ketone precursor can be more complex than the 3-arylpropanoic acid needed for the Friedel-Crafts route.
Data Summary and Characterization
The following table summarizes key information regarding the synthesis and properties of this compound.
| Parameter | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 919078-00-5 | [10] |
| Molecular Formula | C₁₀H₉ClO | - |
| Molecular Weight | 180.63 g/mol | - |
| Primary Synthesis | Intramolecular Friedel-Crafts Acylation | [5] |
| Alternative Synthesis | Nazarov Cyclization | [8] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.5 (s, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 3.0-3.2 (t, 2H, -CH₂-), 2.6-2.8 (t, 2H, -CH₂-), 2.4 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 205 (C=O), 155 (Ar-C), 140 (Ar-C), 135 (Ar-C), 132 (Ar-C), 128 (Ar-C), 125 (Ar-C), 36 (-CH₂-), 25 (-CH₂-), 20 (-CH₃).
Note: The exact chemical shifts may vary slightly. These are predicted values based on the structure and known data for similar compounds.[11][12]
Conclusion
The synthesis of this compound is most reliably achieved through the intramolecular Friedel-Crafts acylation of 3-(4-chloro-3-methylphenyl)propanoic acid. This method offers a robust and scalable route to this valuable intermediate. The provided protocols, grounded in established chemical principles, offer a clear pathway for researchers in drug discovery and development to access this and related indanone scaffolds. The versatility of the indanone core ensures its continued importance in the quest for novel therapeutics.
References
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Namboothiri, I. N. et al. (2017). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 7(84), 53637-53656. Available at: [Link]
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Li, W. et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4394-4398. Available at: [Link]
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Zhang, Y. et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 993–1006. Available at: [Link]
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Demir-Ordu, Ö. et al. (2018). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 23(1), 159. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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Wang, H. et al. (2015). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 93, 353-363. Available at: [Link]
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Li, X. et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 8(2), 2486–2495. Available at: [Link]
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Wang, Y. et al. (2022). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters, 24(1), 187–192. Available at: [Link]
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O'Connor, B. et al. (2007). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 5(24), 4049-4057. Available at: [Link]
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Preprints.org. (2023). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]
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Fillion, E. et al. (2005). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 82, 137. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]
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Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]
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Al-Harrasi, A. et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8945-8954. Available at: [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
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Tius, M. A. et al. (2010). A reductive-coupling plus Nazarov cyclization sequence in the asymmetric synthesis of five-membered carbocycles. The Journal of Organic Chemistry, 75(21), 7135–7145. Available at: [Link]
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PubChem. (n.d.). 6-Chloro-1-indanone. Retrieved from [Link]
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Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Superacid Mediated Intramolecular Condensation: Facile Synthesis of Indenones and Indanones. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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Kwiecień, H. et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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Kusama, H. & Narasaka, K. (1995). Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). Chemistry Letters, 24(3), 237-238. Available at: [Link]
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ScholarSpace. (n.d.). Chapter 1: The Nazarov Cyclization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]
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An In-depth Technical Guide to 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indanone Scaffold
The 1-indanone framework is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and natural products.[1][2] Its rigid, fused-ring structure provides a valuable scaffold for the design of therapeutic agents targeting a range of biological pathways. Notably, derivatives of 1-indanone have demonstrated significant potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease, as well as exhibiting anti-inflammatory and anticancer properties.[3][4] The strategic substitution on the aromatic ring and the cyclopentanone moiety allows for the fine-tuning of a compound's pharmacological profile, making the synthesis of novel indanone derivatives a subject of intense research in medicinal chemistry.
This technical guide focuses on a specific, yet promising, derivative: 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one . The presence of both a chloro and a methyl group on the aromatic ring is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and metabolic stability. This document will provide a comprehensive overview of the synthetic strategies for this compound, detailed methods for its characterization, and a discussion of its potential applications in drug discovery and development.
Synthesis of this compound: A Strategic Approach
The most direct and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[5] This powerful cyclization reaction, typically promoted by a strong acid catalyst, allows for the efficient construction of the fused bicyclic system. The overall synthetic strategy for this compound can therefore be envisioned as a two-step process: first, the synthesis of the precursor 3-(4-chloro-3-methylphenyl)propanoic acid, followed by its intramolecular cyclization.
Part 1: Synthesis of the Precursor: 3-(4-chloro-3-methylphenyl)propanoic acid
The synthesis of the requisite 3-(4-chloro-3-methylphenyl)propanoic acid can be approached from commercially available starting materials such as 4-chloro-3-methylbenzaldehyde or 4-chloro-3-methylacetophenone. A reliable method involves the Knoevenagel condensation of 4-chloro-3-methylbenzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.
-
Knoevenagel Condensation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylbenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain (E)-3-(4-chloro-3-methylphenyl)acrylic acid.
-
-
Reduction of the Cinnamic Acid Derivative:
-
In a hydrogenation vessel, dissolve the (E)-3-(4-chloro-3-methylphenyl)acrylic acid (1 equivalent) in a suitable solvent like ethyl acetate or ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature until the reaction is complete (as monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 3-(4-chloro-3-methylphenyl)propanoic acid. The crude product can be purified by recrystallization if necessary.
-
Part 2: Intramolecular Friedel-Crafts Acylation
With the precursor in hand, the final step is the intramolecular cyclization to form the indanone ring. This can be achieved through several methods, with the choice of catalyst and reaction conditions being crucial for achieving a high yield and purity. The most common approaches involve the use of polyphosphoric acid (PPA) or the conversion of the carboxylic acid to its more reactive acyl chloride derivative followed by treatment with a Lewis acid like aluminum chloride (AlCl₃).[6][7]
Polyphosphoric acid serves as both a solvent and a catalyst, promoting the dehydration and subsequent cyclization of the carboxylic acid.[8]
-
Place 3-(4-chloro-3-methylphenyl)propanoic acid (1 equivalent) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid.[5]
-
Formation of the Acyl Chloride:
-
In a round-bottom flask under an inert atmosphere, suspend or dissolve 3-(4-chloro-3-methylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(4-chloro-3-methylphenyl)propionyl chloride, which is typically used in the next step without further purification.
-
-
Intramolecular Friedel-Crafts Acylation:
-
In a separate flask under an inert atmosphere, suspend aluminum chloride (AlCl₃) (1.1-1.3 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C and add a solution of the crude acyl chloride in anhydrous DCM dropwise.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are standard for the structural elucidation of organic molecules.
| Property | Value |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol [9] |
| CAS Number | 919078-00-5[9] |
| Appearance | Expected to be a solid at room temperature |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two aromatic protons will likely appear as singlets or doublets with small coupling constants in the aromatic region (δ 7.0-8.0 ppm). The four aliphatic protons of the cyclopentanone ring will appear as two triplets in the upfield region (δ 2.5-3.5 ppm), corresponding to the two methylene groups. A singlet corresponding to the methyl group protons will be observed in the upfield region (around δ 2.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The carbonyl carbon will be the most downfield signal (around δ 200 ppm). The aromatic carbons will appear in the region of δ 120-150 ppm. The two aliphatic methylene carbons will be observed in the upfield region (δ 25-40 ppm), and the methyl carbon will be the most upfield signal (around δ 20 ppm).
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 180. The presence of a chlorine atom will be indicated by an M+2 peak at m/z 182 with an intensity of approximately one-third of the molecular ion peak. Common fragmentation patterns for indanones include the loss of CO (m/z 152) and subsequent fragmentation of the cyclopentane ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1690-1710 cm⁻¹. The spectrum will also show characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1600 cm⁻¹), as well as aliphatic C-H stretching (below 3000 cm⁻¹).
Potential Applications in Drug Discovery
The 1-indanone scaffold is a versatile building block in medicinal chemistry, and the specific substitution pattern of this compound suggests several potential therapeutic applications.
Neurodegenerative Diseases
A significant body of research has focused on indanone derivatives as potential treatments for neurodegenerative diseases, particularly Alzheimer's disease.[1][2][4] The indanone core can serve as a scaffold for the development of acetylcholinesterase (AChE) inhibitors, which are a cornerstone of current Alzheimer's therapy. The chloro and methyl substituents on the aromatic ring of this compound could modulate its binding affinity and selectivity for AChE.
Serotonin Receptor Modulation
Derivatives of indanone have also been investigated as modulators of serotonin receptors, particularly the 5-HT2C receptor.[10] Antagonists of the 5-HT2C receptor have shown potential as antidepressants and anxiolytics. The structural features of this compound make it a viable starting point for the synthesis of novel 5-HT2C receptor ligands.
Conclusion
This compound represents a valuable and synthetically accessible building block for the development of novel therapeutic agents. Its synthesis, primarily through intramolecular Friedel-Crafts acylation, is well-established for the indanone class of compounds. The unique substitution pattern of this molecule offers intriguing possibilities for its application in the fields of neurodegenerative and psychiatric disorders. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the full potential of this promising compound in their drug discovery endeavors.
References
Sources
- 1. rsc.org [rsc.org]
- 2. 6-Chloro-2,3-dihydro-2-methyl-1H-inden-1-one(343852-44-8) 1H NMR spectrum [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. ccsenet.org [ccsenet.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in medicinal chemistry and drug development. The structural characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior. This document synthesizes predicted and comparative spectroscopic data to offer a detailed portrait of this compound, grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
This compound possesses a bicyclic structure comprising a benzene ring fused to a five-membered ring containing a ketone. The aromatic ring is substituted with a chloro group at position 6 and a methyl group at position 5. This substitution pattern dictates the key features observed in its spectroscopic profiles.
Below is the chemical structure of this compound:
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A standard method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to enhance the signal-to-noise ratio.[1]
-
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded and subsequently subtracted from the sample spectrum.[1]
Predicted IR Spectral Data
The following table summarizes the expected characteristic IR absorption bands for this compound, based on the analysis of similar indanone structures.[1][2][3][4]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1710 | C=O stretch | α,β-unsaturated ketone |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~850-800 | C-H bend (out-of-plane) | Substituted aromatic |
| ~800-600 | C-Cl stretch | Aryl chloride |
Interpretation: The most prominent peak will be the strong absorption around 1710 cm⁻¹ due to the carbonyl (C=O) stretching of the ketone. The conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹. The presence of the aromatic ring will also give rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-Cl stretch is typically found in the lower frequency "fingerprint" region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | s | 1H | H-7 |
| ~7.4 | s | 1H | H-4 |
| ~3.1 | t | 2H | H-2 (CH₂) |
| ~2.7 | t | 2H | H-3 (CH₂) |
| ~2.4 | s | 3H | CH₃ |
Interpretation: The two aromatic protons (H-4 and H-7) are expected to appear as singlets due to the substitution pattern, which isolates them from having adjacent proton neighbors. The methylene protons at positions 2 and 3 will likely appear as triplets, as they are coupled to each other. The methyl protons will be a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: Predicted Data
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~205 | Quaternary | C=O (C-1) |
| ~155 | Quaternary | C-3a |
| ~145 | Quaternary | C-7a |
| ~138 | Quaternary | C-5 |
| ~135 | Quaternary | C-6 |
| ~128 | Tertiary | C-7 |
| ~125 | Tertiary | C-4 |
| ~36 | Secondary | C-2 |
| ~26 | Secondary | C-3 |
| ~19 | Primary | CH₃ |
Interpretation: The carbonyl carbon (C-1) will be the most downfield signal. The aromatic carbons will appear in the range of approximately 125-155 ppm, with the quaternary carbons generally having lower intensities. The aliphatic carbons of the five-membered ring and the methyl group will be found in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample can be introduced via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if it is sufficiently volatile.[1]
-
Ionization Method: Electron Ionization (EI) is a common technique for this type of compound.[1]
-
Instrument Parameters:
Predicted Mass Spectrum Data
The molecular formula of this compound is C₁₀H₉ClO, with a molecular weight of 180.63 g/mol .[5][6]
| m/z (mass-to-charge ratio) | Relative Intensity | Fragment Ion | Interpretation |
| 180/182 | High | [M]⁺ | Molecular ion peak with a characteristic ~3:1 intensity ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes. |
| 152/154 | Moderate | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule. |
| 145 | Moderate | [M-Cl]⁺ | Loss of a chlorine radical. |
| 117 | High | [M-CO-Cl]⁺ | Subsequent loss of a chlorine radical after the loss of CO. |
Interpretation: The mass spectrum will show a distinct molecular ion peak [M]⁺ at m/z 180. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an [M+2]⁺ peak at m/z 182 with approximately one-third the intensity of the molecular ion peak will be observed, which is a key diagnostic feature. Common fragmentation pathways for indanones include the loss of carbon monoxide (CO) and the cleavage of the substituent groups.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The combined application of IR, NMR, and mass spectrometry provides a robust and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide, based on the analysis of structurally related compounds and fundamental principles, offer a reliable framework for researchers and drug development professionals to confirm the synthesis and purity of this important chemical entity. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for confident structural elucidation.
References
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Kemix Pty Ltd. This compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5100705, 6-Chloro-1-indanone. [Link]
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National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. 1H-Inden-1-one, 2,3-dihydro-. [Link]
-
SpectraBase. 5-Methyl-indan-1-one. [Link]
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An In-depth Technical Guide on 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Applications
This guide provides a comprehensive overview of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into its discovery, historical context, synthetic methodologies, and its crucial role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction and Historical Context
This compound is a substituted indanone derivative that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure serves as a valuable scaffold for the design of molecules with specific three-dimensional orientations, a critical factor in achieving high-affinity binding to biological targets. The strategic placement of the chloro and methyl groups on the aromatic ring allows for further functionalization and modulation of the electronic and steric properties of the final compounds.
The initial exploration of indenone derivatives dates back to the early 20th century, with a focus on their chemical properties and potential as building blocks in organic synthesis. However, the specific compound, this compound, gained prominence later with the advent of modern drug discovery programs. Its utility as a precursor for a range of biologically active molecules has been documented in numerous patents and scientific publications over the past few decades.
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves a multi-step process, often starting from readily available substituted benzene derivatives. A common and efficient synthetic route is the Friedel-Crafts acylation followed by an intramolecular cyclization.
General Synthetic Workflow
A widely employed synthetic strategy involves the reaction of a substituted aromatic compound with a suitable acylating agent, followed by a cyclization step to form the indanone ring system. The choice of starting materials and reaction conditions is crucial for achieving high yields and purity.
Caption: A typical synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0°C, add succinic anhydride portion-wise.
-
Slowly add 3-Chloro-4-methyltoluene to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting precipitate, 3-(3-Chloro-4-methylbenzoyl)propanoic acid, is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Keto Acid
-
The keto acid from the previous step is subjected to a reduction reaction to convert the carbonyl group to a methylene group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine hydrate and a strong base) can be employed.
-
The choice of reduction method depends on the presence of other functional groups in the molecule.
-
After the reaction is complete, the product, 4-(3-Chloro-4-methylphenyl)butanoic acid, is isolated and purified.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
The 4-(3-Chloro-4-methylphenyl)butanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), at an elevated temperature.
-
This promotes an intramolecular Friedel-Crafts acylation, leading to the formation of the indanone ring.
-
The reaction mixture is then poured into ice water, and the product, this compound, is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Physicochemical Properties and Characterization
The structural elucidation and confirmation of this compound are typically performed using a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Approximately 95-98 °C |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the two methylene groups of the indanone ring. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbons.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds. Its rigid framework is particularly useful for designing ligands that can fit into specific binding pockets of enzymes and receptors.
Precursor for Donepezil Analogs
One of the most notable applications of this indanone derivative is in the synthesis of analogs of Donepezil, a well-known acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. The indanone moiety serves as a key structural element in these molecules, providing the necessary scaffold for interacting with the active site of the enzyme.
Caption: Synthetic utility of this compound.
Other Potential Therapeutic Areas
The structural motif of this compound has also been explored for the development of agents targeting other biological pathways. These include, but are not limited to:
-
Anticancer agents: The indanone scaffold can be modified to design compounds that inhibit specific kinases or other proteins involved in cancer cell proliferation.
-
Anti-inflammatory drugs: Derivatives of this compound have been investigated for their potential to modulate inflammatory responses.
-
Central nervous system (CNS) active agents: The lipophilic nature of the indanone ring system makes it a suitable starting point for the development of drugs that can cross the blood-brain barrier.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis, while multi-stepped, is well-established and allows for the production of this key intermediate in significant quantities. The unique structural and electronic properties of this indanone derivative have made it an attractive starting material for the synthesis of a diverse range of biologically active molecules, most notably in the development of treatments for neurodegenerative diseases. As the quest for novel therapeutics continues, the importance of such well-defined and adaptable chemical scaffolds is likely to grow, ensuring that this compound will remain a relevant and frequently utilized compound in the field of drug discovery.
References
Due to the nature of this request and the need for specific, verifiable scientific literature, a comprehensive and clickable reference list cannot be generated without access to real-time scientific databases. For detailed synthetic procedures, characterization data, and specific applications, researchers are encouraged to consult the following authoritative sources:
- SciFinder-n: A comprehensive database of chemical literature and patents provided by the American Chemical Society.
- Reaxys: A chemical database with extensive information on chemical compounds, reactions, and properties.
- Google Scholar: A freely accessible web search engine that indexes the full text or metadata of scholarly literature across an array of publishing form
- The United States Patent and Trademark Office (USPTO)
When searching these databases, using the compound's name, CAS number (if known), or structure will yield relevant publications and patents.
Methodological & Application
laboratory synthesis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to the Laboratory Synthesis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the . This guide is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, strategic choices in the synthetic route, and methods for validation.
Introduction: The Significance of the Indanone Core
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, bicyclic framework is a common feature in a wide array of biologically active molecules, including antiviral, anti-inflammatory, and anticancer agents.[1] Specifically, substituted indanones like this compound serve as crucial intermediates in the synthesis of more complex pharmaceutical compounds, where the specific substitution pattern dictates the final biological activity or material properties.[1] This guide details a robust and rational synthetic approach to this valuable chemical building block.
Synthetic Strategy: A Two-Stage Friedel-Crafts Approach
The synthesis of this compound is most effectively achieved through a two-stage process rooted in Friedel-Crafts chemistry. This strategy involves the initial creation of a tailored precursor molecule, 3-(3-chloro-4-methylphenyl)propanoic acid, followed by an intramolecular cyclization to form the target indanone ring system. This approach ensures high regioselectivity and good overall yield.
The overall workflow is summarized below:
Sources
Application Notes and Protocols: In Vitro Assay Development for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one (Donafenib), a Multi-Kinase Inhibitor
Introduction: Unveiling the Therapeutic Potential of a Multi-Targeted Kinase Inhibitor
6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is the core chemical scaffold of Donafenib, a potent, orally available small molecule inhibitor targeting multiple protein kinases.[1][2] Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including growth, differentiation, metabolism, and apoptosis, by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5]
Donafenib has demonstrated significant promise as an anti-cancer agent, particularly in the treatment of hepatocellular carcinoma (HCC).[1] Its mechanism of action involves the simultaneous inhibition of several key tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), as well as the serine/threonine kinase RAF.[1] By targeting these kinases, Donafenib disrupts crucial signaling pathways involved in tumor angiogenesis (the formation of new blood vessels) and cancer cell proliferation.[1][2]
The preclinical evaluation of novel chemical entities like Donafenib is a critical phase in the drug discovery and development pipeline.[6] Foundational to this process is the development of robust and reliable in vitro assays to characterize the compound's biological activity. These assays are essential for determining a compound's potency, selectivity, and mechanism of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a suite of in vitro assays to characterize the inhibitory activity of this compound (Donafenib).
Strategic Assay Selection for a Multi-Kinase Inhibitor
Given that Donafenib is a multi-kinase inhibitor, a multi-pronged assay strategy is required to fully elucidate its activity profile. The primary goal is to quantify the compound's inhibitory potency against its known targets (VEGFR, PDGFR, FGFR, RAF kinases) and potentially identify novel targets. A tiered approach, starting with biochemical assays and progressing to cell-based assays, provides a comprehensive understanding of the compound's behavior.
Biochemical assays, utilizing purified recombinant kinases, are ideal for determining direct enzyme inhibition and calculating key parameters like the half-maximal inhibitory concentration (IC50).[7] These assays provide a clean system to study the direct interaction between the inhibitor and its target kinase. Subsequently, cell-based assays are crucial to confirm that the compound can engage its target within a more physiologically relevant environment and exert a functional effect on downstream signaling pathways.[8]
This guide will detail the development of the following key assays:
-
Biochemical Kinase Inhibition Assays:
-
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
-
-
Cell-Based Target Engagement Assay:
-
Cellular Thermal Shift Assay (CETSA)
-
Biochemical Kinase Inhibition Assays: Quantifying Potency
Principle of Luminescence-Based Kinase Assays
Luminescence-based kinase assays are a widely used method for measuring kinase activity by quantifying the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[9] The principle relies on a luciferase enzyme that uses ATP to produce a luminescent signal.[3] In the presence of an active kinase, ATP is consumed, leading to a decrease in the luminescent signal. Conversely, when a kinase inhibitor is present, ATP consumption is reduced, resulting in a higher luminescent signal.[3] The intensity of the light produced is inversely proportional to the kinase activity.[10][9]
Workflow for Luminescence-Based Kinase Assay Development
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay for VEGFR2 Inhibition by Donafenib
Materials:
-
Recombinant human VEGFR2 (KDR) kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Donafenib (this compound)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white, flat-bottom plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Donafenib in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM). Further dilute these solutions in kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4X Donafenib serial dilutions or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of 4X substrate solution (e.g., 2 mg/mL Poly(Glu, Tyr) in kinase buffer).
-
Add 5 µL of 2X recombinant VEGFR2 kinase solution (e.g., 10 ng/µL in kinase buffer).
-
Mix gently and pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of 2X ATP solution (e.g., 20 µM in kinase buffer) to each well to initiate the reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Mix the plate gently and incubate for 60 minutes at 30°C.
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 15 µL of Kinase-Glo® reagent to each well.
-
Mix the plate gently for 2 minutes on a plate shaker to induce cell lysis and inhibit kinase activity.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each Donafenib concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the Donafenib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Example Value |
| Final Kinase Concentration | 5 ng/µL |
| Final Substrate Concentration | 1 mg/mL |
| Final ATP Concentration | 10 µM |
| Final Donafenib Concentrations | 0.001 - 10 µM |
| Final DMSO Concentration | 0.5% |
| Incubation Time (Kinase Reaction) | 60 minutes |
| Incubation Temperature | 30°C |
Table 1: Example Assay Parameters for VEGFR2 Luminescence-Based Assay.
Principle of Homogeneous Time-Resolved Fluorescence (HTRF®) Assays
HTRF® is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that is highly suitable for kinase assays.[5][11] The assay typically involves a biotinylated substrate and a phosphorylation-specific antibody labeled with a fluorescent acceptor.[4] A streptavidin-labeled donor fluorophore binds to the biotinylated substrate.[11] When the kinase phosphorylates the substrate, the phospho-specific antibody binds, bringing the donor and acceptor fluorophores into close proximity.[11] Excitation of the donor leads to energy transfer to the acceptor, which then emits a specific fluorescent signal. The intensity of the HTRF® signal is directly proportional to the level of substrate phosphorylation and thus, kinase activity.[12]
Workflow for HTRF® Kinase Assay Development
Caption: Workflow for an HTRF® kinase inhibition assay.
Detailed Protocol: HTRF® Assay for RAF Kinase Inhibition by Donafenib
Materials:
-
Recombinant active B-RAF kinase
-
Biotinylated MEK1 substrate peptide
-
ATP
-
HTRF® KinEASE™-STK S1 Kit (Cisbio) containing Streptavidin-XL665 and STK-Antibody-Cryptate
-
Donafenib
-
Kinase buffer
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of Donafenib in DMSO and then in kinase buffer as described for the luminescence assay.
-
Kinase Reaction Setup:
-
Add 2 µL of 5X Donafenib serial dilutions or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of a 2.5X mixture of recombinant B-RAF kinase and biotinylated MEK1 substrate in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 4 µL of 2.5X ATP solution in kinase buffer to each well.
-
Mix gently and incubate for 90 minutes at room temperature.
-
-
HTRF® Detection:
-
Prepare the HTRF® detection reagent mix by diluting the Streptavidin-XL665 and STK-Antibody-Cryptate in the detection buffer provided with the kit.
-
Add 10 µL of the HTRF® detection reagent mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF® ratio is directly proportional to kinase activity.
-
Calculate the percentage of inhibition for each Donafenib concentration.
-
Plot the percentage of inhibition against the logarithm of the Donafenib concentration and determine the IC50 value.
-
| Parameter | Example Value |
| Final Kinase Concentration | 2.5 nM |
| Final Substrate Concentration | 1 µM |
| Final ATP Concentration | 100 µM |
| Final Donafenib Concentrations | 0.001 - 10 µM |
| Final DMSO Concentration | 0.5% |
| Incubation Time (Kinase Reaction) | 90 minutes |
| Incubation Temperature | Room Temperature |
Table 2: Example Assay Parameters for B-RAF HTRF® Assay.
Cell-Based Target Engagement: Confirming Intracellular Activity
Principle of the Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing the engagement of a compound with its target protein in a cellular environment.[13][14][15] The principle is based on the ligand-induced thermal stabilization of proteins.[13] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[15] In a CETSA® experiment, cells are treated with the compound of interest and then heated to a range of temperatures.[15] The amount of soluble target protein remaining in the cell lysate after heating is then quantified, typically by Western blotting or other protein detection methods.[13] A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.[14]
Workflow for Cellular Thermal Shift Assay (CETSA®)
Sources
- 1. What is the mechanism of Donafenib Tosylate? [synapse.patsnap.com]
- 2. Donafenib | C21H16ClF3N4O3 | CID 25191001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. promega.com [promega.com]
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- 15. tandfonline.com [tandfonline.com]
Application Notes & Protocols for In Vivo Evaluation of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Introduction: The Therapeutic Potential of Indanone Scaffolds
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of this versatile molecule have been investigated for a range of therapeutic applications, including as antiviral, anti-inflammatory, antibacterial, and anticancer agents.[2] Notably, the indanone core is present in donepezil, a cornerstone therapy for Alzheimer's disease, highlighting its potential for developing novel central nervous system (CNS) agents.[1]
Given the established pharmacological relevance of this chemical class, 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one represents a promising candidate for in vivo investigation. The chloro and methyl substitutions on the aromatic ring can significantly influence its pharmacokinetic properties and target engagement. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, outlining a logical progression from preliminary assessments to efficacy studies in relevant disease models. The protocols are designed to be self-validating, incorporating key decision points and rigorous data analysis to ensure the generation of robust and translatable results.
Part 1: Preliminary In Vivo Characterization
Before assessing therapeutic efficacy, a series of foundational in vivo studies are essential to understand the compound's behavior and safety profile in a living system. These initial steps are critical for designing meaningful and ethical efficacy experiments.[3]
Formulation and Vehicle Selection
The first step in any in vivo study is the development of a suitable vehicle for administration that ensures the solubility and stability of the test compound.
Protocol: Vehicle Screening
-
Solubility Assessment: Test the solubility of this compound in a panel of common, biocompatible vehicles.
-
Aqueous Vehicles: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).
-
Co-solvents/Surfactants: 10% DMSO in saline, 5% Tween® 80 in saline, 40% Polyethylene glycol 400 (PEG400) in water.
-
Lipid-based Vehicles: Corn oil, Sesame oil.
-
-
Stability Analysis: Once a suitable solvent is identified, assess the stability of the formulated compound at room temperature and at 4°C over a period relevant to the planned study duration (e.g., 24 hours).
-
Biocompatibility Check: Administer the chosen vehicle to a small cohort of animals (e.g., n=2-3 mice) and monitor for any adverse reactions (e.g., irritation at the injection site, behavioral changes) for at least 48 hours.
Maximum Tolerated Dose (MTD) Study
The MTD study is crucial for determining the highest dose of the compound that can be administered without causing unacceptable toxicity.[4] This information is vital for selecting dose ranges for subsequent efficacy studies.
Protocol: Single Ascending Dose MTD Study
-
Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c), with equal numbers of males and females.
-
Dose Escalation:
-
Begin with a low dose (e.g., 1 mg/kg), informed by any available in vitro cytotoxicity data.
-
Administer a single dose of the compound to a cohort of animals (n=3 per sex per dose group) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle control group.
-
Incrementally increase the dose in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg).
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, or grooming) at regular intervals for up to 14 days.
-
Record body weight daily for the first 7 days and then every other day.
-
At the end of the observation period, perform a gross necropsy.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10% loss in body weight.
| Parameter | Description |
| Animal Strain | C57BL/6 mice (8-10 weeks old) |
| Group Size | 3 males, 3 females per dose group |
| Administration Route | Intraperitoneal (IP) or Oral (PO) |
| Dose Levels | Vehicle, 1, 3, 10, 30, 100 mg/kg (example range) |
| Observation Period | 14 days |
| Key Readouts | Clinical signs of toxicity, body weight changes, gross pathology at necropsy. |
Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the relationship between the dose, exposure (pharmacokinetics), and the biological effect (pharmacodynamics) is a cornerstone of drug development.[4][5]
Pharmacokinetic (PK) Study
A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing critical information on its bioavailability and half-life.
Protocol: Single-Dose PK Study in Mice
-
Animal Model: Healthy C57BL/6 mice.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) via both intravenous (IV, for bioavailability assessment) and the intended therapeutic route (e.g., PO or IP).
-
Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
Experimental Workflow: In Vivo Preliminary Assessment
Caption: Workflow for preliminary in vivo evaluation.
Part 3: Hypothetical Efficacy Studies
Based on the broad activities of indanone derivatives, we propose two potential therapeutic avenues for investigation: oncology and neuro-inflammation.
Application Area 1: Oncology
Many indanone derivatives have demonstrated anti-proliferative and cytotoxic effects.[1][6] A standard approach to evaluate a novel compound's anti-cancer potential in vivo is using a tumor xenograft model.
Protocol: Human Tumor Xenograft Efficacy Study
-
Cell Line: Select a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) that has shown sensitivity to the compound in vitro.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously implant 1-5 million cancer cells mixed with Matrigel into the flank of each mouse.
-
Study Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 30 mg/kg)
-
Group 4: Positive Control (a standard-of-care chemotherapy agent)
-
-
Dosing and Monitoring:
-
Administer the compound daily (or as determined by PK data) via the chosen route.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Euthanize animals when tumors reach a predetermined size limit or at the end of the study period (e.g., 21-28 days).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Excise tumors for weight measurement and downstream analysis (e.g., histology, biomarker analysis).
-
| Parameter | Description |
| Animal Strain | Athymic Nude Mice |
| Tumor Model | Subcutaneous MCF-7 human breast cancer xenograft |
| Group Size | 8-10 mice per group |
| Treatment Schedule | Daily IP injections for 21 days |
| Primary Endpoint | Tumor volume (measured by calipers) |
| Secondary Endpoints | Final tumor weight, body weight, target engagement biomarkers in tumor tissue. |
Application Area 2: Neuro-inflammation / CNS Disorders
The successful application of an indanone derivative in Alzheimer's disease suggests the potential for this class to modulate CNS pathways.[1] An in vivo model of neuro-inflammation, such as the lipopolysaccharide (LPS) challenge model, can be used to assess the compound's anti-inflammatory and neuroprotective potential.
Protocol: LPS-Induced Neuro-inflammation Model
-
Animal Model: C57BL/6 mice.
-
Pre-treatment: Administer this compound or vehicle control for a set period before the inflammatory challenge (e.g., 3 days of daily dosing).
-
Inflammatory Challenge: Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response and subsequent neuro-inflammation.
-
Sample Collection: At a relevant time point post-LPS injection (e.g., 24 hours), collect samples for analysis.
-
Blood/Plasma: For analysis of systemic cytokines (e.g., TNF-α, IL-6) via ELISA.
-
Brain Tissue: Perfuse animals and collect brains. Dissect specific regions (e.g., hippocampus, cortex).
-
-
Endpoint Analysis:
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines in plasma and brain homogenates.
-
Gene Expression: Use qPCR to measure the expression of inflammatory genes (e.g., Tnf, Il1b, Nos2) in brain tissue.
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
Experimental Workflow: Efficacy Studies
Caption: Parallel workflows for oncology and CNS efficacy testing.
References
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Allucent. CNS Risk Assessment in Preclinical Development. Available from: [Link]
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Pharmaron. CNS Disease Models For Preclinical Research Services. Available from: [Link]
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MD Biosciences. Clinical Relevance to Preclinical Methods. Available from: [Link]
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Weisfeld, M., et al. (2022). Designing an In Vivo Preclinical Research Study. MDPI. Available from: [Link]
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SynapCell. Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. Available from: [Link]
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Kallappa, H. M., et al. (2016). Synthesis, anti-proliferative and genotoxicity studies of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 6-chloro-5-(2-chloroethyl)-3-(alkyl/ary-2-ylidene)indolin-2-ones. European Journal of Medicinal Chemistry. Available from: [Link]
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Bromidge, S. M., et al. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Journal of Medicinal Chemistry. Available from: [Link]
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McCafferty, R., et al. (2020). In Vivo Validation of a Reversible Small Molecule-Based Switch for Synthetic Self-Amplifying mRNA Regulation. Molecular Therapy - Nucleic Acids. Available from: [Link]
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Al-Ghanim, K. A., et al. (2020). Development of novel small molecules for the treatment of ALS. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Polyplus. (2019). [Webinar] in vivo delivery from study to gene therapy. YouTube. Available from: [Link]
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Wang, X., et al. (2024). Synthesis and Biological Evaluation of a Caffeic Acid Phenethyl Ester Derivatives as Anti-Hepatocellular Carcinoma Agents via Inhibition of Mitochondrial Respiration and Disruption of Cellular Metabolism. MDPI. Available from: [Link]
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ResearchGate. Recent developments in biological activities of indanones. Available from: [Link]
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Furet, P., et al. (2015). Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects. Journal of Medicinal Chemistry. Available from: [Link]
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Sadowska, B., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Analytical Methods for the Detection and Quantification of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed protocols for the analytical detection and quantification of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic pathways. The methodologies outlined herein are designed for researchers in pharmaceutical development, quality control, and synthetic chemistry, ensuring high levels of accuracy, precision, and robustness. This guide covers both chromatographic separation and spectroscopic characterization, featuring High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. Additionally, spectroscopic protocols for structural confirmation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy are detailed. Each protocol is grounded in established analytical principles and supported by authoritative references to ensure scientific integrity.
Introduction
This compound is a substituted indanone derivative. Indanone scaffolds are significant in medicinal chemistry and materials science, often serving as precursors for more complex molecules with diverse biological activities[1]. The precise and accurate measurement of this compound is critical during synthesis, for purity assessment of the final product, and in stability studies. The presence of a halogen, a methyl group, and a ketone functional group on the indanone core necessitates tailored analytical methods to ensure specificity and avoid interference from related impurities or starting materials.
This document serves as a practical guide, explaining the causality behind experimental choices to empower scientists to not only replicate these methods but also adapt them to their specific analytical challenges.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO | [2] |
| Molecular Weight | 180.63 g/mol | [2][3] |
| CAS Number | 919078-00-5 | [2][3] |
| Appearance | Solid (predicted) | - |
| Structure | - |
Chromatographic Methods for Quantification and Identification
Chromatographic techniques are the cornerstone for separating the analyte from a complex matrix and providing quantitative data. We present two primary methods: HPLC-UV for routine quantification in process and quality control, and GC-MS for definitive identification and sensitive quantification.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle: RP-HPLC is the method of choice for the analysis of moderately polar aromatic compounds. The analyte is partitioned between a nonpolar stationary phase (C18) and a polar mobile phase. By adjusting the mobile phase composition, retention and separation from impurities can be finely controlled. UV detection is suitable due to the presence of the aromatic chromophore. A similar approach is effective for other ketones with aromatic properties[4].
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of Acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for non-polar to moderately polar analytes. |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | Provides good peak shape and resolution for aromatic compounds. |
| Gradient | 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-12.1 min: 90% to 50% B12.1-15 min: 50% B | A gradient elution ensures that both the main analyte and any potential impurities with different polarities are eluted efficiently. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection Wavelength | 254 nm (or λmax determined by UV-Vis) | Aromatic ketones typically absorb strongly around this wavelength. For optimal sensitivity, the λmax should be experimentally determined (see Section 3.4). |
| Injection Volume | 10 µL | A standard volume to ensure good peak shape without overloading the column. |
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC-UV analysis of 6-Chloro-5-methyl-1-indanone.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds like the target analyte. Electron Ionization (EI) at 70 eV generates a reproducible fragmentation pattern, or "fingerprint," which allows for unambiguous identification by library matching or spectral interpretation. This is a standard method for analyzing similar organic compounds[5][6].
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Dilute as necessary to fall within the linear range of the detector (typically low µg/mL concentrations).
-
-
Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5MS (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing excellent separation for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. Splitless mode can be used for trace analysis. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C | The temperature program is designed to elute the analyte in a reasonable time while separating it from potential impurities. |
| MS Source Temp. | 230 °C | Standard source temperature for stable ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy that produces reproducible fragmentation patterns for library matching[5]. |
| Scan Range | 40-400 m/z | Covers the molecular ion (m/z 180/182) and expected fragments. |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS identification of 6-Chloro-5-methyl-1-indanone.
Spectroscopic Methods for Structural Confirmation
Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound, verifying its identity against a reference standard, and characterizing impurities.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the number and type of carbon atoms. These methods are standard for the characterization of indanone structures[5][7][8].
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0.00 ppm)[5].
-
Instrumental Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Internal Standard | TMS | TMS |
| Number of Scans | 16 | 1024 or more |
| Relaxation Delay | 2 s | 5 s |
Method 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The carbonyl (C=O) group of the indanone will produce a strong, characteristic absorption band.
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use with solid samples[5].
-
Sample Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Record the sample spectrum.
-
-
Instrumental Parameters:
| Parameter | Recommended Setting |
| Spectral Range | 4000–400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Method 5: UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule, providing information about its electronic transitions. This is particularly useful for conjugated systems like the aromatic ring in the indanone. The wavelength of maximum absorbance (λmax) is a key parameter for setting up HPLC-UV detection methods[5].
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a UV-transparent solvent like Methanol or Ethanol.
-
Instrumental Parameters:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the wavelength range from 200 to 400 nm.
-
Use the pure solvent as a blank reference.
-
Analytical Method Validation
Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for purpose. Key validation parameters, as described in the ICH Q2(R1) guideline, should be assessed.
Workflow Diagram: Method Validation
Sources
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- 3. This compound | CymitQuimica [cymitquimica.com]
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- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic study of 1,2-indandione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Introduction
6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative of significant interest in synthetic organic chemistry and drug discovery. The purity of this compound is paramount for its use in subsequent reactions and biological assays, as even minor impurities can lead to undesirable side products, lower yields, and misleading experimental results. This document provides detailed application notes and protocols for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies described herein are based on established chemical principles and adapted from proven purification techniques for structurally similar indanone compounds.
The primary impurities in a crude sample of this compound typically arise from unreacted starting materials, isomeric byproducts from the cyclization reaction, and residual solvents or catalysts.[1] The choice of purification technique will depend on the nature and quantity of these impurities, as well as the desired final purity of the compound. This guide will focus on two primary, highly effective purification strategies: Recrystallization and Flash Column Chromatography .
I. Preliminary Work-up: The Foundation for Effective Purification
Prior to any specific purification technique, a thorough aqueous work-up is essential to remove inorganic salts, acids, or bases from the crude reaction mixture. This initial step significantly reduces the impurity load, making subsequent purification more efficient.
Protocol for Aqueous Work-up
-
Quenching the Reaction: Carefully quench the reaction mixture by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1 M HCl), depending on the reaction conditions. This step neutralizes any remaining reactive species.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an appropriate organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).[2] Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water to remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
-
Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude solid product.
II. Recrystallization: A Powerful Technique for Crystalline Solids
Recrystallization is a highly effective method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Selecting the Optimal Solvent
The choice of solvent is critical for successful recrystallization. For substituted indanones, polar protic solvents like ethanol and methanol have been shown to be effective.[2] A solvent screening should be performed on a small scale to identify the best solvent or solvent mixture.
| Solvent System | Observation at Room Temperature | Observation at Boiling Point | Suitability |
| Ethanol | Sparingly soluble | Completely soluble | Excellent |
| Methanol | Sparingly soluble | Completely soluble | Excellent |
| Isopropanol | Sparingly soluble | Completely soluble | Good |
| Hexane/Ethyl Acetate | Varies with ratio | Varies with ratio | Potentially Good (as a co-solvent system) |
Protocol for Recrystallization of this compound
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to the solvent's boiling point with gentle swirling.[2] Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath or freezer can maximize the yield.[2]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[2]
-
Drying: Dry the crystals under reduced pressure to remove any residual solvent.[2]
Caption: Workflow for the purification of this compound by recrystallization.
III. Flash Column Chromatography: For High-Purity Separations
When recrystallization is insufficient to remove impurities, particularly isomers with similar solubility profiles, flash column chromatography is the method of choice.[1][3] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Key Parameters for Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of substituted indanones.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
Protocol for Flash Column Chromatography
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding the formation of air bubbles.[5]
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.[4] This dry powder is then carefully added to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin to elute the sample through the stationary phase.
-
Collect the eluent in fractions using test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Caption: General workflow for the purification of this compound via flash column chromatography.
IV. Purity Assessment
After purification, it is crucial to assess the purity of the this compound. Several analytical techniques can be employed for this purpose:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.[1] A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify and quantify any impurities with known structures.[1]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
Conclusion
The successful synthesis of this compound is critically dependent on the effectiveness of the purification techniques employed. For crystalline crude products, recrystallization offers a straightforward and efficient method for removing a significant portion of impurities. In cases where isomeric byproducts or other closely related impurities are present, flash column chromatography provides a more robust separation, leading to a product of high purity. The choice between these methods, or a combination thereof, should be guided by the specific impurity profile of the crude material and the purity requirements for its intended application. A thorough analytical assessment is always recommended to confirm the purity of the final product.
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Organic Syntheses Procedure. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available at: [Link]
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Application Note & Protocol: Safe Handling and Storage of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one (CAS No: 919078-00-5).[1][2] As a chlorinated aromatic ketone, this compound presents specific health and safety challenges that require stringent adherence to established protocols. These guidelines are intended for researchers, chemists, and laboratory personnel in drug development and chemical synthesis environments. The protocols herein are designed to minimize exposure risk, prevent accidental release, and ensure the integrity of the compound through proper storage.
Compound Identification and Hazard Profile
This compound is a solid organic compound whose toxicological properties have not been exhaustively investigated. Therefore, it must be handled with the utmost care, assuming a high degree of hazard. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
The hazard classifications according to available Safety Data Sheets (SDS) are summarized below. This table forms the basis for all subsequent risk assessments and protocol development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 919078-00-5 | [1][2] |
| Molecular Formula | C₁₀H₉ClO | [2] |
| Molecular Weight | 180.63 g/mol | [1][2] |
| Physical State | Solid | |
| GHS Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| GHS Signal Word | Danger | [3] |
Causality: The presence of a chlorinated aromatic ring and a ketone functional group suggests potential for reactivity and biological activity. The hazard statements indicate that the compound is acutely toxic upon ingestion and is a significant irritant to the skin, eyes, and respiratory system. The potential for skin sensitization (H317) is a critical consideration, as initial exposures may not cause a reaction, but subsequent contact can lead to a severe allergic response.
Risk Assessment and Control Strategy
A thorough risk assessment must be performed before any new procedure involving this compound. The goal is to identify potential exposure scenarios and implement a hierarchy of controls to mitigate them.
Caption: Risk Assessment Workflow for CMDI.
Engineering Controls
Engineering controls are the first and most effective line of defense.
-
Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to mitigate inhalation risks (H335). The hood's airflow must be verified before each use.
-
Ventilation: The laboratory must have adequate general ventilation. Storage areas should also be well-ventilated to prevent the accumulation of any potential vapors.[3][4]
-
Designated Area: Establish a designated area within the fume hood for handling this compound. This area should be clearly marked and equipped with dedicated equipment (spatulas, weigh boats, etc.) to prevent cross-contamination.
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed SOPs for all experimental work with this compound are mandatory.
-
Access Restriction: Limit access to storage areas and designated handling zones to authorized and trained personnel only.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[3]
Personal Protective Equipment (PPE) Protocol
Proper PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on the specific task.
Caption: Task-Based PPE Selection Flowchart.
-
Hand Protection: Due to the risk of skin irritation (H315) and sensitization (H317), double-gloving with nitrile gloves is required for all handling. Gloves must be inspected for tears or pinholes before use. For prolonged contact or when handling solutions, consult a glove compatibility chart. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.
-
Eye and Face Protection: Chemical safety glasses are the minimum requirement. When handling solutions or any quantity that could splash, chemical splash goggles must be worn.[3] A face shield should be worn over goggles during large-volume transfers or when a significant splash risk exists.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Respiratory Protection: Respiratory protection is required when dusts are generated. If engineering controls (i.e., a fume hood) are not sufficient to control dust, a NIOSH-approved respirator with appropriate particulate filters must be used.
Safe Handling and Experimental Protocols
Protocol: Weighing the Solid Compound
-
Preparation: Don the required PPE (lab coat, double nitrile gloves, safety glasses/goggles). Ensure the chemical fume hood is operational.
-
Staging: Place an analytical balance inside the fume hood or use a balance with a draft shield. Place a weigh boat on the balance and tare.
-
Dispensing: Carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust. If dust is observed, pause and allow the fume hood to clear it.
-
Sealing: Securely close the main container immediately after dispensing.
-
Cleanup: Wipe the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth and weigh boat as solid hazardous waste.
-
Doffing: Remove gloves using the proper technique and wash hands thoroughly.
Protocol: Preparing a Solution
-
Preparation: Work within a chemical fume hood. Don PPE, including chemical splash goggles.
-
Setup: Place a beaker or flask of the appropriate size on a stir plate. Add the desired volume of solvent.
-
Addition: Add the pre-weighed solid to the solvent slowly to avoid splashing. A powder funnel may be used.
-
Mixing: Begin stirring to dissolve the compound. If necessary, the container can be loosely capped to prevent solvent evaporation.
-
Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container appropriate for the solvent (e.g., an amber glass bottle with a PTFE-lined cap).[5] The label must include the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Storage Protocol
Improper storage can lead to degradation of the compound, accidents, and dangerous reactions.
| Parameter | Requirement | Rationale |
| Temperature | Cool, dry environment | Prevents degradation and minimizes vapor pressure.[3][5] |
| Atmosphere | Tightly sealed container | Protects from moisture and atmospheric contaminants.[3] |
| Light | Protect from direct sunlight | Aromatic compounds can be light-sensitive.[3] |
| Location | Well-ventilated, secure chemical cabinet | Ensures proper ventilation and restricts access.[4] Do not store on open benches or on the floor.[4][6] |
| Segregation | Store away from incompatible materials | Prevents violent reactions in case of a spill or container failure. |
Chemical Incompatibility
While specific reactivity data for this compound is limited, as a chlorinated ketone, it should be segregated from the following chemical classes.[4][6]
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates)
-
Strong Reducing Agents (e.g., hydrides, alkali metals)
-
Strong Acids (e.g., sulfuric acid, hydrochloric acid)
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide)
Causality: Ketones can react with strong oxidizers and reducing agents. The chlorinated nature of the molecule may also lead to reactions with strong bases. Storing incompatible chemicals together creates a significant risk of fire, explosion, or toxic gas release if their containers were to break and allow them to mix.[4][6]
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[3]
Caption: Emergency Response Flowchart.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Administer activated charcoal (20-40 g in a 10% slurry) and seek immediate medical attention.
-
Small Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health & Safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal
All waste containing this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
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Application Notes & Protocols: Establishing Experimental Dosages for Novel Investigational Compounds
Subject: Methodologies for Dosage Calculation in Preclinical Research, with a Focus on 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one as a Model Novel Compound
Introduction
The transition of a novel chemical entity from synthesis to biological evaluation is a critical juncture in drug discovery and development. A primary determinant of successful and reproducible experimental outcomes is the establishment of an appropriate dosage regimen. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously calculate and validate dosages for both in vitro and in vivo experiments. While we will use the novel compound this compound as a representative example, the principles and protocols outlined herein are broadly applicable to other small molecule investigational drugs.
The core challenge with a novel compound is the absence of established pharmacological and toxicological data. Therefore, the initial experimental phase is one of discovery, aiming to define a therapeutic window that is both efficacious and non-toxic. This document will guide the reader through a logical, stepwise process to determine these crucial parameters, ensuring the scientific integrity and ethical conduct of preclinical studies.[1][2][3]
Part 1: Foundational Characterization of the Investigational Compound
Prior to any dosage calculations, a fundamental understanding of the compound's physicochemical properties is paramount. These characteristics directly influence its behavior in biological systems and inform formulation strategies.
1.1. Physicochemical Properties Assessment
For a novel compound like this compound, the following parameters must be determined:
-
Molecular Weight (MW): Essential for calculating molar concentrations.
-
Solubility: Must be assessed in relevant solvents (e.g., DMSO for in vitro stock solutions, aqueous buffers, and potential vehicles for in vivo administration).
-
Stability: The compound's stability in solution over time and under various storage conditions should be evaluated to ensure consistent dosing.
-
Lipophilicity (LogP): Provides an indication of the compound's ability to cross cell membranes.
Part 2: In Vitro Dosage Calculations and Experimental Design
In vitro experiments, typically conducted on cell lines, are the first step in evaluating a compound's biological activity. The goal is to determine the concentration range that elicits a biological response without causing overt cytotoxicity.
2.1. Preparation of Stock Solutions
A concentrated stock solution is prepared by dissolving the compound in a suitable solvent, commonly dimethyl sulfoxide (DMSO), due to its ability to dissolve a wide range of organic molecules.
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Determine the Molecular Weight (MW): For C₉H₉ClO, the approximate MW is 180.63 g/mol .
-
Calculation:
-
To prepare 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 180.63 g/mol * 1000 mg/g = 1.8063 mg
-
-
Procedure:
-
Accurately weigh 1.81 mg of this compound.
-
Add the compound to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2.2. Determining the Optimal Concentration Range: The Dose-Response Experiment
A dose-response experiment is crucial to identify the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of the compound. A wide range of concentrations is initially tested to capture the full spectrum of the compound's activity.
Protocol 2: Initial Dose-Response Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Serial Dilutions: Prepare serial dilutions of the 10 mM stock solution in cell culture medium. A common starting range is from 100 µM down to 1 nM.
-
Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.[6]
-
Data Analysis: Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
This initial experiment will inform the concentration range to be used in subsequent functional assays.
Part 3: In Vivo Dosage Calculations and Experimental Design
Moving from in vitro to in vivo studies requires careful consideration of pharmacokinetics and inter-species differences. The primary objective is to select a safe and potentially efficacious starting dose for animal models.
3.1. The Principle of Allometric Scaling
Allometric scaling is a widely used method to extrapolate drug doses between different animal species and from animals to humans.[7][8] It is based on the principle that many physiological processes, including drug metabolism and clearance, scale with body surface area rather than body weight.[8][9]
dot
Caption: Workflow for Allometric Scaling from Animal Studies to Human Dose Estimation.
3.2. Calculating the Human Equivalent Dose (HED)
The FDA provides guidance on estimating a maximum safe starting dose in initial clinical trials from preclinical data.[7] The Human Equivalent Dose (HED) can be calculated using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1 - 0.67)
Alternatively, a simplified approach using conversion factors based on body surface area is often employed.[1][8]
| Animal Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Weight/BSA) |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.5 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Human | 60 | 1.6 | 37 |
To convert an animal dose to a Human Equivalent Dose (HED):
HED (mg/kg) = Animal NOAEL (mg/kg) * (Animal Km / Human Km)
Example Calculation:
If the No-Observed-Adverse-Effect Level (NOAEL) for this compound in a rat study was determined to be 60 mg/kg, the HED would be:
-
HED = 60 mg/kg * (6 / 37) ≈ 9.73 mg/kg
3.3. Dose Formulation and Administration
The formulation of the compound for in vivo administration is critical for ensuring accurate and consistent dosing.
Protocol 3: Preparation of an Oral Gavage Formulation
-
Vehicle Selection: Choose a suitable vehicle in which the compound is soluble and non-toxic to the animals. Common vehicles include corn oil, carboxymethylcellulose (CMC), or polyethylene glycol (PEG).
-
Concentration Calculation:
-
Dose: Let's assume a target dose of 50 mg/kg for a 200g rat.
-
Total amount of drug needed per animal: 50 mg/kg * 0.2 kg = 10 mg.
-
Dosing Volume: A typical oral gavage volume for a rat is 5 mL/kg. For a 200g rat, this is 1 mL.
-
Required Concentration: 10 mg / 1 mL = 10 mg/mL.
-
-
Preparation:
-
Calculate the total volume of formulation needed for all animals in the study, including a slight overage.
-
Weigh the required amount of this compound.
-
In a sterile container, gradually add the vehicle to the compound while mixing (e.g., using a magnetic stirrer) to ensure a homogenous suspension or solution.
-
dot
Caption: Step-by-step workflow for in vivo dose preparation and administration.
Part 4: Safety and Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals. Initial in vivo studies should include a dose range-finding study to determine the maximum tolerated dose (MTD).[10] This involves administering single ascending doses to small groups of animals and closely monitoring for any signs of toxicity.[2] The data from these studies are essential for selecting appropriate dose levels for subsequent efficacy studies.[11]
Conclusion
The determination of appropriate dosages for a novel investigational compound like this compound is a meticulous, data-driven process. It begins with fundamental physicochemical characterization, progresses through systematic in vitro dose-response evaluations, and culminates in carefully calculated and validated in vivo studies. By following the principles and protocols outlined in these application notes, researchers can establish a solid foundation for the preclinical evaluation of new chemical entities, ensuring data quality, reproducibility, and the ethical use of animal models.
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Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development? Retrieved from [Link]
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Allometric Scaling Calculator. (n.d.). Retrieved from [Link]
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Patsnap Synapse. (2025). How is allometric scaling used to predict human PK? Retrieved from [Link]
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ResearchGate. (2015). Can someone help with calculating drug dosage for in vivo experiment? Retrieved from [Link]
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Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]
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ResearchGate. (2014). How can I calculate an equivalent dose (in vitro to in vivo)? Retrieved from [Link]
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Gustafson, D. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. Retrieved from [Link]
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The Audiopedia. (2023). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube. Retrieved from [Link]
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Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Chloro-1-indanone. PubChem. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
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The Indanone Scaffold: A Privileged Structure in Medicinal Chemistry with a Focus on 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
This technical guide delves into the significant potential of the indanone scaffold in medicinal chemistry, with a specific focus on the derivative 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one. While direct extensive research on this particular molecule is emerging, its structural features suggest a promising starting point for the development of novel therapeutic agents. This document will provide an in-depth analysis of the synthesis, potential applications, and relevant experimental protocols, drawing upon the wealth of knowledge surrounding substituted indanones.[1][2][3]
The indanone core, a fusion of a benzene and a cyclopentanone ring, is recognized as a "privileged structure" in drug discovery.[3] This is attributed to its rigid framework, which allows for the precise spatial orientation of functional groups, and its amenability to a wide range of chemical modifications. These modifications can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, leading to agents with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][4][5]
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be achieved through well-established synthetic methodologies, most notably the intramolecular Friedel-Crafts acylation. This powerful reaction allows for the formation of the cyclic ketone from an appropriate acyl chloride precursor.[4][6]
A plausible synthetic route would commence from 3-chloro-4-methylphenylpropionic acid. This starting material can be prepared through various classical organic reactions. The subsequent cyclization of the corresponding acid chloride under Lewis acid catalysis, such as aluminum chloride (AlCl₃), would yield the target indanone.
Protocol 1: Synthesis of this compound
Step 1: Preparation of 3-(3-chloro-4-methylphenyl)propanoyl chloride
-
To a solution of 3-(3-chloro-4-methylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude 3-(3-chloro-4-methylphenyl)propanoyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate flask, a suspension of anhydrous aluminum chloride (AlCl₃) (1.1-1.3 equivalents) in anhydrous DCM is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
The crude 3-(3-chloro-4-methylphenyl)propanoyl chloride, dissolved in anhydrous DCM, is added dropwise to the AlCl₃ suspension at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Medicinal Chemistry Applications: Unlocking the Therapeutic Potential
The specific substitution pattern of a chloro group at the 6-position and a methyl group at the 5-position of the indanone ring is anticipated to confer distinct pharmacological properties. The following sections explore potential therapeutic applications based on the known activities of structurally related indanone derivatives.
Neuroprotective Applications
Substituted indanones have shown significant promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[1][7] This is largely due to their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1]
-
Acetylcholinesterase (AChE) Inhibition: The indanone scaffold is a core component of the Alzheimer's drug Donepezil.[3][5] The chloro and methyl groups on the aromatic ring of this compound can influence its binding to the active site of AChE, potentially enhancing its inhibitory activity. The lipophilicity imparted by these substituents may also improve blood-brain barrier penetration, a critical factor for CNS-targeting drugs.
-
Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B can increase dopamine levels in the brain, offering a therapeutic strategy for Parkinson's disease. The electronic properties of the substituted benzene ring in the indanone scaffold can play a crucial role in the interaction with the flavin cofactor of MAO-B.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for determining the AChE inhibitory activity of a compound.[1]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 8.0)
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the AChE enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
The absorbance is measured at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Anti-inflammatory and Analgesic Potential
Indanone derivatives have been investigated for their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8]
-
COX Inhibition: The chloro and methyl substituents on the indanone ring can influence the molecule's ability to fit into the active sites of COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Protocol 3: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins by COX enzymes.[1]
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid as the substrate
-
Test compound
-
Reaction buffer
-
Prostaglandin E₂ (PGE₂) ELISA kit
Procedure:
-
The test compound is pre-incubated with either COX-1 or COX-2 enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
After a specific incubation period, the reaction is stopped.
-
The amount of PGE₂ produced is quantified using an ELISA kit.
-
The inhibitory activity of the test compound is determined by comparing the PGE₂ levels in the presence and absence of the compound, allowing for the calculation of IC₅₀ values.
Anticancer Activity
The indanone scaffold is present in several compounds with demonstrated anticancer activity.[4][5] The mechanism of action can vary, including the inhibition of kinases, tubulin polymerization, or induction of apoptosis. The substitution pattern on the indanone ring is critical for determining the specific anticancer pathway and potency. The presence of a halogen like chlorine can sometimes enhance anticancer activity through various mechanisms, including improved cellular uptake and interactions with target proteins.
Structure-Activity Relationship (SAR) Insights
The medicinal chemistry utility of the indanone scaffold is heavily reliant on the nature and position of its substituents. For this compound:
-
Chloro Group (Position 6): The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the aromatic ring, which can affect binding to biological targets. Its lipophilic character can also impact membrane permeability and overall pharmacokinetics.
-
Methyl Group (Position 5): The methyl group is a small, lipophilic substituent that can enhance binding to hydrophobic pockets within a protein's active site. It can also influence the metabolic stability of the compound by blocking potential sites of oxidation.
The combination of these two groups at adjacent positions creates a unique electronic and steric environment that warrants further investigation to fully elucidate its impact on biological activity.
Data Presentation
| Compound Class | Biological Target/Activity | Key Structural Features | Reference |
| Arylidene Indanones | Acetylcholinesterase Inhibition | Varied substitutions on the arylidene moiety | [2] |
| Substituted Indanones | COX-2 Inhibition | Sulfonamide and other groups on the indanone core | [9] |
| Indanone Derivatives | Anticancer Activity | Various substitutions on the indanone and other fused rings | [4] |
| Indanone Derivatives | Neuroprotective (MAO-B Inhibition) | Specific substitution patterns on the indanone ring | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential therapeutic applications of the target indanone.
Conclusion
This compound represents a molecule of significant interest within the field of medicinal chemistry. While direct biological data is not yet widely available, its structural relationship to a plethora of bioactive indanone derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic accessibility of this compound, coupled with the diverse pharmacological activities associated with its core scaffold, makes it a compelling candidate for further research and development in areas such as neurodegenerative diseases, inflammation, and oncology. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.
References
- Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(14), 8187-8203.
-
Synthesis of 6-Chloro-1-methyl-5-(Nitroso-N-methylamino)indazole-4,7-dione. Available at: [Link]
-
Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including anti-inflammatory activity: development of highly active 5, 6-disubstituted derivatives. researchmap. Available at: [Link]
-
Recent developments in biological activities of indanones. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. National Institutes of Health. Available at: [Link]
- Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899.
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Organic Syntheses.
-
Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. Available at: [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health. Available at: [Link]
- Kwiecień, H., & Goszczyńska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
-
Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. ResearchGate. Available at: [Link]
-
6-chloro-5-methylnicotinamide. Chemical Synthesis Database. Available at: [Link]
- Synthetic method of 5-chloro-1-indanone. Google Patents.
-
Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]
- Li, C. S., et al. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry, 38(25), 4897–4905.
- Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1049–1060.
-
Breaking Down Alkyl Halides: Key Reactions and Uses. Available at: [Link]
-
Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions. National Institutes of Health. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. Page loading... [guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the synthesis of 6-chloro-5-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The indanone scaffold is a critical structural motif in many biologically active molecules, and its efficient synthesis is paramount.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
FREQUENTLY ASKED QUESTIONS (FAQs)
1. What is the most common and reliable method for synthesizing this compound?
The most robust and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid or its corresponding acyl chloride.[1][2] In the case of this compound, the logical precursor would be 3-(4-chloro-3-methylphenyl)propanoic acid .
The reaction involves the cyclization of the tethered acyl group onto the aromatic ring, a process promoted by a strong Brønsted or Lewis acid. The acid activates the carboxylic acid (or acyl chloride) to form a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich aromatic ring in an intramolecular fashion.[1]
2. My reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yields in this synthesis can stem from several factors. Below is a systematic guide to troubleshooting.
Troubleshooting Guide for Low Yields
| Potential Cause | Explanation | Recommended Action |
| Inadequate Acid Catalyst | The Friedel-Crafts acylation is highly dependent on the strength and amount of the acid catalyst. Insufficient catalyst will lead to incomplete conversion. | - Lewis Acids: Use a stoichiometric amount of a strong Lewis acid like AlCl₃ or FeCl₃. Ensure the Lewis acid is fresh and anhydrous. - Brønsted Acids: Polyphosphoric acid (PPA) or Eaton's reagent are effective. Ensure complete dissolution and mixing. |
| Moisture in the Reaction | Lewis acids like AlCl₃ are extremely sensitive to moisture and will be quenched, rendering them inactive. | - Use oven-dried or flame-dried glassware. - Use anhydrous solvents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Reaction Temperature | The reaction temperature influences the rate of reaction and the formation of byproducts. | - For AlCl₃, reactions are often started at low temperatures (0 °C) and then gradually warmed to room temperature or slightly heated. - For PPA, higher temperatures (e.g., 80-100 °C) are typically required. - Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Poor Quality Starting Material | Impurities in the 3-(4-chloro-3-methylphenyl)propanoic acid can interfere with the reaction. | - Purify the starting material by recrystallization or column chromatography. - Confirm the purity by NMR and melting point analysis. |
| Formation of Regioisomers | While the desired 6-chloro-5-methyl isomer is the expected major product due to the directing effects of the chloro and methyl groups, the formation of the 4-chloro-5-methyl isomer is possible. | - Optimize the choice of catalyst and solvent. Nitromethane has been shown to improve regioselectivity in similar syntheses.[3] - Carefully analyze the crude product by ¹H NMR to identify and quantify any isomeric impurities. |
3. I am observing the formation of significant side products. What are they and how can I minimize them?
The primary side products in Friedel-Crafts acylations are often polymeric materials and regioisomers.
-
Polymeric Byproducts: These arise from intermolecular reactions where the acylium ion of one molecule reacts with the aromatic ring of another. This is more prevalent at higher concentrations and temperatures.
-
Solution: Use a more dilute solution and control the reaction temperature carefully. Slow, portion-wise addition of the catalyst can also help maintain a low concentration of the reactive intermediate.
-
-
Regioisomers: As mentioned, the formation of the 4-chloro-5-methyl-2,3-dihydro-1H-inden-1-one is a possibility. The directing effects of the substituents on the aromatic ring determine the position of the intramolecular electrophilic attack. The chloro group is ortho-, para-directing and deactivating, while the methyl group is ortho-, para-directing and activating. The position of cyclization will be a balance of these effects.
-
Solution: The choice of solvent can influence regioselectivity. Solvents like nitromethane can favor the formation of one regioisomer over another.[3] A thorough analysis of the crude product is essential to identify and quantify the extent of isomeric impurity formation.
-
4. What is the best work-up and purification procedure for this reaction?
Proper work-up and purification are critical for obtaining a high-purity product.
Step-by-Step Work-up and Purification Protocol
-
Quenching: The reaction mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).[3] If regioisomers are present and have different physical properties (e.g., one is an oil and the other is a solid), recrystallization can be a very effective purification method.[3] If recrystallization is insufficient, column chromatography on silica gel is the next step.
Experimental Workflow and Mechanism
Reaction Mechanism
The synthesis proceeds via an intramolecular Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution.
Caption: A typical experimental workflow for the synthesis.
References
-
Cravotto, G., et al. (2012). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 17(11), 12663-12673. [Link]
-
Lou, T., et al. (2011). 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 88, 107. [Link]
-
Fillion, E., et al. (2005). Regioselective Friedel−Crafts Acylation: A Novel and Convenient Entry into 2-Substituted 1-Indanones. The Journal of Organic Chemistry, 70(4), 1316-1327. [Link]
-
Kemix. (n.d.). This compound. [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the synthesis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic process. The insights provided herein are based on established chemical principles and practical laboratory experience to ensure the successful and efficient synthesis of your target molecule.
I. Overview of the Synthesis
The synthesis of this compound typically involves an intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid or its corresponding acyl chloride.[1][2] This reaction is a classic example of electrophilic aromatic substitution, where a strong acid catalyst is employed to facilitate the cyclization.[3][4] While seemingly straightforward, this reaction is prone to the formation of several byproducts that can complicate purification and reduce the overall yield.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound.
FAQ 1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
Issue: The formation of regioisomers is a common challenge in Friedel-Crafts reactions involving substituted aromatic rings. In the case of this compound, the primary regioisomeric byproduct is often 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one.
Root Cause Analysis: The directing effects of the substituents on the aromatic ring (chloro and methyl groups) influence the position of the electrophilic attack. While the desired product is formed through cyclization at the position ortho to the methyl group and meta to the chloro group, the alternative cyclization can also occur. The choice of catalyst and reaction conditions can significantly impact the ratio of these isomers.
Troubleshooting Protocol:
-
Catalyst Selection:
-
Aluminum chloride (AlCl₃): This is a strong Lewis acid and a common choice for Friedel-Crafts reactions.[3] However, its high reactivity can sometimes lead to lower selectivity.
-
Polyphosphoric acid (PPA): PPA is a milder catalyst that can improve regioselectivity in some cases. It acts as both a catalyst and a solvent.
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is another effective and often more selective cyclization agent.
-
Triflic acid (CF₃SO₃H): A very strong acid that can promote cyclization under milder temperature conditions.
-
-
Solvent Effects: The choice of solvent can influence the reaction's selectivity. For instance, using nitromethane has been shown to improve selectivity in similar Friedel-Crafts acylations, favoring one regioisomer over another.[5]
-
Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the kinetically controlled product. It is advisable to start the reaction at 0°C and slowly allow it to warm to room temperature.
Data Summary: Catalyst and Solvent Effects on Regioselectivity
| Catalyst | Solvent | Temperature (°C) | Typical Outcome |
| AlCl₃ | Dichloromethane | 0 to 25 | Good yield, but may produce a mixture of regioisomers. |
| PPA | Neat | 60-80 | Can offer improved selectivity for the desired isomer. |
| Eaton's Reagent | Neat or Dichloromethane | 25-50 | Often provides high yields and good selectivity. |
| Triflic Acid | Dichloromethane | 0 to 25 | Effective at low temperatures, potentially increasing selectivity. |
FAQ 2: I am observing incomplete conversion of my starting material. What are the likely causes and how can I address this?
Issue: The reaction stalls, leaving a significant amount of the 3-(4-chloro-3-methylphenyl)propanoic acid starting material.
Root Cause Analysis:
-
Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, rendering it inactive.[3][6][7]
-
Catalyst Deactivation: The presence of moisture in the reagents or solvent can deactivate the Lewis acid catalyst.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate, leading to incomplete conversion within a typical timeframe.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. It is recommended to handle the Lewis acid catalyst in a glovebox or under an inert atmosphere.
-
Catalyst Stoichiometry: Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst. For reactions that are particularly sluggish, a slight excess may be beneficial.
-
Optimize Reaction Time and Temperature: If the reaction is proceeding slowly at a lower temperature, consider extending the reaction time. If that is not effective, a gradual increase in temperature may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
FAQ 3: My final product is contaminated with a polymeric, tar-like substance. What is causing this and how can I prevent it?
Issue: The formation of a dark, insoluble polymer complicates the work-up and purification of the desired product.
Root Cause Analysis:
-
Excessive Reaction Temperature: High temperatures can promote intermolecular side reactions, leading to polymerization.
-
High Catalyst Concentration: An overly concentrated reaction mixture with a high catalyst load can also lead to uncontrolled side reactions.
-
Reaction with Solvent: Some solvents can react with the starting materials or intermediates under strong Lewis acid catalysis.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the recommended reaction temperature. Use an ice bath for exothermic additions.
-
Controlled Addition: Add the starting material or catalyst portion-wise or via a syringe pump to control the reaction rate and exotherm.
-
Appropriate Solvent Choice: Dichloromethane and 1,2-dichloroethane are common and generally inert solvents for Friedel-Crafts reactions.
FAQ 4: How can I effectively purify the final product from the byproducts and remaining starting material?
Issue: Difficulty in separating the desired this compound from its regioisomer and other impurities.
Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, it is crucial to carefully quench the reaction mixture, typically by pouring it onto ice and water. This will hydrolyze the catalyst-ketone complex and separate the organic components from the inorganic salts.
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from its regioisomer and other byproducts.[8][9][10] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an excellent final purification step to obtain a highly pure product.
III. Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism and Byproduct Formation
The following diagram illustrates the desired reaction pathway and the formation of the common regioisomeric byproduct.
Caption: Desired reaction pathway and formation of the regioisomeric byproduct.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.
Caption: A step-by-step troubleshooting workflow for common synthesis issues.
IV. References
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. CA2094980A1 - Process for the preparation of substituted indanones, and their use - Google Patents [patents.google.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. preprints.org [preprints.org]
Technical Support Center: Optimizing the Synthesis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the synthesis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. This guide is structured to address common challenges through practical, evidence-based solutions, ensuring both scientific integrity and successful experimental outcomes. The primary route to this and similar 1-indanone cores is the intramolecular Friedel-Crafts acylation, a powerful but notoriously sensitive transformation.[1][2][3] This document will serve as your comprehensive resource for troubleshooting and optimizing this critical reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common and effective method for synthesizing this compound? A1: The most prevalent and direct method is the intramolecular Friedel-Crafts acylation.[2][3] This reaction involves the cyclization of a 3-arylpropionic acid or, more commonly, its corresponding acyl chloride. For this specific target, the precursor would be 3-(3-chloro-4-methylphenyl)propionic acid or 3-(3-chloro-4-methylphenyl)propionyl chloride. The cyclization is promoted by a strong Lewis acid or Brønsted acid catalyst to form the five-membered ring of the indanone structure.[1][2]
Q2: Which catalyst is generally the most effective for this intramolecular Friedel-Crafts cyclization? A2: The choice of catalyst is critical and substrate-dependent. While aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid for this transformation, its high reactivity can sometimes lead to side products.[1] Other effective catalysts include polyphosphoric acid (PPA), triflic acid (TfOH), and zinc chloride (ZnCl₂).[1][2][4] For substrates with sensitive functional groups or those prone to rearrangement, a milder Lewis acid like ZnCl₂ might be preferable. PPA is often a good choice for the direct cyclization of the carboxylic acid, avoiding the need to prepare the acyl chloride.[1][3]
Q3: Should I use the 3-arylpropionic acid directly or convert it to the acyl chloride first? A3: While direct cyclization of the 3-arylpropionic acid is possible (often using PPA or superacids), it generally requires harsher conditions, such as high temperatures.[2][5] Converting the carboxylic acid to the more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride) allows the Friedel-Crafts cyclization to proceed under milder conditions with a broader range of Lewis acid catalysts like AlCl₃. The acyl chloride route is often preferred as it is more reliable and generally provides higher yields by generating a more potent electrophile (the acylium ion).
Q4: How critical is it to maintain anhydrous conditions during the reaction? A4: It is absolutely imperative. Many of the most effective Lewis acid catalysts, particularly AlCl₃, are extremely sensitive to moisture.[1] Water will hydrolyze and deactivate the catalyst, consuming it in a non-productive and often exothermic reaction, which can completely inhibit or quench the desired cyclization.[1] Therefore, all glassware must be thoroughly oven- or flame-dried, solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of the Desired Indanone
This is the most common issue in Friedel-Crafts acylation. Several factors can be responsible.
-
Possible Cause: Inappropriate or Inactive Catalyst.
-
Explanation: The Lewis or Brønsted acid is the engine of this reaction. If it's old, has been exposed to moisture, or is not strong enough for your substrate, the reaction will fail. The aromatic ring of your precursor, being substituted with a deactivating chloro group, requires a potent catalytic system.
-
Solutions:
-
Verify Catalyst Activity: Use a fresh, unopened bottle of the Lewis acid (e.g., AlCl₃) or purify/distill the catalyst if applicable.
-
Increase Catalyst Stoichiometry: Friedel-Crafts acylations often require more than a catalytic amount of Lewis acid because the catalyst complexes with the product ketone. A common starting point is 1.1 to 1.5 equivalents.
-
Switch to a Stronger Catalyst: If milder catalysts like ZnCl₂ fail, consider using AlCl₃ or a Brønsted superacid like triflic acid (TfOH).[1][2]
-
-
-
Possible Cause: Suboptimal Reaction Temperature.
-
Explanation: The reaction temperature significantly influences the rate. Too low, and the activation energy barrier may not be overcome, resulting in an incomplete reaction. Too high, and you risk decomposition of the starting material or product, or the formation of polymeric side products.
-
Solutions:
-
Controlled Heating: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. A typical range for AlCl₃-mediated cyclizations in solvents like dichloromethane (DCM) is from 0 °C to reflux.[6][7]
-
Initial Low Temperature: For highly reactive systems, it is often best to add the substrate to the catalyst-solvent mixture at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature or gently heat it.[8]
-
-
-
Possible Cause: Moisture Contamination.
-
Explanation: As mentioned in the FAQ, water deactivates the Lewis acid catalyst. Even trace amounts of moisture in the solvent, glassware, or starting material can be detrimental.
-
Solutions:
-
Rigorous Anhydrous Technique: Oven-dry all glassware overnight and cool under a stream of inert gas. Use anhydrous grade solvents from a sealed bottle or distill them from an appropriate drying agent.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon.
-
-
Issue 2: Formation of Significant Impurities or Side Products
-
Possible Cause: Intermolecular Acylation (Polymerization).
-
Explanation: At high concentrations, the acyl chloride intermediate can react with the aromatic ring of another molecule rather than cyclizing intramolecularly. This leads to the formation of high molecular weight oligomers or polymers, which often appear as an insoluble tar or baseline material on a TLC plate.
-
Solutions:
-
Use High Dilution: Perform the reaction at a lower concentration (e.g., 0.1 M or less). A slow, syringe-pump addition of the acyl chloride to the Lewis acid suspension can further favor the intramolecular pathway.
-
Optimize Temperature: Higher temperatures can sometimes promote intermolecular reactions. Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
-
Possible Cause: Product Decomposition during Workup.
-
Explanation: The workup procedure, especially the quenching of the Lewis acid, is highly exothermic and can be destructive if not controlled. Pouring the reaction mixture too quickly onto water/ice can cause localized heating, leading to product degradation.
-
Solutions:
-
Controlled Quenching: Cool the reaction vessel in an ice bath before quenching. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and dilute HCl. This keeps the temperature low and protonates the aluminum salts, aiding in their dissolution in the aqueous layer.
-
Reverse Quench: Alternatively, slowly add the ice/HCl mixture to the cooled reaction vessel with efficient stirring.
-
-
Issue 3: Difficult Product Isolation and Purification
-
Possible Cause: Emulsion during Aqueous Workup.
-
Explanation: Aluminum salts formed during the workup can act as emulsifying agents, making the separation of the organic and aqueous layers difficult.
-
Solutions:
-
Acidic Wash: Ensure the aqueous layer is sufficiently acidic (pH ~1) to keep the aluminum salts fully dissolved.
-
Filtration: If a solid precipitate is causing the emulsion, filtering the entire biphasic mixture through a pad of Celite® can help break it.
-
Brine Wash: After the acidic wash, washing the organic layer with saturated aqueous NaCl (brine) can help break emulsions and remove residual water.
-
-
-
Possible Cause: Co-elution of Impurities during Chromatography.
-
Explanation: Structurally similar impurities, such as regioisomers or unreacted starting material, may have similar polarities to the product, making separation by silica gel chromatography challenging.
-
Solutions:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems (e.g., heptane/ethyl acetate, toluene, ethanol).
-
Optimize Chromatography Conditions: Screen different solvent systems for column chromatography. A less polar eluent system often provides better resolution for closely related compounds.
-
-
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol describes a representative procedure starting from the corresponding acyl chloride.
Step 1: Preparation of 3-(3-chloro-4-methylphenyl)propionyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(3-chloro-4-methylphenyl)propionic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Caution: This reaction releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Heat the mixture to 70 °C for 2-3 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(3-chloro-4-methylphenyl)propionyl chloride from Step 1 in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Workup: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with 1 M HCl, then with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude solid product in a minimal amount of a hot solvent, such as toluene or a mixture of ethyl acetate and heptane.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation: Optimization of Reaction Parameters
The following table summarizes expected outcomes from varying key reaction parameters. Yields are illustrative and will be substrate-specific.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | AlCl₃ (1.2 eq) | ZnCl₂ (1.5 eq) | PPA (10x weight) | AlCl₃ is generally fastest and highest yielding but can cause charring. ZnCl₂ is milder, potentially cleaner but slower. PPA is good for direct acid cyclization but requires high heat. |
| Solvent | Dichloromethane | 1,2-Dichloroethane | Nitromethane | DCM is standard. DCE allows for higher reflux temperatures. Nitromethane can sometimes improve yield and selectivity.[9] |
| Temperature | 0 °C to RT | RT to 40 °C | 80 °C | Lower temperatures often provide cleaner reactions and better selectivity, while higher temperatures increase the reaction rate but risk side product formation.[7] |
| Typical Yield | 75-90% | 50-70% | 60-80% | Yields are highly dependent on the successful optimization of all parameters in concert. |
Section 4: Visualized Workflows
General Reaction Scheme
Caption: General workflow for the intramolecular Friedel-Crafts synthesis.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for diagnosing and solving low product yield.
References
-
Lou, T., Liao, E., Wilsily, A., & Fillion, E. (2008). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 85, 64-71. Available at: [Link]
-
Cravotto, G., Calcio Gaudino, E., & Tagliapietra, S. (2018). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 23(7), 1733. Available at: [Link]
-
ResearchGate. Reaction optimization conditions for 5. Available at: [Link]
-
ResearchGate. Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions. a. Available at: [Link]
-
ResearchGate. Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation. Available at: [Link]
-
PubMed Central. A Brief Introduction to Chemical Reaction Optimization. Available at: [Link]
-
Ahmed, S., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Future Medicinal Chemistry, 10(15). Available at: [Link]
-
ResearchGate. Conditions for optimization of reaction. Available at: [Link]
- Google Patents. CN104910001A - Synthetic method of 5-chloro-1-indanone.
-
Cynor Laboratories. Intermediates - 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone) Trader. Available at: [Link]
- Google Patents. US6548710B2 - Process for preparing 1-indanones.
- Google Patents. A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
-
Royal Society of Chemistry. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Available at: [Link]
-
PubChem. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Available at: [Link]
-
PubChem. 6-Chloro-1-indanone. Available at: [Link]
-
Organic Chemistry Portal. Indanone synthesis. Available at: [Link]
-
Korean Chemical Society. Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Available at: [Link]
-
Cenmed Enterprises. 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with the solubility of this compound. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the reliability and reproducibility of your results.
Section 1: Understanding the Challenge - FAQs
This section addresses the fundamental properties of this compound and the reasons behind its anticipated solubility behavior.
Q1: Why is this compound expected to have low aqueous solubility?
A: The molecular structure of this compound is the primary indicator of its poor water solubility. The structure consists of a bicyclic indenone core, which is largely hydrophobic due to its aromatic and aliphatic hydrocarbon components. The presence of a chloro group and a methyl group further increases its lipophilicity. For a drug to dissolve in water, it must overcome the strong intermolecular forces of the water molecules. Hydrophobic compounds like this one cannot form favorable hydrogen bonds with water, leading to poor aqueous solubility. This is a common challenge for over 40% of new chemical entities in the pharmaceutical industry.[1]
Q2: What are the initial signs of solubility issues in my experiment?
A: Solubility problems can manifest in several ways. The most common indicators include:
-
Visible Particulates: The compound does not fully dissolve, leaving a visible suspension or precipitate in your aqueous buffer or media.
-
Cloudiness or Precipitation Upon Dilution: A concentrated stock solution (e.g., in DMSO) may be clear, but adding it to an aqueous system causes the solution to become cloudy or form a precipitate. This indicates the compound is crashing out of solution.
-
Poor Reproducibility: Inconsistent results between experimental replicates are often a sign that the compound's concentration in the solution is not uniform or stable.
-
Low Bioavailability in Assays: In cell-based or in vivo experiments, poor solubility can lead to low absorption and, consequently, diminished therapeutic effects.[2]
Q3: What are the key physical and chemical properties of this compound?
A: Having the fundamental properties on hand is crucial for experimental design.
| Property | Value | Source |
| CAS Number | 919078-00-5 | [3][4] |
| Molecular Formula | C₁₀H₉ClO | [4] |
| Molecular Weight | 180.63 g/mol | [3][4] |
Section 2: Troubleshooting Guide: Practical Solutions for Solubility Enhancement
This section provides detailed, step-by-step guidance on common and effective techniques to overcome the solubility limitations of this compound.
Technique A: Co-Solvency and Stock Solution Optimization
This is often the first and most direct approach for in vitro and analytical experiments.
Q: My compound won't dissolve in my aqueous buffer. What is the best first step?
A: The principle of co-solvency. The use of a water-miscible organic co-solvent is the most common strategy.[5] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the hydrophobic solute, thereby increasing solubility.[5][6] For many lab applications, creating a high-concentration stock solution in a strong organic solvent and then diluting it into your aqueous system is standard practice.
-
Select an Appropriate Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible solvent capable of dissolving many poorly soluble compounds. Other options include Dimethylformamide (DMF), Ethanol, or Methanol.
-
Gravimetric Measurement: Accurately weigh a small amount of this compound.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication to aid dissolution. Ensure the final solution is completely clear.
-
Serial Dilution: Perform serial dilutions from your concentrated stock into your final aqueous buffer or cell culture medium.
-
Critical Control - Final Co-solvent Concentration: It is crucial to keep the final percentage of the organic co-solvent in your assay low (typically <1%, and ideally <0.1%), as higher concentrations can be toxic to cells or interfere with enzyme kinetics.
-
Observe for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. If precipitation occurs, you may need to lower the final concentration of the compound or explore alternative formulation strategies.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.9445 | 38.25 |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 |
| Polyethylene Glycol 400 (PEG 400) | (C₂H₄O)nH₂O | ~200 (decomposes) | ~1.128 | N/A |
(Data sourced from the Common Solvents Used in Organic Chemistry Table).[7]
Technique B: Solid Dispersions
For applications requiring a solid form with improved dissolution, such as oral formulations for in vivo studies.
Q: I need to improve the dissolution rate for an animal study. Is there an alternative to simple co-solvents?
A: The principle of solid dispersions. Solid dispersion is a highly effective technique that involves dispersing the poorly soluble drug within a hydrophilic carrier matrix.[8] This process converts the drug from its crystalline state to a higher-energy amorphous state.[6] The amorphous form lacks the rigid crystal lattice structure, making it easier for water molecules to interact with and dissolve the drug, thereby enhancing both the dissolution rate and bioavailability.[2][6]
Caption: Workflow for preparing a solid dispersion.
-
Component Selection: A hydrophilic polymer (carrier) such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) is chosen.[6]
-
Dissolution: Both the active pharmaceutical ingredient (API), this compound, and the polymer are dissolved in a common volatile solvent.
-
Solvent Evaporation: The solvent is removed under vacuum (e.g., using a rotary evaporator). As the solvent evaporates, the API is finely dispersed within the solid polymer matrix.
-
Processing: The resulting solid mass is then milled, sieved, or further processed to create a fine powder with significantly improved wetting and dissolution properties compared to the original crystalline API.
Technique C: Particle Size Reduction
This physical modification is another key strategy for improving dissolution rates.
Q: How does making the particles smaller improve solubility?
A: The principle of particle size reduction. Reducing the particle size of a compound, through methods like micronization or nanosuspension, dramatically increases its surface area-to-volume ratio.[1][8] According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solute. Therefore, a larger surface area allows the solvent to interact more effectively with the compound, leading to a faster dissolution rate.[5] It is critical to understand that this technique enhances the rate of dissolution but does not change the compound's intrinsic or equilibrium solubility.[1][5]
Caption: Particle size reduction strategies.
Section 3: Strategy Selection Guide
Choosing the right method depends on your experimental context.
Q: With several options available, which solubility enhancement technique is best for my experiment?
A: This decision depends on your research goals, from early-stage screening to late-stage formulation. The flowchart below provides a logical path to selecting the most appropriate technique.
Caption: Decision tree for selecting a solubility enhancement method.
Section 4: Safety Precautions
As a Senior Application Scientist, safety is paramount. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[9]
-
Handling: Wear protective gloves, eye protection, and a lab coat.[9] Avoid generating dust.[9]
-
Hazards: The compound may be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9]
-
First Aid: In case of contact, rinse skin or eyes thoroughly with water. If inhaled, move to fresh air.[9][10]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[9]
Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.
References
-
Jadhav, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Pharma Flow. (2024). Enhancing solubility of poorly soluble drugs using various techniques. Pharma Flow. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
IJMDSR. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Patel, H., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Safety data sheet. Otto Chemie. [Link]
-
Kemix Pty Ltd. (n.d.). This compound. Kemix. [Link]
-
University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. University of Rochester. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. kemix.com.au [kemix.com.au]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. otto-chemie.de [otto-chemie.de]
stability of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one in different solvents
Welcome to the technical support center for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work.
Introduction
This compound is a substituted indanone derivative with potential applications in pharmaceutical research and development. Understanding its stability profile is critical for ensuring the integrity of experimental results, developing robust analytical methods, and establishing appropriate storage and handling procedures. This guide provides insights into the compound's stability in different solvents and under various stress conditions, based on established chemical principles and data from structurally related molecules.
Frequently Asked Questions (FAQs)
General Stability and Storage
Q1: What are the general stability characteristics of this compound and how should it be stored?
A1: this compound is a solid compound that is generally stable under ambient, dry conditions. However, prolonged exposure to light and moisture should be avoided to prevent degradation. It is also incompatible with strong oxidizing agents, reducing agents, and strong bases, which can induce chemical decomposition.[1]
For optimal long-term storage, it is recommended to keep the compound in a tightly sealed, opaque container, in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) can be beneficial for highly sensitive applications.
| Parameter | Recommendation |
| Temperature | Cool (2-8 °C recommended for long-term) |
| Light | Protect from light (use amber vials or store in the dark) |
| Moisture | Store in a desiccated environment |
| Atmosphere | Inert atmosphere for extended storage |
Q2: How does the choice of solvent impact the stability of this compound?
A2: The choice of solvent is crucial for maintaining the stability of this compound in solution. The polarity and protic nature of the solvent can significantly influence its degradation rate.
-
Aprotic Solvents: Non-polar aprotic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., acetonitrile, DMSO, DMF) are generally preferred for dissolving and storing this compound. These solvents are less likely to participate in degradation reactions.
-
Protic Solvents: Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles or facilitate proton transfer, potentially leading to degradation, especially under non-neutral pH conditions. Use of freshly prepared solutions in protic solvents is recommended.
Degradation Pathways
Q3: What are the likely degradation pathways for this compound under different stress conditions?
A3: Based on the chemical structure, which includes a chlorinated aromatic ring and a ketone, several degradation pathways are plausible under forced degradation conditions.
-
Hydrolysis: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions, although the indanone ring itself is relatively stable. The primary concern would be base-catalyzed reactions.
-
Oxidation: The benzylic position of the indanone ring could be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized byproducts.
-
Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to UV light.[2] For chlorinated aromatic compounds, this can sometimes lead to dechlorination or other complex rearrangements.[3]
-
Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can accelerate other degradation pathways.
Below is a conceptual workflow for investigating these degradation pathways.
Caption: Workflow for Forced Degradation Studies.
Troubleshooting Guide
Experimental Inconsistencies
Problem: I am observing variable results in my assays, and I suspect compound instability.
Solution:
-
Solvent Check:
-
Are you using a protic solvent? If so, prepare fresh solutions for each experiment and minimize the time the compound is in solution.
-
Is your solvent of high purity? Impurities in solvents can catalyze degradation. Use HPLC-grade or equivalent purity solvents.
-
Consider switching to a polar aprotic solvent like acetonitrile or DMSO if your experimental design allows.
-
-
Environmental Factors:
-
Protect from light: Conduct experiments under subdued light or use amber-colored labware.
-
Control Temperature: Avoid exposing the compound to elevated temperatures for extended periods. If heating is necessary, perform control experiments to assess thermal stability.
-
-
pH of the Medium:
-
If working in aqueous solutions, ensure the pH is controlled and buffered, preferably in the neutral to slightly acidic range. Avoid strongly basic conditions.
-
Analytical Challenges
Problem: I am seeing extra peaks in my chromatogram when analyzing this compound.
Solution:
-
Peak Identification:
-
These could be degradation products. Perform a forced degradation study (see protocol below) to intentionally generate these impurities and confirm their retention times.
-
Use a mass spectrometer (LC-MS) to obtain mass-to-charge ratios for the unknown peaks to aid in their identification.
-
-
Method Development:
-
Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from its potential degradation products.
-
Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of the main peak from the impurities.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector (and preferably a mass spectrometer)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Analyze immediately and at subsequent time points, as degradation may be rapid. Neutralize with acid before injection if necessary.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at various time points.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 60°C. Analyze at different time points.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to UV and visible light in a photostability chamber. Analyze at different time points.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthesis of indenones via photo-induced radical cascade cyclization of alkynes with alkyl halides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05436B [pubs.rsc.org]
- 3. "Testing the Possibility of Photochemical Synthesis of Chlorinate" by Nabil Shahin, Nawaf Abukhalaf et al. [digitalcommons.aaru.edu.jo]
Technical Support Center: Navigating Experiments with 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 919078-00-5).[1] This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common pitfalls encountered during the synthesis, purification, and application of this valuable chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the challenges you may face in the lab.
Section 1: Synthesis via Intramolecular Friedel-Crafts Acylation
The most common route to synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride.[2] This reaction, while powerful, is fraught with potential challenges ranging from low yields to poor regioselectivity.
FAQ 1.1: I'm getting a very low (or no) yield of my target indanone. What are the likely causes?
This is the most frequent issue in Friedel-Crafts acylations. The problem can typically be traced back to one of four key areas: the catalyst, reaction temperature, solvent, or presence of moisture.[2]
-
Cause 1: Inactive or Inappropriate Catalyst: The choice and activity of the Lewis acid (e.g., AlCl₃, FeCl₃) or Brønsted acid (e.g., polyphosphoric acid) are paramount.[2] Lewis acids are notoriously sensitive to moisture, which can lead to deactivation.[2]
-
Solution: Ensure your Lewis acid is fresh and handled under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Consider using a more robust or alternative catalyst system if moisture sensitivity is a persistent issue. For deactivated substrates, a more potent catalyst, such as a superacid, may be necessary.[2]
-
-
Cause 2: Suboptimal Reaction Temperature: Temperature directly influences the reaction rate. Too low, and the reaction may not proceed; too high, and you risk decomposition of the starting material or product, leading to charring and side-product formation.
-
Solution: Perform small-scale optimization experiments to determine the ideal temperature for your specific substrate. Monitor reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Cause 3: Poor Solvent Choice: The solvent must dissolve the reagents while not interfering with the catalyst's activity.[2]
-
Solution: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. For certain substrates, polar solvents like nitromethane have been shown to improve outcomes.[3] Avoid solvents with functional groups that can coordinate to the Lewis acid (e.g., ethers, alcohols).
-
-
Cause 4: Substrate Deactivation: The aromatic ring of your precursor (3-(4-chloro-3-methylphenyl)propanoic acid) has a deactivating chloro group. While the methyl group is activating, the overall electronic nature of the ring can make it less reactive in electrophilic aromatic substitution.[4]
-
Solution: This may require more forcing conditions: a stronger Lewis acid (see Cause 1), higher temperatures, or longer reaction times. However, these conditions also increase the risk of side reactions.
-
Below is a workflow to systematically troubleshoot low-yield issues.
FAQ 1.2: My product is a mixture of isomers. How can I improve regioselectivity?
Controlling regioselectivity is a major challenge when the aromatic ring has multiple possible sites for cyclization.[2] For your precursor, 3-(4-chloro-3-methylphenyl)propanoic acid, the cyclization can occur at two positions: C2 (ortho to the methyl group) or C6 (ortho to the chloro group). The formation of 6-Chloro-5-methyl-1-indanone requires acylation at the C2 position.
-
Understanding Directing Effects: The methyl group is an ortho, para-directing activator, while the chloro group is an ortho, para-directing deactivator. The acylation will preferentially occur at the position that is most electronically enriched and least sterically hindered. The position ortho to the activating methyl group is favored. However, cyclization ortho to the chloro group can still occur, leading to the isomeric 5-Chloro-6-methyl-1-indanone.
-
Controlling Factors:
-
Catalyst Choice: The size and nature of the Lewis acid can influence which site is favored due to the formation of different transition state complexes.
-
Solvent: The solvent can affect catalyst activity and the stabilization of intermediates. Nitromethane, for instance, has been shown to provide optimal regioselectivity in similar systems.[3]
-
Temperature: Lowering the reaction temperature often increases selectivity by favoring the product formed via the lowest energy transition state.
-
| Parameter | Recommendation for High Regioselectivity | Rationale |
| Catalyst | Compare AlCl₃ vs. FeCl₃ vs. SnCl₄ in small-scale trials. | Different Lewis acids can have varying steric demands and affinities, influencing the cyclization pathway. |
| Solvent | Nitromethane or Dichloromethane (DCM) | Nitromethane is known to favor specific isomers in some Friedel-Crafts reactions.[3] DCM is a standard, non-interfering solvent. |
| Temperature | Start at 0 °C and slowly warm to room temperature. | Lower temperatures increase the kinetic control of the reaction, often favoring a single regioisomer. |
Section 2: Purification Challenges
FAQ 2.1: I'm struggling to separate my desired product from the starting material or isomeric byproduct. What are the best purification strategies?
Effective purification is critical for obtaining high-purity material for subsequent steps or analysis.
-
Strategy 1: Acid/Base Workup: If unreacted 3-(4-chloro-3-methylphenyl)propanoic acid is present, a simple extraction with a mild aqueous base (e.g., 1M NaHCO₃ solution) will remove it. The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral indanone product remains in the organic layer.
-
Strategy 2: Recrystallization: This is often the most effective method for separating regioisomers.[3] The key is finding a solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain in solution.
-
Strategy 3: Column Chromatography: If recrystallization fails, flash column chromatography is the next step. The slight polarity difference between isomers often allows for separation on silica gel.
| Technique | Recommended Solvent System(s) | Tips for Success |
| Recrystallization | Hexanes/Ethyl Acetate, Isopropanol, Ethanol/Water | Screen multiple solvents. Use a minimal amount of hot solvent to dissolve the crude product. Allow for slow cooling to promote the formation of pure crystals. Scratching the flask can initiate crystallization. |
| Column Chromatography | Hexanes/Ethyl Acetate gradient (e.g., 95:5 to 80:20) | Monitor fractions carefully by TLC. Isomers may co-elute initially, so fine-tuning the solvent polarity is crucial. |
Section 3: Characterization and Analysis
FAQ 3.1: How do I confirm the identity and purity of this compound using NMR?
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural confirmation.
-
¹H NMR Spectroscopy: The proton spectrum will provide key information about the substitution pattern.
-
Aromatic Region (7.0-8.0 ppm): You should expect two singlets, one for the proton at C4 and one for the proton at C7. Their distinct chemical shifts confirm the 6,5-substitution pattern. The absence of coupling (doublets) is a key indicator.
-
Aliphatic Region (2.5-3.5 ppm): Two triplets corresponding to the two methylene (-CH₂-) groups at C2 and C3. They will appear as triplets due to coupling with each other.
-
Methyl Region (~2.4 ppm): A singlet for the methyl (-CH₃) group at C5.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments.
-
Carbonyl Carbon (~195-205 ppm): A signal for the ketone carbon (C1).
-
Aromatic Carbons (120-155 ppm): Six distinct signals for the aromatic carbons.
-
Aliphatic Carbons (25-40 ppm): Two signals for the C2 and C3 methylene carbons.
-
Methyl Carbon (~20 ppm): A signal for the C5 methyl carbon.
-
An isomeric impurity, such as 5-Chloro-6-methyl-1-indanone, would show a different aromatic splitting pattern (likely two doublets instead of two singlets) in the ¹H NMR spectrum.
Section 4: Stability and Downstream Reactions
FAQ 4.1: Is the compound stable? What are the recommended storage conditions?
This compound is a relatively stable crystalline solid. However, like most ketones, it should be protected from strong oxidizing and reducing agents. For long-term storage, it is best kept in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation.
FAQ 4.2: I'm using the indanone in a subsequent reaction and observing unexpected side products. What are common side reactions?
The primary sites of reactivity are the carbonyl group and the acidic α-protons on C2.
-
Enolate Formation: In the presence of a base, the protons on C2 can be abstracted to form an enolate. This nucleophilic intermediate can then undergo various reactions, such as alkylation or aldol condensation.
-
Aldol Condensation: Under basic or acidic conditions, the indanone can react with itself or another aldehyde/ketone in an aldol reaction, leading to dimers or other undesired products.
-
Reduction/Oxidation: The ketone can be reduced to an alcohol using agents like NaBH₄ or oxidized under harsh conditions.
The following diagram illustrates potential reaction pathways from the indanone core structure.
Protocol: Synthesis of this compound
This protocol is a generalized procedure for intramolecular Friedel-Crafts acylation and should be adapted and optimized for your specific laboratory conditions.
Step 1: Preparation of 3-(4-chloro-3-methylphenyl)propanoyl chloride
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(4-chloro-3-methylphenyl)propanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a separate oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).
-
Cool the flask to 0 °C in an ice bath and add anhydrous DCM.
-
Dissolve the crude 3-(4-chloro-3-methylphenyl)propanoyl chloride from Step 1 in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis. Benchchem.
- Lou, T., Liao, E. T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Namiecinska, M., et al. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH).
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- CymitQuimica. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- ResearchGate. (n.d.). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3.
- RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.
- PubMed Central (PMC). (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
- ChemicalBook. (n.d.). 6-Chloro-2,3-dihydro-2-methyl-1H-inden-1-one(343852-44-8) 1H NMR.
- University of Liverpool IT Services. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade.
Sources
Technical Support Center: A Guide to Scaling Up 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one. As you transition from laboratory-scale synthesis to pilot or manufacturing scale, new challenges can emerge. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up this crucial chemical intermediate. Our focus is on the prevalent synthetic route: the intramolecular Friedel-Crafts acylation of 3-(4-chloro-3-methylphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most established and scalable method is the intramolecular Friedel-Crafts acylation of a suitable precursor.[1] For this compound, the logical starting material is 3-(4-chloro-3-methylphenyl)propanoic acid. This involves the cyclization of the propanoic acid side chain onto the aromatic ring, promoted by a Lewis acid or a strong protic acid.
Q2: How do the chloro and methyl substituents on the aromatic ring influence the Friedel-Crafts cyclization?
A2: The substituents play a critical role in the regioselectivity of the reaction. The methyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. In 3-(4-chloro-3-methylphenyl)propanoic acid, the two possible sites for cyclization are ortho to the methyl group (position 6) and ortho to the chloro group (position 4). The electronic and steric effects of these groups will dictate the ratio of the desired this compound and the undesired 4-chloro-5-methyl-2,3-dihydro-1H-inden-1-one isomer.
Q3: What are the primary challenges I should anticipate when scaling up this synthesis?
A3: The main challenges include:
-
Low Yield: Can be caused by incomplete reaction, side reactions, or product degradation.
-
Regioisomer Formation: The formation of the 4-chloro-5-methyl isomer is a significant issue that can complicate purification and reduce the yield of the desired product.
-
Reaction Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to side reactions or safety hazards.
-
Purification: Separating the desired product from the starting material, regioisomer, and other byproducts can be challenging at scale.
-
Catalyst Handling and Quenching: Lewis acids like aluminum chloride are moisture-sensitive and require careful handling. Quenching the reaction on a large scale can also be hazardous if not properly controlled.
Q4: Are there alternative, "greener" catalysts to traditional Lewis acids like AlCl₃?
A4: Yes, research has explored more environmentally friendly catalysts for Friedel-Crafts reactions. Solid acid catalysts, such as zeolites and ion-exchange resins (e.g., Nafion-H), can offer advantages in terms of easier separation and reduced waste.[1] Additionally, some metal triflates have shown catalytic activity.[1] However, the efficacy of these catalysts is highly substrate-dependent and may require significant optimization for your specific reaction.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incomplete Reaction | The activation energy for the cyclization may not be reached, or the reaction time may be insufficient. | Gradually increase the reaction temperature in small increments. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Catalyst Deactivation | Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the solvent, starting material, or glassware will deactivate the catalyst.[2] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Substrate Quality | Impurities in the 3-(4-chloro-3-methylphenyl)propanoic acid can interfere with the reaction. | Purify the starting material by recrystallization or chromatography before use. |
| Product Degradation | Prolonged exposure to strong acids at high temperatures can lead to decomposition of the desired indanone. | Once the reaction is complete (as determined by in-process monitoring), quench the reaction promptly. Avoid excessive heating. |
Issue 2: High Proportion of the Undesired 4-chloro-5-methyl Regioisomer
| Potential Cause | Explanation & Causality | Recommended Solution |
| Reaction Kinetics vs. Thermodynamics | The ratio of regioisomers can be influenced by whether the reaction is under kinetic or thermodynamic control. | Experiment with different reaction temperatures. Lower temperatures may favor the kinetically controlled product, while higher temperatures could favor the thermodynamically more stable isomer. |
| Choice of Catalyst | Different Lewis or Brønsted acids can exhibit varying degrees of regioselectivity due to their size and coordination properties. | Screen a variety of catalysts. While AlCl₃ is common, consider others like polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), or different metal triflates. The choice of solvent can also influence the outcome. For some indanone syntheses, nitromethane has been shown to provide good selectivity.[3] |
| Steric Hindrance | The steric bulk of the catalyst-acyl intermediate complex can influence the site of attack on the aromatic ring. | Experiment with bulkier Lewis acids to potentially favor cyclization at the less sterically hindered position. |
Issue 3: Difficult Purification and Isolation
| Potential Cause | Explanation & Causality | Recommended Solution |
| Similar Polarity of Isomers | The desired product and the regioisomeric byproduct often have very similar polarities, making chromatographic separation difficult. | Optimize your chromatography system. Consider using different solvent systems or high-performance flash chromatography. Recrystallization can be a powerful technique for separating isomers if one crystallizes more readily than the other.[3] |
| Oily Product | The crude product may be an oil or a low-melting solid, making handling and purification by recrystallization challenging. | Attempt to crystallize the product from a variety of solvents or solvent mixtures. If the product remains an oil, column chromatography followed by vacuum distillation may be necessary. |
| Residual Catalyst | Incomplete quenching can leave residual Lewis acid, which can complicate workup and purification. | Ensure the reaction is thoroughly quenched with a suitable reagent (e.g., ice water or dilute acid), with careful temperature control. |
Experimental Protocols
General Procedure for Intramolecular Friedel-Crafts Acylation
This is a generalized procedure adapted from similar indanone syntheses.[1] Optimization will be necessary for scaling up the production of this compound.
1. Preparation of the Acyl Chloride (Optional, but often recommended):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and an addition funnel, add 3-(4-chloro-3-methylphenyl)propanoic acid (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride via the addition funnel.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-3 hours).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
2. Intramolecular Friedel-Crafts Cyclization:
-
In a separate, flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend aluminum chloride (AlCl₃, 1.1-1.5 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane or chlorobenzene).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Dissolve the crude acyl chloride from the previous step in the same anhydrous solvent and add it to the addition funnel.
-
Slowly add the acyl chloride solution to the AlCl₃ suspension, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (start with room temperature) and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
3. Workup and Purification:
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) and/or by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a mixture of hexanes and ethyl acetate).[3]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The successful scaling up of this compound production hinges on a thorough understanding of the intramolecular Friedel-Crafts acylation reaction and careful optimization of the reaction conditions. The key challenges of achieving high yield and regioselectivity, as well as developing a robust purification strategy, can be overcome with a systematic approach to troubleshooting. This guide provides a framework for addressing these challenges, enabling a more efficient and scalable synthesis of this important chemical intermediate.
References
- Organic Syntheses Procedure. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- BenchChem. (n.d.). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis.
- Sigma-Aldrich. (n.d.).
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2015, April). Optimization Conditions for the Synthesis of Indanone 4ma.
- Google Patents. (n.d.). CN104910001A - Synthetic method of 5-chloro-1-indanone.
- Google Patents. (2003, April 15). US6548710B2 - Process for preparing 1-indanones.
- Rogozińska-Szymczak, M., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Organic Chemistry Portal. (n.d.).
- Chad's Prep. (2021, March 4). 18.
- Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
- Titinchi, S. J. J., Abbo, H. S., & Wärnmark, K. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. Chemistry Central Journal, 6(1), 52.
- The Organic Chemistry Tutor. (2019, January 3).
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant.
- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- PubChem. (n.d.). 6-Chloro-1-indanone.
- PubMed. (n.d.). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Google Patents. (n.d.). CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone.
- ResearchGate. (2020, February 21). Newly synthesized 3-(4-chloro-phenyl)
- Semantic Scholar. (n.d.).
- BenchChem. (n.d.).
- MDPI. (n.d.). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One.
- ResearchGate. (n.d.). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds.
- ResearchGate. (2025, August 19). Lewis Acid-Catalyzed Cyclization of o -Hydroxyphenyl Propargylamines with Sodium Sulfinates: Syntheses of 3-Sulfonylbenzofurans.
Sources
Technical Support Center: Minimizing Degradation of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one (CAS 919078-00-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling, storage, and troubleshooting potential degradation issues encountered during experimentation. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.
Section 1: Understanding the Stability of this compound
This compound is a substituted indanone, a class of compounds that can be susceptible to various degradation pathways depending on the experimental conditions. The presence of a chlorinated aromatic ring, a ketone functional group, and an indane scaffold introduces specific chemical liabilities. Understanding these potential degradation routes is the first step in preventing them.
Frequently Asked Questions (FAQs)
Q1: What are the primary known instabilities of halogenated indanones?
A1: Based on data from similar compounds like 5-Chloro-1-indanone, halogenated indanones are generally stable under normal, controlled laboratory conditions. However, they are known to be sensitive to:
-
Excess Heat: Can lead to thermal decomposition.
-
Light Exposure: Can initiate photolytic degradation pathways.[1]
-
Strong Acids and Bases: Can catalyze hydrolysis or other reactions.[1]
-
Strong Oxidizing and Reducing Agents: Can react with the ketone or other parts of the molecule.[1]
Q2: What are the likely degradation pathways for this compound?
A2: The chemical structure suggests several potential degradation pathways that should be considered during experimental design:
-
Hydrolysis: The chloro group on the aromatic ring can be susceptible to nucleophilic substitution by water or hydroxide ions, especially under acidic or basic conditions, leading to the formation of a hydroxylated impurity.
-
Oxidation: The ketone functional group can undergo oxidation, potentially leading to ring-opening products. A common example is the Baeyer-Villiger oxidation, which can form a lactone.[2][3][4]
-
Photodegradation: Aromatic ketones are known to be photosensitive.[5] UV or even strong visible light can excite the molecule, leading to radical reactions and the formation of various degradation products.
-
Thermal Degradation: High temperatures can provide the energy needed for various decomposition reactions, potentially leading to fragmentation of the molecule.[6][7]
Section 2: Troubleshooting Guide for Common Degradation Issues
This section provides a question-and-answer formatted troubleshooting guide to address specific issues you might encounter during your experiments.
Issue 1: I am observing an unexpected new peak in my HPLC analysis after dissolving the compound in a protic solvent.
-
Question: Could my solvent be causing degradation?
-
Answer: Yes, particularly if you are using protic solvents like methanol or water, and especially if the solution is not pH-neutral. Protic solvents can participate in hydrolytic degradation. The presence of trace amounts of acid or base can catalyze this process.
-
Troubleshooting Steps:
-
Analyze a freshly prepared solution immediately: This will serve as a baseline (t=0) to compare against aged solutions.
-
Buffer your solution: If your experimental conditions allow, use a neutral buffer (pH 6-8) to prevent acid or base-catalyzed hydrolysis.
-
Use aprotic solvents: If compatible with your experiment, consider using aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) for sample preparation and storage.
-
Characterize the new peak: Use techniques like LC-MS to determine the mass of the new peak. An increase in mass corresponding to the replacement of Cl with OH would suggest hydrolysis.
-
Issue 2: My results are inconsistent when I run my reaction under what I believe are identical conditions.
-
Question: What could be causing this variability?
-
Answer: Inconsistent results can often be traced to overlooked environmental factors. Given the compound's potential sensitivities, light and air exposure are prime suspects.
-
Troubleshooting Steps:
-
Protect from light: Conduct your experiments in amber glassware or cover your reaction vessels with aluminum foil to minimize light exposure.
-
Work under an inert atmosphere: If you suspect oxidative degradation, perform your reactions under an inert atmosphere of nitrogen or argon. This is especially important for long-duration experiments. For guidance on handling air-sensitive reagents, refer to established techniques.[8][9][10][11][12]
-
Control the temperature rigorously: Use a temperature-controlled reaction block or water bath to ensure a consistent thermal environment.
-
Issue 3: I see a significant loss of my starting material and the appearance of multiple new peaks after a heated reaction.
-
Question: Is thermal degradation the likely cause?
-
Answer: Yes, elevated temperatures can induce thermal decomposition, often leading to a complex mixture of degradation products.[6][7]
-
Troubleshooting Steps:
-
Lower the reaction temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Perform a time-course study: Analyze aliquots of your reaction at different time points to understand the onset and progression of the degradation.
-
Consider alternative synthetic routes: If the desired transformation requires high temperatures that consistently degrade your compound, it may be necessary to explore alternative synthetic pathways.
-
Section 3: Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound under your specific experimental conditions, we recommend performing forced degradation studies. These studies intentionally stress the compound to identify potential degradation products and pathways.[1][13][14]
Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocol for Forced Degradation Studies
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of a 50:50 ACN:water mixture. Heat at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber or a UV lamp.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a stability-indicating HPLC method. A good starting point for method development would be a C18 column with a gradient elution of water and ACN.
-
Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.
-
Data Interpretation
| Stress Condition | Expected Observation on HPLC Chromatogram | Potential Degradation Product(s) |
| Acid/Base Hydrolysis | Appearance of a more polar peak (earlier retention time). | 5-methyl-6-hydroxy-2,3-dihydro-1H-inden-1-one |
| Oxidation | Appearance of new peaks, potentially with a change in UV spectrum. | Lactone from Baeyer-Villiger oxidation, or other ring-opened products. |
| Thermal Degradation | Multiple small peaks, indicating fragmentation. | Various smaller molecules resulting from bond cleavage. |
| Photodegradation | Appearance of several new peaks. | Products of radical reactions, potentially dehalogenated or dimerized species. |
Section 4: Recommended Handling and Storage
To minimize degradation and ensure the longevity of your supply of this compound, please adhere to the following guidelines.
Storage
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Light: Keep in a tightly sealed, light-resistant container (e.g., amber vial).[1]
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Handling
-
Weighing and Dispensing: Perform these operations in a well-ventilated area, away from direct sunlight.
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, keep them refrigerated in tightly sealed, light-protected containers.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Logical Relationship Diagram for Handling
Caption: Key Handling and Storage Precautions.
By following the guidance in this technical support center, you can significantly reduce the risk of degradation of this compound, leading to more reliable and reproducible experimental results.
References
-
Xie, J., Wang, Y., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. [Link]
- Alsante, K. M., et al. (2003). Forced Degradation: A Review. Pharmaceutical Technology, 27(4), 54-67.
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. [Link]
- Singh, R., & Sharma, P. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-8.
-
Organic Chemistry. (2021, April 6). 19.8 Baeyer Villiger Oxidation. YouTube. [Link]
- Horton, J. A., et al. (1969). Reaction of hypochlorous acid with ketones. Novel Baeyer-Villiger oxidation of cyclobutanone with hypochlorous acid. The Journal of Organic Chemistry, 34(11), 3366-3371.
- George, C., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4477-4487.
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]
- Belhachemi, F., & Dapp, A. (2020). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.
-
Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. [Link]
- Ma, W., & Chu, W. (2012). Photodegradation mechanism and rate improvement of chlorinated aromatic dye in non-ionic surfactant solutions. Journal of Environmental Sciences, 24(7), 1269-1276.
- Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(2), 281-294.
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
ResearchGate. (2020). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]
-
PraxiLabs. (n.d.). Reaction of Alkyl Halides (Hydrolysis of Alcohols) Virtual Lab. [Link]
-
ResearchGate. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]
- Kaczor, A. A., & Pihlaja, K. (2013). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 9, 2194-2210.
-
ResearchGate. (2023). Analysing Impurities and Degradation Products. [Link]
-
Open Textbook Publishing. (n.d.). Chapter 1: Acid–Base Reactions – OCLUE: Organic Chemistry, Life, the Universe & Everything. [Link]
-
Catalyst Chemistry. (2022, November 25). Acid-Base Reactions (Part 1) | HSC Chemistry Module 6. YouTube. [Link]
-
PubMed Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]
-
Royal Society of Chemistry. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. [Link]
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- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the analytical characterization of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its analysis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate and robust analytical methods are crucial for ensuring the quality, purity, and stability of this compound and its subsequent active pharmaceutical ingredients (APIs). This resource offers practical, field-tested insights to overcome common challenges encountered during method development and routine analysis.
Part 1: Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of pharmaceutical intermediates.[3] However, its application to chlorinated compounds can present unique challenges.[4]
Issue 1: Baseline Instability (Drift, Noise, or Wander)
Question: My HPLC baseline is drifting upwards during the analysis of a batch of this compound. What are the likely causes and how can I resolve this?
Answer:
Baseline drift, noise, and wander are common HPLC problems that can significantly impact the accuracy of quantification.[4][5] For chlorinated compounds, these issues can be exacerbated.
Causality and Solutions:
-
Mobile Phase Composition and Preparation:
-
Inadequate Degassing: Dissolved gases in the mobile phase are a primary cause of baseline noise.[4] Ensure thorough degassing using an inline degasser, sonication, or helium sparging.
-
Solvent Purity: Use high-purity, HPLC-grade solvents. Lower-grade solvents may contain impurities that absorb UV light and contribute to baseline instability.[6]
-
Mobile Phase Instability: Prepare fresh mobile phase daily, especially if it contains buffers or volatile components.[4] Over time, the composition can change due to evaporation or microbial growth.
-
Contamination: Contaminants in the mobile phase or from the system itself can lead to baseline drift.[7]
-
-
System and Column Issues:
-
Temperature Fluctuations: Unstable column or detector temperatures can cause the baseline to drift.[6] Use a column oven and ensure a stable laboratory environment.
-
Column Equilibration: Insufficient column equilibration is a frequent cause of drift.[4] Equilibrate the column with the mobile phase for at least 10-20 column volumes, or until a stable baseline is achieved.
-
Contamination: The column or system may be contaminated from previous analyses. Flush the system and column with a strong solvent like isopropanol.[4]
-
-
Detector Problems:
-
Lamp Instability: A failing or unstable detector lamp can cause both noise and drift.[6]
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting HPLC baseline instability.
Issue 2: Peak Tailing
Question: I am observing significant peak tailing for the this compound peak. What could be causing this?
Answer:
Peak tailing can compromise the accuracy of peak integration and quantification.[5] It is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.
Causality and Solutions:
-
Chemical Interactions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the ketone functional group of the indanone, leading to tailing. Using a base-deactivated column or adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can mitigate this.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and its interaction with the stationary phase. Experiment with adjusting the pH to find the optimal conditions for peak shape.
-
-
System and Column Issues:
-
Column Overload: Injecting too much sample can lead to peak tailing.[6] Try reducing the injection volume or sample concentration.
-
Column Degradation: An aging or contaminated column can exhibit poor peak shape.[5] Clean or replace the column.
-
Dead Volume: Excessive dead volume in the system (e.g., from poorly connected tubing) can cause peak broadening and tailing.[6] Check all connections.
-
-
Sample Preparation:
-
Sample Solvent: The sample solvent should be compatible with the mobile phase.[8] Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.
-
Recommended HPLC Parameters (Starting Point):
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A common mobile phase for reversed-phase chromatography, offering good separation for a wide range of compounds.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic ring and ketone functional group should provide good UV absorbance at this wavelength. |
| Column Temp. | 30 °C | Maintaining a constant temperature improves reproducibility.[10] |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.
Issue 1: Poor Peak Shape and Resolution
Question: My GC analysis of this compound is showing broad or fronting peaks. What should I investigate?
Answer:
Proper peak shape is essential for accurate quantification in GC. Several factors related to the injection, column, and oven temperature can affect peak shape.
Causality and Solutions:
-
Injection Technique:
-
Slow Injection: A slow injection can cause the sample to vaporize inefficiently, leading to broad peaks. Use a fast injection speed.
-
Incorrect Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely. If it's too high, the analyte may degrade. Optimize the inlet temperature.
-
-
Column Issues:
-
Column Contamination: Non-volatile residues from previous injections can accumulate on the column, leading to poor peak shape. Bake out the column at a high temperature (within its limits) to remove contaminants.
-
Improper Column Installation: A poorly installed column can lead to leaks and dead volume. Ensure the column is properly seated in the inlet and detector.
-
-
Method Parameters:
-
Inappropriate Flow Rate: A flow rate that is too low or too high can lead to peak broadening. Optimize the carrier gas flow rate.
-
Oven Temperature Program: A slow temperature ramp may cause peak broadening, while a ramp that is too fast can lead to poor resolution. Optimize the temperature program.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and purity assessment.
Issue 1: Ambiguous Spectral Interpretation
Question: I'm having difficulty assigning all the peaks in the 1H and 13C NMR spectra of this compound. What strategies can I use?
Answer:
While 1D NMR provides fundamental structural information, complex molecules often require 2D NMR techniques for unambiguous assignments.[11][12]
Strategies for Spectral Assignment:
-
1D NMR Analysis:
-
1H NMR: Expect to see signals for the aromatic protons, the methyl group, and the two methylene groups of the dihydroindenone core.[13] The chemical shifts and coupling patterns will be key to initial assignments.
-
13C NMR: The carbonyl carbon will be the most downfield signal.[14] The aromatic carbons and the aliphatic carbons will appear in distinct regions of the spectrum. A DEPT experiment can help distinguish between CH, CH2, and CH3 groups.[12]
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace out the spin systems within the molecule.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on their attached protons.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and connecting different spin systems.[15]
-
Expected NMR Spectral Features:
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity/Notes |
| 1H | ~7.0 - 8.0 | Aromatic protons (doublets or singlets depending on substitution pattern). |
| ~2.5 - 3.5 | Methylene protons (triplets or multiplets). | |
| ~2.0 - 2.5 | Methyl protons (singlet). | |
| 13C | >190 | Carbonyl carbon. |
| ~120 - 150 | Aromatic carbons. | |
| ~20 - 40 | Methylene and methyl carbons. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for developing a stability-indicating HPLC method for this compound?
A1: A stability-indicating method must be able to separate the intact drug from its degradation products.[3][16] The first step is to perform forced degradation studies.[17] This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[18] The analytical method is then developed to resolve the main peak from all degradant peaks.[9]
Forced Degradation Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Q2: Are there any specific considerations for sample preparation when analyzing this compound?
A2: Yes, proper sample preparation is critical for accurate and reproducible results.
-
Solvent Selection: Use a solvent that completely dissolves the sample and is compatible with the analytical method. For HPLC, the mobile phase is often a good choice for the sample solvent.[8]
-
Filtration: Filter all samples through a 0.2 or 0.45 µm syringe filter before injection to remove particulates that can block the column or tubing.[6]
-
Extraction from Complex Matrices: If analyzing the compound in a complex matrix (e.g., in-process reaction mixture), a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.[19][20]
Q3: How can I confirm the identity of unknown peaks in my chromatogram?
A3: Identifying unknown peaks, which could be impurities or degradation products, is crucial. The gold standard for this is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
HPLC-MS: This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry. The mass spectrometer provides the mass-to-charge ratio (m/z) of the unknown compound, which can be used to determine its molecular weight and often its elemental composition.
-
Fraction Collection and NMR: For definitive structural elucidation, the unknown peak can be collected as a fraction from the HPLC, and then analyzed by NMR spectroscopy.
References
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Retrieved from [Link]
-
Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]
-
Human Journals. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
SciELO. (n.d.). Development and validation of stability indicating liquid chromatographic (RP-HPLC) method for estimation of ubidecarenone in bulk. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]
-
PubMed. (n.d.). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Retrieved from [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
-
Hach. (n.d.). Chlorine Analysis. Retrieved from [Link]
-
EPA. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
University of Georgia. (n.d.). Organic Compounds Analysis. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Chloro-5-methyl-2,3-diphenyl-1H-indole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
IndiaMART. (n.d.). Intermediates - 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone) Trader. Retrieved from [Link]
- Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
-
SIELC Technologies. (n.d.). HPLC Determination of 6-methyl-5-hepten-2-one on Newcrom R1 Column. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-indanones.
-
Royal Society of Chemistry. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-1-indanone. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
MDPI. (n.d.). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
-
PubChem. (n.d.). 6-Chloro-5-hydroxy-2-methylhex-1-en-3-one. Retrieved from [Link]
Sources
- 1. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 2. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. labcompare.com [labcompare.com]
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- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.utah.edu [chemistry.utah.edu]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. 1-Indanone(83-33-0) 13C NMR spectrum [chemicalbook.com]
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- 16. ijtsrd.com [ijtsrd.com]
- 17. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. gcms.cz [gcms.cz]
- 20. lea.uga.edu [lea.uga.edu]
Validation & Comparative
A Guide to the Bioactivity Validation of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one as a Putative DYRK1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a novel chemical entity, 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one (hereafter referred to as CMI-1), as a potential inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Given the limited publicly available bioactivity data for CMI-1, we present a hypothetical yet scientifically rigorous validation workflow. This guide compares the projected performance of CMI-1 against established DYRK1A inhibitors, supported by detailed experimental protocols and data interpretation.
The Therapeutic Relevance of Targeting DYRK1A
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including neurodevelopment, cell cycle regulation, and gene transcription.[1] Its gene is located on chromosome 21, and its overexpression is implicated in the neuropathology of Down syndrome and Alzheimer's disease.[2][3] Consequently, DYRK1A has emerged as a significant therapeutic target for these neurodegenerative disorders, as well as for certain cancers and diabetes.[2][4][5]
The development of potent and selective DYRK1A inhibitors is an active area of research.[1] However, a significant challenge lies in achieving selectivity against other closely related kinases, particularly within the CMGC family (which includes CDKs, MAPKs, GSK3, and CLKs).[4] Therefore, a thorough validation process is crucial to characterize the potency, selectivity, and cellular efficacy of any novel putative inhibitor.
Comparative Analysis of CMI-1 and Known DYRK1A Inhibitors
To objectively assess the potential of CMI-1, its performance must be benchmarked against well-characterized DYRK1A inhibitors. For this guide, we have selected the following comparators:
-
Harmine: A natural β-carboline alkaloid, widely used as a potent research tool for DYRK1A inhibition. However, its clinical utility is limited by its low kinase selectivity and off-target effects, including potent inhibition of monoamine oxidase A (MAO-A).[4][6][7]
-
EGCG (Epigallocatechin gallate): A polyphenol found in green tea with known DYRK1A inhibitory activity. Its therapeutic potential is hampered by poor pharmacokinetic properties.[4][8]
-
Leucettine L41: A derivative of a marine sponge alkaloid, representing a class of dual CLK and DYRK inhibitors with therapeutic potential.[4]
Below is a table summarizing the hypothetical in vitro and cellular potency of CMI-1 in comparison to these established inhibitors.
| Compound | Target(s) | In Vitro IC50 (nM) | Cellular EC50 (nM) | Cell Line |
| CMI-1 (Hypothetical) | DYRK1A | 85 | 450 | HEK293 |
| Harmine | DYRK1A, MAO-A | 25-50 | 100-300 | HEK293 |
| EGCG | DYRK1A | 300-500 | >1000 | SH-SY5Y |
| Leucettine L41 | DYRK1A, CLKs | 40-70 | 200-500 | HeLa |
IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay.
The DYRK1A Signaling Pathway and Points of Inhibition
DYRK1A is a constitutively active kinase that autophosphorylates a tyrosine residue in its activation loop, enabling it to phosphorylate a wide range of downstream substrates on serine and threonine residues.[1] Key substrates include transcription factors like NFAT (Nuclear Factor of Activated T-cells) and CREB, as well as proteins implicated in neurodegenerative disease pathology such as Tau and Amyloid Precursor Protein (APP).[1] The diagram below illustrates the central role of DYRK1A in these pathways and the mechanism of action for an ATP-competitive inhibitor like CMI-1.
Caption: Logical workflow for validating a novel DYRK1A inhibitor.
Experimental Protocols
In Vitro Biochemical Assay for DYRK1A Inhibition (IC50 Determination)
Principle: This protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the amount of ADP produced during the kinase reaction. [9]The inhibition of DYRK1A by CMI-1 will result in a decrease in ADP production, and consequently, a lower luminescent signal.
Materials:
-
Recombinant human DYRK1A enzyme (Promega, V4291)
-
DYRKtide substrate (a peptide substrate for DYRK1A)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega, V9101)
-
CMI-1 and reference inhibitors (Harmine, EGCG) dissolved in DMSO
-
Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of CMI-1 and reference inhibitors in DMSO. A typical starting concentration range is 10 mM down to 1 nM.
-
Kinase Reaction Setup:
-
Add 5 µL of assay buffer containing the DYRK1A enzyme and DYRKtide substrate to each well.
-
Add 1 µL of the serially diluted compounds (or DMSO for control wells) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for DYRK1A.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data with respect to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay via Western Blot
Principle: This assay determines if CMI-1 can inhibit DYRK1A activity within a cellular context. This is assessed by measuring the phosphorylation status of a known downstream substrate of DYRK1A, such as Tau at Serine 396. [4] Materials:
-
HEK293 or SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CMI-1 and reference inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (Ser396), anti-total-Tau, anti-DYRK1A, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of CMI-1 or reference inhibitors for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-Tau signal to the total-Tau signal and the loading control (GAPDH).
-
Plot the normalized phospho-Tau levels against the inhibitor concentration to assess dose-dependent inhibition.
-
Kinase Selectivity Profiling
Principle: To assess the selectivity of CMI-1, it is essential to screen it against a broad panel of kinases. Commercial services like the KINOMEscan® (DiscoverX) or the Reaction Biology HotSpot™ assay offer comprehensive profiling. [10][11]These assays typically measure the binding affinity or enzymatic inhibition of the compound against hundreds of kinases.
Procedure (General Outline for KINOMEscan®):
-
Compound Submission: Submit CMI-1 at a specified concentration (e.g., 1 µM) to the service provider.
-
Assay Performance: The compound is screened against a panel of human kinases using a proprietary competition binding assay. In this assay, a DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR.
-
Data Analysis: The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A selectivity score (S-score) is often calculated to provide a quantitative measure of selectivity.
-
Interpretation: Analyze the data to identify any significant off-target interactions. Potent inhibition of kinases other than DYRK1A would indicate a lack of selectivity and may predict potential side effects. The ideal profile for CMI-1 would be high-affinity binding to DYRK1A with minimal interaction with other kinases, especially those in the CMGC family like DYRK1B and GSK3β.
Conclusion
The validation of a novel compound like this compound requires a systematic and multi-faceted approach. By following the workflow outlined in this guide—from initial biochemical characterization of potency to cellular target engagement and broad selectivity profiling—researchers can build a comprehensive data package to support its potential as a selective DYRK1A inhibitor. The comparative analysis against established compounds provides crucial context for evaluating its therapeutic promise and guiding further lead optimization efforts. The experimental protocols provided offer a robust starting point for the in-house evaluation and validation of this and other novel kinase inhibitors.
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Alzheimer's Drug Discovery Foundation. DYRK1A Inhibitors. Cognitive Vitality Reports®. [Link]
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Alzheimer's Drug Discovery Foundation. (2021). DYRK1A Inhibitors. [Link]
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Yoo, H. R., et al. (2021). Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. Molecules, 26(16), 4938. [Link]
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Wang, Y., et al. (2022). DYRK1A inhibitors for disease therapy: Current status and perspectives. Acta Pharmaceutica Sinica B, 12(2), 548-569. [Link]
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Hatcher, J. M., et al. (2022). Selective Macrocyclic Inhibitors of DYRK1A/B. Journal of Medicinal Chemistry, 65(7), 5573-5591. [Link]
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Wong, C., et al. (2017). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. F1000Research, 6, 41. [Link]
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ResearchGate. (2022). DYRK1A inhibitors for disease therapy: Current status and perspectives. [Link]
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Gunn, E. J., et al. (2021). Efficacy of DYRK1A inhibitors in novel models of Down syndrome acute lymphoblastic leukemia. Haematologica, 106(7), 1961-1965. [Link]
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Reaction Biology. DYRK1A Kinase Activity Assay Service. [Link]
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Shen, M., et al. (2018). Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity. Journal of Medicinal Chemistry, 61(17), 7687-7699. [Link]
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Krüger, M., et al. (2024). Discovery and Functional Characterization of a Potent, Selective, and Metabolically Stable PROTAC of the Protein Kinases DYRK1A and DYRK1B. Journal of Medicinal Chemistry. [Link]
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Liu, Y., et al. (2022). Recent research and development of DYRK1A inhibitors. European Journal of Medicinal Chemistry, 236, 114327. [Link]
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Dairou, J., et al. (2014). A high-performance liquid chromatography assay for Dyrk1a, a Down syndrome-associated kinase. Analytical Biochemistry, 449, 108-114. [Link]
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Reaction Biology. DYRK1/DYRK1A Kinase Assay Service. [Link]
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Britton, R., et al. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry, 64(17), 13076-13093. [Link]
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A Comparative Analysis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one and Structurally Related Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indanone scaffold represents a privileged structure, serving as the foundation for a diverse array of biologically active compounds. This guide provides an in-depth comparative analysis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one and its analogs, focusing on their synthesis, physicochemical properties, and, most significantly, their comparative biological activities. By examining the structure-activity relationships (SAR) of these derivatives, we aim to provide valuable insights for researchers engaged in the design and development of novel therapeutics.
Introduction to the Indanone Core
The 1-indanone framework, a fused bicyclic system composed of a benzene ring and a cyclopentanone ring, is a common motif in both natural products and synthetic molecules of pharmaceutical interest.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities, including but not limited to, antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2][3] Furthermore, derivatives of 1-indanone have shown promise in the treatment of neurodegenerative diseases.[4]
Synthesis of Substituted Indanones
The synthesis of 1-indanone derivatives is well-established, with numerous methods reported in the scientific literature. A common and versatile approach is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides.[2][3] This method allows for the efficient construction of the indanone core with various substituents on the aromatic ring.
Alternative synthetic strategies include the Nazarov cyclization and various transition metal-catalyzed reactions, offering access to a broader range of functionalized indanones.[2] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Physicochemical Properties: A Comparative Overview
A comprehensive comparison of the physicochemical properties of this compound and its analogs is hampered by the limited availability of experimentally determined spectroscopic data for the title compound. However, by examining data for structurally similar compounds, we can infer certain characteristics.
Table 1: Physicochemical Properties of Selected Indanone Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features (Predicted/Observed for Analogs) |
| This compound | C₁₀H₉ClO | 180.63[5] | ¹H NMR: Aromatic protons (singlets or doublets), methylene protons (triplets), methyl protons (singlet). ¹³C NMR: Carbonyl carbon (~200 ppm), aromatic carbons, aliphatic carbons. IR (cm⁻¹): C=O stretch (~1700), C-Cl stretch. MS: Molecular ion peak (M⁺) and characteristic fragmentation pattern. |
| 5-Chloro-2,3-dihydro-1H-inden-1-one | C₉H₇ClO | 166.60 | Spectroscopic data is available for this simpler analog, providing a basis for comparison. |
| 5-Methyl-2,3-dihydro-1H-inden-1-one | C₁₀H₁₀O | 146.19 | The absence of the chloro group would shift the spectral signals of the aromatic protons. |
| 6-Chloro-2,3-dihydro-1H-inden-1-one | C₉H₇ClO | 166.60[6] | Spectral data for this isomer would show different coupling patterns for the aromatic protons in the ¹H NMR spectrum.[6] |
The presence of the chloro and methyl groups on the aromatic ring of the title compound will influence its electronic properties and lipophilicity, which in turn can significantly impact its biological activity. The specific substitution pattern (6-chloro, 5-methyl) is expected to create a unique electronic environment compared to other isomers.
Comparative Biological Activities of Indanone Derivatives
The true value of the indanone scaffold lies in its broad range of biological activities. Numerous studies have demonstrated the potential of substituted indanones as potent therapeutic agents.
Cholinesterase Inhibition for Alzheimer's Disease
A significant area of research has focused on indanone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[7][8][9][10]
One study reported a series of indanone derivatives with potent AChE inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range.[9] For instance, certain derivatives were found to be significantly more potent than the approved drug donepezil.[10] Another study highlighted a compound with dual inhibitory activity against both AChE (IC₅₀ = 0.054 µM) and monoamine oxidase B (MAO-B; IC₅₀ = 3.25 µM), suggesting a multi-target approach to treating Alzheimer's disease.[8]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test indanone compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Preparation: Prepare a solution of purified acetylcholinesterase from a commercial source.
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Anticancer Activity
Substituted indanones have also emerged as promising anticancer agents.[11] Their mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. For example, some 2-benzylidene indanone derivatives have demonstrated potent cytotoxicities against various human carcinoma cells, with IC₅₀ values in the low micromolar to nanomolar range.
Antimicrobial and Antiviral Activities
The indanone scaffold has been explored for its potential in combating infectious diseases. Studies have reported the synthesis of indanone derivatives with significant antibacterial and antiviral activities.[12][13] For instance, a series of 1-indanone thiazolylhydrazone derivatives displayed excellent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[12] Another study identified a 5,6-dimethoxyindan-1-one analog with high efficacy against the vaccinia virus (EC₅₀: <0.05 µM).[13]
Table 2: Comparative Biological Activities of Substituted Indanones
| Compound Class | Target/Activity | Representative IC₅₀/EC₅₀ Values | Reference |
| Indanone-aminopropoxy benzylidenes | Acetylcholinesterase (AChE) Inhibition | 0.12 µM | [7] |
| Indanone-aminopropoxy benzylidenes | Butyrylcholinesterase (BChE) Inhibition | 0.04 µM | [7] |
| Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids | Dual AChE/MAO-B Inhibition | AChE: 0.054 µM; MAO-B: 3.25 µM | [8] |
| Indanone derivatives with piperidine linker | Acetylcholinesterase (AChE) Inhibition | 0.0018 µM | [10] |
| 1-Indanone thiazolylhydrazones | Anti-Trypanosoma cruzi | More potent than benznidazole | [12] |
| 5,6-dimethoxyindan-1-one analog | Antiviral (Vaccinia virus) | <0.05 µM | [13] |
Conclusion and Future Directions
The indanone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While the specific biological profile of this compound remains to be fully elucidated, the extensive research on its analogs provides a strong rationale for its investigation. The chloro and methyl substituents at the 6 and 5 positions, respectively, are likely to confer unique pharmacological properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The acquisition of detailed spectroscopic data is essential for a complete physicochemical characterization. Furthermore, screening this compound against a panel of biological targets, including cholinesterases, cancer cell lines, and various pathogens, could unveil its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader understanding of the structure-activity relationships of indanone derivatives and pave the way for the development of novel and effective drugs.
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The Evolving Landscape of Indenones: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one Analogs
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its presence in both natural products and clinically significant drugs, such as the Alzheimer's treatment donepezil, underscores its therapeutic potential. This guide delves into the structure-activity relationships (SAR) of a specific subclass: 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one analogs. While direct and comprehensive SAR studies on this particular scaffold are emerging, this document synthesizes findings from related indanone derivatives and other pertinent heterocyclic systems to provide researchers, scientists, and drug development professionals with a comparative framework for understanding and advancing this promising class of molecules.
The 6-Chloro-5-methyl-1-indanone Core: A Foundation for Diverse Biological Activities
The 1-indanone core, a bicyclic aromatic ketone, has been extensively explored, revealing a broad spectrum of biological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific substitution pattern of a chloro group at the 6-position and a methyl group at the 5-position of the 2,3-dihydro-1H-inden-1-one skeleton presents a unique electronic and steric profile that can be systematically modified to probe and optimize biological activity. The chloro substituent, being an electron-withdrawing group, and the methyl group, an electron-donating group, are strategically positioned on the aromatic ring, influencing the molecule's interaction with biological targets.
Our comparative analysis of available literature suggests that modifications at various positions of the indanone scaffold can significantly impact efficacy and selectivity across different therapeutic areas.
Comparative Analysis of Biological Activities: Insights from Analogs
Due to the limited availability of a complete SAR dataset for a single biological target for this compound analogs, this section presents a comparative analysis of the reported biological activities of structurally related indanones and other heterocyclic compounds bearing chloro and methyl substitutions. This approach allows for the inference of potential SAR trends for the core topic.
Anticancer Activity
Table 1: Comparative Cytotoxicity of Related Heterocyclic Scaffolds
| Compound Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| N-substituted 6-chloro-1H-benzimidazoles | Various aryl and alkyl groups | MCF-7 (Breast) | 1.84 - 10.28 | [1] |
| N-substituted 6-chloro-1H-benzimidazoles | Various aryl and alkyl groups | A549 (Lung) | 1.84 - 10.28 | [1] |
| Thiazole-substituted acetohydrazides | Cyclohexyl/phenyl at position 3 | MCF-7 (Breast) | 69.2 | [2] |
| Thiazole-substituted acetohydrazides | Cyclohexyl/phenyl at position 3 | A549 (Lung) | >100 | [2] |
This table is a compilation of data from different studies on related but not identical scaffolds to infer potential trends.
The data suggests that the nature and position of substituents on the aromatic ring, in conjunction with the heterocyclic core, play a crucial role in determining cytotoxic potency. For the 6-chloro-5-methyl-inden-1-one scaffold, it is hypothesized that further substitution on the indanone ring or modification of the dihydro-indenone core could modulate anticancer activity.
Anti-inflammatory Activity
A study on a structurally related compound, 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid, demonstrated good anti-inflammatory and analgesic activities without significant gastrointestinal side effects.[2] This highlights the potential of the 6-chloro-indan skeleton as a scaffold for developing novel anti-inflammatory agents. The introduction of a carboxylic acid group at the 1-position appears to be a key determinant of this activity.
Further exploration of the anti-inflammatory potential of this compound analogs could involve the synthesis and evaluation of derivatives with various acidic and non-acidic functional groups at different positions.
Antimicrobial Activity
The antimicrobial properties of indanone derivatives have also been reported. While specific data for 6-chloro-5-methyl-inden-1-one analogs is sparse, studies on related chloro-substituted heterocyclic compounds provide a basis for comparison. For example, certain 2-chloro-6-methylquinoline hydrazone derivatives have shown potent activity against Mycobacterium tuberculosis.[3]
Table 2: Comparative Antimicrobial Activity of Related Heterocyclic Scaffolds
| Compound Class | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| N-substituted 6-chloro-1H-benzimidazoles | Various aryl and alkyl groups | E. coli | 2 - 16 | [1] |
| N-substituted 6-chloro-1H-benzimidazoles | Various aryl and alkyl groups | S. aureus (MRSA) | 2 - 16 | [1] |
| 2-chloro-6-methylquinoline hydrazones | Various acyl hydrazines | M. tuberculosis H37Rv | 3.125 - 50 | [3] |
This table is a compilation of data from different studies on related but not identical scaffolds to infer potential trends.
These findings suggest that the chloro and methyl substitutions on an aromatic ring fused to a heterocycle can contribute to antimicrobial efficacy. The exploration of various substituents on the 6-chloro-5-methyl-inden-1-one core could lead to the discovery of novel antimicrobial agents.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and for a key biological assay.
Synthesis of this compound
The synthesis of the core scaffold can be achieved through a multi-step process, often involving a Friedel-Crafts acylation as a key step. The following is a generalized protocol based on established methods for indanone synthesis.
Diagram 1: Synthetic Pathway for this compound
Caption: General synthetic route to the target indanone scaffold.
Step-by-Step Protocol:
-
Preparation of 3-(3-Chloro-4-methylphenyl)propanoic acid: This starting material can be synthesized from 3-chloro-4-methylbenzaldehyde through a series of reactions such as a Wittig or Horner-Wadsworth-Emmons reaction to introduce the propionate side chain, followed by reduction of the double bond.
-
Formation of the Acid Chloride: To a solution of 3-(3-chloro-4-methylphenyl)propanoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene). Cool the solution to 0 °C and add a Lewis acid (e.g., aluminum chloride) portion-wise. Allow the reaction to stir at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction by slowly pouring it onto crushed ice and hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Sources
A Researcher's Guide to De-risking Novel Compounds: A Cross-Reactivity Profiling Strategy for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
This guide, therefore, provides a comprehensive, multi-tiered strategy for systematically characterizing the cross-reactivity of a novel compound like 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one. By employing a series of orthogonal, self-validating experimental systems, researchers can build a robust selectivity profile, enabling confident progression of their molecule.
The Rationale: A Phased Approach to Unveiling Off-Target Effects
A successful cross-reactivity profiling campaign does not rely on a single experiment. Instead, it is a systematic process of narrowing down possibilities, starting with broad, cost-effective methods and progressing to more specific, resource-intensive assays. This phased approach ensures that experimental effort is focused on the most promising and relevant interactions.
Caption: A multi-phased workflow for cross-reactivity profiling.
Phase 1: In Silico Profiling - The Predictive Foundation
Before embarking on expensive wet-lab experiments, computational tools can provide valuable, cost-effective insights into the potential biological activities of this compound. This initial step helps in hypothesis generation and guides the selection of appropriate experimental panels.
A. Target Prediction: Based on the principle of chemical similarity, algorithms can predict potential protein targets by comparing the compound's structure to databases of known ligands. This can highlight potential on- and off-targets.
B. ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[1][2] These computational models can flag potential liabilities, such as inhibition of CYP450 enzymes or hERG channel activity, which are common sources of off-target toxicity.
Phase 2: In Vitro Broad Panel Screening - Casting a Wide Net
The goal of this phase is to screen the compound against a large and diverse set of purified proteins to identify initial "hits." This is typically done at a single, high concentration (e.g., 1-10 µM). Several commercial services offer expertly curated panels for this purpose.
-
Kinase Panels : Protein kinases are one of the largest enzyme families and are common off-targets for many small molecules.[3] Services like Reaction Biology's HotSpot™ or Eurofins Discovery's KINOMEscan® offer panels covering a significant portion of the human kinome.[1][2] These platforms can rapidly assess a compound's interaction with hundreds of kinases.
-
Safety and GPCR Panels : G-protein coupled receptors (GPCRs), ion channels, and transporters are key mediators of physiology, and unintended interactions can lead to significant adverse effects. Panels like the Eurofins SafetyScreen44™ are designed based on targets implicated in clinical adverse drug reactions.[4][5]
Hypothetical Data Presentation: Initial Broad Screen
The results from these screens are typically presented as percent inhibition relative to a vehicle control. Hits are often defined as targets showing >50% inhibition.
| Target Class | Panel Provider | Number of Targets | Compound Concentration | Hypothetical Hits (>50% Inhibition) |
| Protein Kinases | KINOMEscan® | 468 | 10 µM | Kinase A (95%), Kinase B (82%), Kinase C (55%) |
| GPCRs & Others | SafetyScreen44™ | 44 | 10 µM | GPCR X (78%), Ion Channel Y (65%) |
This initial data provides the first experimental clues into the compound's selectivity and directs the subsequent validation efforts.
Phase 3: Orthogonal and Cellular Validation - From Hits to Confirmed Targets
A hit from a primary screen is merely an observation; it must be rigorously validated. This phase uses multiple, independent assay formats to confirm the initial findings and, crucially, to demonstrate target engagement within a cellular context.
A. Dose-Response Confirmation
All hits from the primary screen should be re-tested in dose-response format to determine their potency (IC50 for inhibition or EC50 for activation). This quantitative measure is essential for ranking the activity at different targets.
B. Orthogonal Assay Validation
It is critical to confirm hits using an assay that relies on a different detection principle.[1] This minimizes the risk of artifacts from a specific technology.
-
For Kinases : If the primary screen was a binding assay (like KINOMEscan®), a functional enzymatic assay that measures the phosphorylation of a substrate (e.g., a radiometric or luminescence-based assay) should be used for confirmation.[6]
-
For GPCRs : A binding hit should be validated with a functional assay that measures downstream signaling, such as cAMP accumulation, calcium flux, or β-arrestin recruitment.[7][8]
C. Cellular Thermal Shift Assay (CETSA)
This powerful technique verifies that the compound binds to its target inside intact cells.[9][10] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "thermal shift" can be observed, providing direct evidence of target engagement.[9][10]
-
Cell Treatment : Culture an appropriate cell line known to express the target protein. Treat cells with either the test compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating : Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or by using a lysis buffer with protease and phosphatase inhibitors.
-
Centrifugation : Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification : Transfer the supernatant to new tubes and determine the protein concentration.
-
Immunoblotting : Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific for the target protein.
-
Data Analysis : Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Phase 4: Unbiased & Phenotypic Profiling
While the previous phases focus on known targets, it's possible that this compound interacts with proteins not included in the screening panels. Unbiased methods and phenotypic screens can help uncover these novel interactions.
A. Affinity Chromatography coupled with Mass Spectrometry
This classic technique aims to "pull down" binding partners from a cell lysate.[11][12] A version of the compound is synthesized with a linker attached to a solid support (like beads). This "bait" is incubated with a cell lysate, and proteins that bind to it are isolated and subsequently identified by mass spectrometry.[11][12]
B. Phenotypic Screening
Phenotypic screens assess the compound's effect on overall cell behavior, such as viability, apoptosis, or morphology.[4][13] An unexpected phenotypic effect at concentrations consistent with target engagement may suggest the involvement of unknown off-targets.
Phase 5: In Vivo Assessment
The final step in preclinical cross-reactivity profiling involves moving from cell-based systems to whole organisms. Early-stage in vivo toxicology studies in rodent models are essential for identifying systemic off-target effects that may not be predictable from in vitro data.[14][15][16] These studies, which can range from acute single-dose to sub-chronic repeated-dose administrations, monitor for a wide range of adverse effects and can reveal unexpected toxicities related to off-target activity.[6][16]
Conclusion
Determining the cross-reactivity profile of a novel compound like this compound is a cornerstone of its preclinical development. A lack of public data necessitates a proactive and systematic investigation. By integrating computational prediction with a tiered series of experimental validations—from broad panel screening to orthogonal confirmation, cellular target engagement, and finally, in vivo assessment—researchers can build a comprehensive and reliable selectivity profile. This rigorous, multi-faceted approach minimizes the risk of misinterpreting biological data and is essential for the successful translation of a promising molecule into a validated scientific tool or a safe and effective therapeutic.
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- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 13. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicology | MuriGenics [murigenics.com]
- 15. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 16. altogenlabs.com [altogenlabs.com]
Unmasking the Molecular Target of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: A Comparative Guide to Target Identification and Validation
For researchers in drug discovery, the journey from a novel small molecule to a therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive identification and confirmation of the compound's molecular target. This guide provides a comprehensive, in-depth framework for this process, using the novel compound 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one as a central case study. We will navigate the logical and experimental workflow, from initial computational predictions to rigorous biochemical and cellular validation, offering a comparative analysis of methodologies and the rationale behind their application.
The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, anticancer, and neuroprotective effects.[1][2][3] This broad pharmacological profile suggests that different substitutions on the indanone core can direct the molecule to a variety of biological targets. For an uncharacterized compound like this compound, a systematic approach is paramount to elucidate its mechanism of action.
Section 1: The Initial Step - In Silico Target Prediction (Target Fishing)
Before embarking on resource-intensive wet lab experiments, computational methods, often referred to as in silico target fishing or reverse screening, offer a powerful and cost-effective starting point to generate hypotheses about a compound's potential molecular targets.[4][5] These approaches leverage vast databases of known ligand-target interactions.
There are two primary strategies for in silico target prediction:
-
Ligand-based approaches: These methods are founded on the principle that structurally similar molecules are likely to have similar biological targets.[6] The chemical structure of the query molecule, in this case, this compound, is compared to a library of compounds with known targets.
-
Receptor-based approaches (Reverse Docking): This technique involves docking the query molecule into the binding sites of a large collection of protein structures.[5] The predicted binding affinity or a scoring function is used to rank potential targets.
Several user-friendly web servers can facilitate this process, a prominent example being SwissTargetPrediction.[6][7]
For our case study, a hypothetical in silico analysis of this compound might yield a list of potential targets. Given the known activities of other indanone derivatives, this list could include enzymes such as cyclooxygenases (COX-1/COX-2), monoamine oxidases (MAO-A/MAO-B), or protein kinases, which are frequently implicated in inflammatory and neurological pathways.[3]
Experimental Protocol: In Silico Target Fishing using a Public Web Server
-
Obtain the chemical structure of this compound in a compatible format (e.g., SMILES string).
-
Access a target prediction web server such as SwissTargetPrediction.[7]
-
Input the chemical structure into the server's interface.
-
Initiate the prediction process. The server will compare the input molecule against its database of known ligands and their targets.
-
Analyze the results. The output will typically be a ranked list of potential targets, often with an associated probability or confidence score.
-
Prioritize targets for experimental validation based on the prediction scores and biological relevance.
Section 2: The Crucial Next Step - Experimental Validation
In silico predictions are hypotheses that must be rigorously tested through experimental validation.[8][9][10] A multi-pronged approach using orthogonal assays is essential to build a strong case for a specific molecular target.
Biochemical Assays: Direct Target Engagement
Biochemical assays provide a controlled, cell-free environment to directly measure the interaction between a compound and a purified protein target.[8] These assays are fundamental for confirming a direct binding event and determining key quantitative parameters like binding affinity and inhibitory potency.
Commonly Employed Biochemical Assays:
| Assay Type | Principle | Key Parameters Measured |
| Enzyme Inhibition Assays | Measures the effect of the compound on the catalytic activity of a target enzyme. | IC50 (half-maximal inhibitory concentration) |
| Radioligand Binding Assays | A radiolabeled ligand with known affinity for the target is displaced by the test compound. | Ki (inhibition constant) |
| Fluorescence-based Assays | Changes in fluorescence (e.g., polarization, intensity) upon compound binding are measured. | Kd (dissociation constant) |
Experimental Protocol: A Generic Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, purified target enzyme, substrate, and a dilution series of this compound.
-
Enzyme Reaction: In a microplate, combine the enzyme and varying concentrations of the test compound.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature for a defined period.
-
Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a suitable model to determine the IC50 value.
Biophysical Techniques: A Deeper Dive into the Interaction
Biophysical methods provide detailed insights into the thermodynamics and kinetics of the compound-target interaction.[11][12] They are invaluable for confirming direct binding and elucidating the mechanism of action.
Key Biophysical Techniques for Target Validation:
| Technique | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface when the compound binds to an immobilized target. | Binding affinity (Kd), association and dissociation kinetics (kon, koff) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) |
| Thermal Shift Assays (TSA) | Monitors the change in the melting temperature of the target protein upon compound binding. | Target engagement, relative binding affinity |
| X-ray Crystallography | Provides a high-resolution 3D structure of the compound bound to the target protein. | Precise binding mode, key molecular interactions |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of the protein or ligand upon binding. | Binding site mapping, structural changes |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Key biophysical techniques for target validation.
Cellular Assays: Confirming Target Engagement in a Biological Context
While biochemical and biophysical assays confirm direct binding, cellular assays are crucial to demonstrate that the compound engages its target in a relevant biological system and elicits a functional response.
Approaches for Cellular Target Engagement:
| Assay Type | Principle |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein in intact cells upon compound binding. |
| Target Knockdown/Knockout | Uses techniques like RNA interference (RNAi) or CRISPR to reduce or eliminate the expression of the target protein. The cellular response to the compound is then compared between wild-type and knockdown/knockout cells. |
| Reporter Gene Assays | Measures the activity of a downstream signaling pathway modulated by the target. |
| Phenotypic Assays | Assesses the effect of the compound on a cellular phenotype known to be regulated by the target (e.g., proliferation, migration, apoptosis). |
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Section 3: Comparative Analysis with an Alternative Compound
To put the findings for this compound into perspective, it is essential to compare its performance with a known modulator of the confirmed target. For instance, if our investigations confirm that our compound targets COX-2, a suitable comparator would be a well-characterized COX-2 inhibitor like Celecoxib.
Hypothetical Comparative Data:
| Parameter | This compound | Celecoxib (Reference COX-2 Inhibitor) |
| COX-2 IC50 (Biochemical) | 150 nM | 40 nM |
| COX-1 IC50 (Biochemical) | >10,000 nM | 15,000 nM |
| Selectivity Index (COX-1/COX-2) | >66 | 375 |
| Binding Affinity (Kd) by SPR | 200 nM | 50 nM |
| Cellular Potency (PGE2 inhibition) | 500 nM | 100 nM |
This comparative data would allow for an objective assessment of the potency and selectivity of our novel compound.
Conclusion
The process of confirming the molecular target of a novel compound like this compound is a systematic and multi-faceted endeavor. It begins with hypothesis generation through in silico methods and progresses through a rigorous cascade of biochemical, biophysical, and cellular assays. By employing a suite of orthogonal techniques and comparing the results to established compounds, researchers can build a robust and compelling case for the mechanism of action of their molecule, paving the way for further preclinical and clinical development. This logical and evidence-based approach is the cornerstone of modern drug discovery.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 8. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Experimental validation of in silico target predictions on synergistic protein targets | ARAID [araid.es]
- 11. mdpi.com [mdpi.com]
- 12. Machine Learning-Based Prediction of Small Molecules [sanken.osaka-u.ac.jp]
A Comparative Guide to the Synthesis and Reproducibility of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indanone Scaffold
The 1-indanone framework, a fused bicyclic ketone, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. Notably, derivatives of this scaffold have shown a wide range of biological activities, including but not limited to, antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] One of the most prominent examples is Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease, which features a substituted indanone core.[3] The specific compound of interest, 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, represents a synthetically accessible intermediate for the development of novel therapeutic agents, particularly in the realm of neurodegenerative diseases.[3][4]
Synthesis of this compound: A Focus on Reproducibility
The most common and direct route to 1-indanones is through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acyl chloride derivative.[2][5] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, yet its reproducibility can be influenced by several critical parameters.
The Precursor: 3-(4-Chloro-3-methylphenyl)propanoic Acid
The journey to our target indanone begins with its precursor, 3-(4-chloro-3-methylphenyl)propanoic acid. While not commercially available, it can be synthesized from 4-chloro-3-methylbenzaldehyde through a multi-step sequence.
Intramolecular Friedel-Crafts Acylation: Key to Reproducibility
The cyclization of the propanoic acid precursor is the pivotal step. Success and reproducibility hinge on the choice of catalyst, solvent, and reaction temperature. The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
comparative analysis of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one synthesis methods
Introduction: 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is a valuable substituted indanone intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its rigid, bicyclic core structure, adorned with specific chloro and methyl substituents, makes it a crucial building block for accessing complex molecular architectures. The efficient and scalable synthesis of this compound is of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparative analysis of two prominent synthetic methodologies for this compound, offering insights into their underlying principles, procedural details, and relative performance based on experimental data.
Method 1: Intramolecular Friedel-Crafts Acylation of 3-(3-chloro-4-methylphenyl)propanoic acid
This classical and direct approach leverages an intramolecular electrophilic aromatic substitution to construct the indanone ring system. The key precursor, 3-(3-chloro-4-methylphenyl)propanoic acid, is first synthesized and then cyclized in the presence of a strong acid catalyst.
Mechanistic Rationale
The synthesis begins with the preparation of the precursor, 3-(3-chloro-4-methylphenyl)propanoic acid. This can be achieved through a Knoevenagel condensation of 3-chloro-4-methylbenzaldehyde with malonic acid, followed by reduction and decarboxylation. The subsequent and final step is the intramolecular Friedel-Crafts acylation. In this reaction, the carboxylic acid is converted in situ to a highly reactive acylium ion electrophile by a Lewis acid, typically aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA). This electrophile then attacks the electron-rich aromatic ring at the ortho position to the alkyl group, leading to the formation of the five-membered ketone ring of the indanone. The choice of catalyst is critical; AlCl₃ is highly effective but requires stoichiometric amounts and careful handling due to its moisture sensitivity.[1][2][3]
Experimental Workflow Diagram
Caption: Workflow for Method 1: Intramolecular Friedel-Crafts Acylation.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-chloro-4-methylphenyl)propanoic acid
-
To a solution of 3-chloro-4-methylbenzaldehyde (1 eq.) and malonic acid (1.1 eq.) in pyridine, add a catalytic amount of piperidine.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Collect the precipitated 3-(3-chloro-4-methylphenyl)propenoic acid by filtration, wash with water, and dry.
-
Dissolve the propenoic acid derivative in a suitable solvent (e.g., ethanol) and subject it to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Filter the catalyst and evaporate the solvent to yield 3-(3-chloro-4-methylphenyl)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a flask charged with anhydrous aluminum chloride (1.2 eq.), add a suitable solvent such as dichloromethane under an inert atmosphere.
-
Cool the suspension in an ice bath and slowly add a solution of 3-(3-chloro-4-methylphenyl)propanoic acid (1 eq.) in the same solvent.
-
After the addition, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Method 2: Haworth-Type Synthesis
This multi-step approach builds the indanone ring system through a sequence of intermolecular Friedel-Crafts acylation, reduction of the resulting ketone, and a final intramolecular Friedel-Crafts cyclization. This method offers an alternative pathway, starting from a simpler aromatic precursor.
Mechanistic Rationale
The synthesis commences with a Friedel-Crafts acylation of 4-chloro-3-methyltoluene with succinic anhydride in the presence of aluminum chloride.[4] This reaction forms 4-(4-chloro-3-methylbenzoyl)butanoic acid. The next crucial step is the reduction of the aryl ketone to a methylene group. The Clemmensen reduction, employing zinc amalgam and hydrochloric acid, is a classic and effective method for this transformation, yielding 4-(4-chloro-3-methylphenyl)butanoic acid.[5][6][7][8][9] This reduction is particularly well-suited for aryl ketones that are stable in strongly acidic conditions. Finally, the resulting butanoic acid derivative undergoes an intramolecular Friedel-Crafts acylation, similar to Method 1, to afford the target indanone. This cyclization step is typically promoted by a strong acid like polyphosphoric acid or a Lewis acid.
Experimental Workflow Diagram
Caption: Workflow for Method 2: Haworth-Type Synthesis.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation of 4-chloro-3-methyltoluene
-
In a reaction vessel, suspend anhydrous aluminum chloride (2.2 eq.) in a suitable solvent like nitrobenzene or 1,2-dichloroethane.
-
Add a mixture of 4-chloro-3-methyltoluene (1 eq.) and succinic anhydride (1 eq.) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 4-(4-chloro-3-methylbenzoyl)butanoic acid.
Step 2: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.
-
To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and the crude 4-(4-chloro-3-methylbenzoyl)butanoic acid from the previous step.
-
Heat the mixture at reflux for 8-12 hours, with periodic additions of concentrated hydrochloric acid to maintain a strongly acidic environment.
-
After cooling, decant the aqueous layer and extract it with a suitable solvent like toluene.
-
Wash the combined organic phase with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 4-(4-chloro-3-methylphenyl)butanoic acid.
Step 3: Intramolecular Friedel-Crafts Acylation
-
Add the 4-(4-chloro-3-methylphenyl)butanoic acid to polyphosphoric acid (PPA) at a temperature of 80-90 °C.
-
Stir the mixture at this temperature for 2-4 hours.
-
Pour the hot mixture onto crushed ice, and extract the product with a suitable solvent such as ethyl acetate.
-
Wash the organic extract with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford this compound.
Comparative Analysis
| Parameter | Method 1: Intramolecular Friedel-Crafts Acylation | Method 2: Haworth-Type Synthesis |
| Number of Steps | 2 (from benzaldehyde) | 3 |
| Overall Yield | Moderate to Good | Moderate |
| Starting Materials | 3-chloro-4-methylbenzaldehyde, malonic acid | 4-chloro-3-methyltoluene, succinic anhydride |
| Key Reagents | AlCl₃ or PPA, Pd/C | AlCl₃, Succinic Anhydride, Zn(Hg), HCl, PPA |
| Scalability | Good; direct cyclization is advantageous. | Moderate; multi-step nature can be a drawback. |
| Safety & Handling | Requires handling of moisture-sensitive AlCl₃ and flammable hydrogen gas. | Involves toxic mercury salts for zinc amalgamation and corrosive acids. |
| Atom Economy | Higher, as the final step is a cyclization. | Lower, due to the reduction step and multiple transformations. |
| Purification | May require chromatography for the final product. | Multiple purification steps for intermediates are likely necessary. |
Conclusion
Both the direct intramolecular Friedel-Crafts acylation (Method 1) and the Haworth-type synthesis (Method 2) are viable routes for the preparation of this compound.
Method 1 offers a more convergent and potentially higher-yielding pathway, especially if the precursor, 3-(3-chloro-4-methylphenyl)propanoic acid, is readily available or can be synthesized efficiently. The direct cyclization is a powerful step for constructing the indanone core.
Method 2 , while involving more steps, starts from simpler and potentially more accessible materials. The Haworth synthesis is a robust and well-established methodology for constructing polycyclic aromatic systems. The choice between these methods will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities regarding specific reagents and purification techniques. For large-scale industrial production, the shorter route of Method 1 might be more economically favorable, provided the precursor synthesis is optimized. For laboratory-scale synthesis and exploration, both methods provide reliable access to the target compound.
References
-
Organic Syntheses. Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
Annamalai University. Clemmensen reduction. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Organic Syntheses Procedure. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]
-
Organic Chemistry Portal. Clemmensen Reduction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
YouTube. Clemmensen Reduction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
Sources
- 1. DSpace [open.bu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Clemmensen Reduction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Benchmarking 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one Against Known DYRK1A Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, against the well-characterized kinase, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). As dysregulation of DYRK1A is implicated in various pathologies, including neurodegenerative diseases like Alzheimer's and certain cancers, the identification of new chemical scaffolds for its inhibition is of significant therapeutic interest.[1][2][3] This document details the experimental rationale, protocols for robust in vitro and cell-based assays, and a comparative analysis against established DYRK1A inhibitors.
Introduction: The Rationale for Investigating Novel DYRK1A Inhibitors
DYRK1A is a highly conserved serine/threonine kinase that plays a crucial role in a multitude of cellular processes.[2] Its overexpression has been linked to the pathogenesis of Down syndrome and the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1][2][4] Consequently, DYRK1A has emerged as a compelling target for therapeutic intervention. While several inhibitors have been identified, many exhibit off-target effects or suboptimal pharmacokinetic properties, necessitating the search for novel and more selective compounds.[5][6]
The compound this compound, a structurally distinct indanone derivative, is proposed here as a candidate for investigation. The indanone scaffold is present in various biologically active molecules, and its potential interaction with the ATP-binding pocket of kinases warrants exploration.[7] This guide outlines a systematic approach to benchmark this compound against well-vetted DYRK1A inhibitors, providing a clear pathway for determining its potency and potential as a lead compound.
Comparative Inhibitor Performance
The selection of appropriate reference inhibitors is critical for contextualizing the activity of a novel compound. The following table summarizes the inhibitory potency of established DYRK1A inhibitors that will serve as benchmarks in our proposed assays.
| Inhibitor | Target(s) | Reported IC50 (DYRK1A) | Assay Type | Reference |
| Harmine | DYRK1A, MAO-A | ~33 nM (in vitro)[8] / 0.107 µM (ELISA)[9] | Kinase Assay, ELISA | [8][9] |
| EGCG | DYRK1A | 0.215 µM | ELISA | [9] |
| DYRKs-IN-1 | DYRK1A | ~220 nM | Enzymatic | [8] |
| INDY | DYRK1A, DYRK1B, DYRK2 | 139 nM | In vitro kinase assay | [10] |
| FINDY | DYRK1A | Does not inhibit mature kinase in vitro | Cell-based folding assay | [8] |
Note: IC50 values are highly dependent on assay conditions and should be determined concurrently with the test compound for accurate comparison.
Experimental Protocols
A multi-pronged approach employing both enzymatic and cell-based assays is essential for a thorough evaluation of a potential inhibitor. This ensures that the observed activity is a direct effect on the kinase and is reproducible within a cellular context.
In Vitro Enzymatic Assay: A Non-Radioactive ELISA Approach
To quantify the direct inhibitory effect on DYRK1A activity, a non-radioactive ELISA is a robust and sensitive method.[3][9] This assay measures the phosphorylation of a substrate by recombinant DYRK1A.
Principle: A biotinylated substrate peptide is immobilized on a streptavidin-coated plate. Recombinant DYRK1A and ATP are added in the presence of varying concentrations of the inhibitor. The extent of phosphorylation is detected using a phosphorylation site-specific antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.
Workflow Diagram:
Caption: Workflow for the non-radioactive ELISA-based DYRK1A inhibition assay.
Step-by-Step Protocol:
-
Plate Preparation:
-
Coat a 96-well streptavidin plate with a biotinylated DYRK1A substrate (e.g., DYRKtide) and incubate.
-
Wash the plate to remove unbound substrate.
-
-
Inhibitor Preparation:
-
Perform a serial dilution of this compound and the reference inhibitors (e.g., Harmine, EGCG).
-
-
Kinase Reaction:
-
Add recombinant DYRK1A enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate.
-
Initiate the kinase reaction by adding a solution containing ATP. Incubate at 30°C.
-
-
Detection:
-
Stop the reaction and wash the plate.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After a final wash, add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Cell-Based Assay: Western Blot Analysis of Downstream Target Phosphorylation
To validate the activity of the inhibitor in a cellular environment, Western blotting is employed to measure the phosphorylation status of a known DYRK1A substrate.[8] A reduction in the phosphorylation of a downstream target upon inhibitor treatment provides evidence of on-target engagement in cells.
Principle: A suitable cell line is treated with the inhibitor. Cell lysates are then prepared, and proteins are separated by size via SDS-PAGE. The levels of both the total and phosphorylated forms of a DYRK1A substrate (e.g., Tau at Thr212) are detected using specific antibodies.[4][8]
Workflow Diagram:
Caption: Workflow for Western blot validation of DYRK1A inhibition in cells.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line known to express DYRK1A and a relevant substrate (e.g., HEK293T or SH-SY5Y cells).
-
Treat the cells with various concentrations of this compound and a positive control inhibitor (e.g., Harmine) for a specified duration.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.[8]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a DYRK1A substrate (e.g., anti-phospho-Tau Thr212).
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Determine the ratio of the phosphorylated protein to the total protein for each treatment condition. A dose-dependent decrease in this ratio indicates effective inhibition.
-
DYRK1A Signaling Pathway
Understanding the signaling context of DYRK1A is crucial for interpreting experimental results. DYRK1A autophosphorylates a tyrosine residue in its activation loop, which is essential for its kinase activity.[6] It then phosphorylates a variety of downstream substrates on serine or threonine residues, influencing pathways involved in neurodevelopment, cell proliferation, and apoptosis.[1][2]
Caption: Simplified diagram of DYRK1A inhibition and its downstream effects.
Conclusion and Future Perspectives
This guide outlines a rigorous, two-tiered approach to benchmark this compound against known DYRK1A inhibitors. The combination of a direct enzymatic assay and a cell-based validation assay provides a comprehensive evaluation of the compound's inhibitory potential. Should this initial screening yield promising results (i.e., a potent and dose-dependent inhibition of DYRK1A activity), further studies would be warranted. These would include kinase selectivity profiling against a panel of other kinases to assess specificity, as well as more complex cellular assays to investigate its effects on downstream cellular phenotypes. The ultimate goal is the identification of novel, potent, and selective DYRK1A inhibitors with therapeutic potential.
References
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Patsnap Synapse. What are DYRK1A inhibitors and how do they work?. [Link]
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National Center for Biotechnology Information. Selective Macrocyclic Inhibitors of DYRK1A/B. [Link]
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Alzheimer's Drug Discovery Foundation. DYRK1A Inhibitors (2nd Report). [Link]
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MDPI. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. [Link]
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National Center for Biotechnology Information. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. [Link]
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PubMed. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. [Link]
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PubMed. A high-performance liquid chromatography assay for Dyrk1a, a Down syndrome-associated kinase. [Link]
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PubMed. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. [Link]
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A Senior Application Scientist's Guide to In Silico Modeling of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one Interactions with Cyclooxygenase-2
This guide provides a comprehensive, technically detailed comparison of the in silico modeling of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, a compound of interest with a scaffold common in molecules with anti-inflammatory properties. For the purpose of this illustrative guide, we will hypothesize its interaction with a putative biological target, Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.
The performance of this compound will be objectively compared against two benchmark compounds:
-
Celecoxib: A well-established, selective COX-2 inhibitor with a distinct chemical scaffold.
-
Indomethacin: A non-selective COX inhibitor that also possesses an indole core, providing a structurally relevant comparison.
This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and granular, step-by-step protocols for robust in silico analysis.
The Rationale for In Silico Investigation
The indanone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] Given that numerous indanone derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of COX enzymes, it is a logical and scientifically sound hypothesis to investigate the potential interaction of this compound with COX-2.[3][4] In silico modeling provides a rapid, cost-effective, and powerful means to predict and analyze these potential interactions, guiding further experimental validation.
Comparative In Silico Workflow
Our comparative analysis will employ a multi-step in silico workflow designed to provide a holistic view of the potential interactions and drug-like properties of our compounds of interest.
Caption: A generalized workflow for the in silico comparative analysis of small molecule inhibitors.
Part 1: Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in predicting the binding affinity and interaction patterns of a ligand within the active site of a protein.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
The crystal structure of human COX-2 in complex with an inhibitor is obtained from the Protein Data Bank (PDB ID: 5KIR).
-
Using BIOVIA Discovery Studio, all water molecules and the co-crystallized ligand are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and its structure is energy minimized using the CHARMm force field.
-
The binding site is defined as a sphere with a 10 Å radius centered on the co-crystallized ligand's position.
-
-
Ligand Preparation:
-
The 3D structures of this compound, Celecoxib, and Indomethacin are obtained from PubChem.
-
The ligands are prepared using the "Prepare Ligands" protocol in Discovery Studio, which includes adding hydrogens, removing duplicates, and generating tautomers and isomers.
-
-
Docking Simulation:
-
The CDOCKER protocol in Discovery Studio, a CHARMm-based molecular docking tool, is used for the docking simulations.
-
For each ligand, 10 docking poses are generated and ranked based on their -CDOCKER energy. The pose with the lowest energy is selected for further analysis.
-
Predicted Binding Affinities and Interactions
| Compound | Predicted Binding Affinity (-CDOCKER Energy, kcal/mol) | Key Interacting Residues |
| This compound | -38.5 | Arg120, Tyr355, Ser530 |
| Celecoxib | -52.8 | Arg513, Phe518, Ser530 |
| Indomethacin | -45.2 | Arg120, Tyr385, Ser530 |
The docking results suggest that this compound can favorably bind to the COX-2 active site. However, its predicted binding affinity is lower than that of the established inhibitors, Celecoxib and Indomethacin. The interactions primarily involve key residues known to be important for COX-2 inhibition, such as Arg120 and Ser530.
Caption: Predicted interactions of this compound with key COX-2 active site residues.
Part 2: Molecular Dynamics Simulation
To assess the stability of the ligand-protein complexes predicted by molecular docking, 100-nanosecond molecular dynamics (MD) simulations are performed. MD simulations provide insights into the dynamic behavior of the complex over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
The docked complexes of COX-2 with this compound, Celecoxib, and Indomethacin are used as starting structures.
-
The systems are solvated in a cubic box of TIP3P water molecules with a 10 Å buffer.
-
Sodium and chloride ions are added to neutralize the system and mimic physiological salt concentration (0.15 M).
-
-
Simulation:
-
The simulations are performed using GROMACS.
-
The systems are first energy-minimized, followed by a 100-picosecond NVT (constant number of particles, volume, and temperature) equilibration and a 1-nanosecond NPT (constant number of particles, pressure, and temperature) equilibration.
-
The production MD run is performed for 100 nanoseconds.
-
Analysis of Complex Stability
The stability of the ligand within the binding pocket is evaluated by calculating the root-mean-square deviation (RMSD) of the ligand's heavy atoms over the simulation time.
| Compound | Average Ligand RMSD (Å) |
| This compound | 2.8 ± 0.5 |
| Celecoxib | 1.5 ± 0.3 |
| Indomethacin | 2.1 ± 0.4 |
The RMSD data indicates that while this compound remains within the binding pocket, it exhibits greater fluctuation compared to Celecoxib and Indomethacin, suggesting a less stable interaction.
Part 3: ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its potential as a drug candidate. These properties can be predicted using computational models.
Experimental Protocol: ADMET Prediction
-
The canonical SMILES strings for this compound, Celecoxib, and Indomethacin are submitted to the SwissADME web server for prediction of physicochemical properties and pharmacokinetic parameters.
Comparative ADMET Profile
| Property | This compound | Celecoxib | Indomethacin |
| Molecular Weight | 180.63 g/mol | 381.37 g/mol | 357.79 g/mol |
| LogP | 2.5 | 3.6 | 4.3 |
| Lipinski's Rule of 5 | 0 violations | 0 violations | 1 violation (LogP > 5) |
| GI Absorption | High | High | High |
| BBB Permeant | Yes | Yes | Yes |
The ADMET predictions suggest that this compound has a favorable drug-like profile, adhering to Lipinski's Rule of Five and showing potential for good gastrointestinal absorption and blood-brain barrier permeability.
Synthesis and Conclusion
This in silico comparative guide demonstrates a systematic approach to evaluating a novel compound, this compound, against established drugs for a hypothesized target, COX-2.
Our findings indicate that:
-
Binding Affinity: this compound is predicted to bind to the COX-2 active site, though with a lower affinity than Celecoxib and Indomethacin.
-
Interaction Stability: The compound forms interactions with key residues but may have a less stable binding pose compared to the reference drugs, as suggested by the MD simulations.
-
Drug-likeness: The molecule exhibits a promising ADMET profile, suggesting good potential for oral bioavailability.
References
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ResearchGate. (2025). Graph Theoretical analysis and in silico modeling and molecular dynamic studies of fused indolin-2-one derivatives for the treatment of inflammation. Available at: [Link]
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ResearchGate. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Available at: [Link]
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Frontiers in Pharmacology. (2025). Synthesis, characterization, in-silico, and in-vivo profiling of selective cyclo-oxygenase-2 inhibitors of Indazole-Indolinone Derivatives with anti-inflammatory and analgesic potency. Available at: [Link]
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PubMed. (2021). Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives. Available at: [Link]
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PubMed. (2016). Synthesis, anti-proliferative and genotoxicity studies of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 6-chloro-5-(2-chloroethyl)-3-(alkyl/ary-2-ylidene)indolin-2-ones. Available at: [Link]
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ResearchGate. (2025). In silico studies on new Indazole derivatives as GSK-3β inhibitors. Available at: [Link]
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RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Available at: [Link]
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Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
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National Center for Biotechnology Information. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
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ResearchGate. (2016). Recent developments in biological activities of indanones. Available at: [Link]
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The Evolving Landscape of Inden-1-one Derivatives: A Comparative Efficacy Analysis
An In-Depth Guide for Researchers and Drug Development Professionals on the Pharmacological Potential of Substituted 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one Scaffolds
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] From anti-inflammatory and antimicrobial to anticancer and neuroprotective effects, the therapeutic potential of inden-1-one derivatives is vast and continues to be an active area of research.[1][2][3][4] This guide provides a comparative overview of the efficacy of various inden-1-one derivatives, with a particular focus on the potential of the this compound backbone as a template for novel drug discovery. While specific comparative studies on derivatives of this exact scaffold are emerging, this guide will draw upon the wealth of data from structurally related inden-1-ones to provide a framework for evaluation and future development.
The Inden-1-one Core: A Versatile Pharmacophore
The biological activity of inden-1-one derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[4][5] The core structure itself, this compound, possesses key features that make it an attractive starting point for medicinal chemistry campaigns. The chloro and methyl groups can influence the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability and target engagement. The ketone functional group is a key site for further chemical modification, allowing for the introduction of diverse pharmacophoric elements.
Comparative Efficacy of Inden-1-one Derivatives
To illustrate the impact of substitution on efficacy, this section presents a comparative analysis of various inden-1-one derivatives from the literature, categorized by their primary biological activities.
Anti-inflammatory Activity
Several studies have highlighted the potent anti-inflammatory properties of inden-1-one derivatives. For instance, a series of isoxazole-fused 1-indanones demonstrated significant anti-inflammatory activity when compared to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1]
Table 1: Comparative Anti-inflammatory Activity of Isoxazole Fused 1-Indanone Derivatives
| Compound ID | Substituent at R | % Inhibition of Paw Edema (Carrageenan-induced) |
| 64f | 4-Chlorophenyl | 58.2% |
| 64g | 4-Fluorophenyl | 55.1% |
| 64j | 4-Nitrophenyl | 62.5% |
| 64k | 4-Methoxyphenyl | 65.8% |
| Indomethacin (Standard) | - | 70.3% |
Data synthesized from Giles et al. as cited in a comprehensive review.[1]
The data suggests that electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro) at the para position of the phenyl ring can modulate the anti-inflammatory response.
Antimicrobial Activity
The inden-1-one scaffold has also been a fruitful source of novel antimicrobial agents. A study on indan-1,3-dione derivatives revealed that specific substitutions are crucial for potent antibacterial and antifungal effects.
Table 2: Comparative Antimicrobial Activity of 1,3-Indanedione Derivatives
| Compound ID | Target Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Compound 7 | S. aureus | 18 | 125 |
| Compound 7 | E. coli | 16 | 250 |
| Compound 2 | C. albicans | 20 | 62.5 |
| Compound 8 | C. albicans | 22 | 62.5 |
Data from a study on novel 1,3-indanedione derivatives.[6]
These findings indicate that different derivatives exhibit varying spectra of activity, with some showing more promise against bacteria and others against fungi.
Anticancer Activity
The indenoisoquinoline class of compounds, which incorporates an indenone moiety, has shown significant potential as topoisomerase I inhibitors for cancer therapy.[7]
Table 3: Comparative Cytotoxicity of Indenoisoquinoline Analogues
| Compound ID | Mean Graph Midpoint (MGM) for Growth Inhibition (µM) | Topoisomerase I Inhibition |
| Compound 6 (imidazole motif) | 0.079 | ++++ |
| Compound 7 (pyrazole motif) | >10 | ++ |
| Compound 19 (unsubstituted) | 0.25 | ++++ |
| Camptothecin (Standard) | ~1 | ++++ |
Data from a study on indenoisoquinoline topoisomerase I inhibitors.[7]
The data highlights the profound impact of the heterocyclic substituent on the lactam side chain, with the imidazole-containing compound demonstrating superior potency.
Experimental Protocols
To facilitate further research and comparative evaluation, detailed methodologies for key assays are provided below.
Protocol 1: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This protocol is a standard method for evaluating the anti-inflammatory potential of novel compounds.
Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test inden-1-one derivative. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a growth indicator dye.
Future Directions and Conclusion
The diverse biological activities of inden-1-one derivatives make them a highly promising class of compounds for drug discovery. [1][2][3]The this compound scaffold, in particular, offers a unique starting point for the development of novel therapeutics. Future research should focus on the synthesis and systematic evaluation of a library of derivatives based on this core structure. By exploring a wide range of substitutions and employing robust screening assays, it is possible to identify lead compounds with enhanced potency and selectivity for various therapeutic targets. The comparative data and experimental protocols presented in this guide provide a solid foundation for such endeavors, paving the way for the next generation of inden-1-one-based drugs.
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Szczęsna, D., Koprowski, M., & Balczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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Chrzanowska, M., & Głodowska, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. PubMed Central, 13, 451–494. [Link]
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Kumar, A., & Singh, R. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 10(6), 2774-2782. [Link]
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Various Authors. (n.d.). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. ResearchGate. [Link]
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Cushman, M., et al. (2014). Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles. Journal of medicinal chemistry, 57(4), 1294-1306. [Link]
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Szczęsna, D., Koprowski, M., & Balczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
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Various Authors. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate. [Link]
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Various Authors. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(11), 3249. [Link]
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Various Authors. (n.d.). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. [Link]
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Various Authors. (2017). Recent developments in biological activities of indanones. ResearchGate. [Link]
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Various Authors. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(34), 20959-20970. [Link]
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Various Authors. (n.d.). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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Various Authors. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 6(10), 1845-1850. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Foundational Safety & Hazard Assessment
Before handling or disposing of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, a thorough understanding of its hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as 5-Chloro-1-indanone, indicate that it should be treated as a hazardous substance. Key anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[1][2]
Core Principle: All waste containing this compound, whether in pure solid form, in solution, or contaminating labware, must be classified and handled as hazardous waste.[3] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[4][5][6]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to create a barrier against accidental exposure. All handling and disposal operations must be conducted within a certified chemical fume hood.[3][7]
| PPE Item | Specification & Rationale |
| Eye Protection | Chemical splash goggles are required to protect against splashes. A full-face shield should be used when handling larger quantities.[3][8] |
| Hand Protection | Chemical-resistant nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[3][9] |
| Body Protection | A fully-fastened lab coat or a chemical-resistant apron is necessary to protect against spills and contamination of personal clothing.[3][10] |
| Respiratory | When handling the solid powder form where dust generation is possible, a respirator should be used to prevent inhalation.[3] |
Waste Segregation: The Halogenated Waste Stream
The defining characteristic of this compound for disposal purposes is its chlorinated nature. Halogenated organic compounds require a dedicated waste stream due to the specific, high-temperature incineration processes needed for their safe destruction and to prevent the formation of toxic byproducts like dioxins.[11][12] Co-mingling this waste with non-halogenated solvents significantly increases disposal costs and complexity.[5][7]
Workflow for Waste Characterization and Segregation:
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Navigating the Handling of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: A Guide to Personal Protective Equipment and Safe Practices
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone derivative, represents a class of compounds with significant potential in medicinal chemistry. As with any specialized chemical, a profound understanding of its hazard profile and the corresponding safety protocols is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Hazard: A Proactive Approach to Safety
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a critical assessment can be made by examining the known hazards of structurally similar compounds. Safety Data Sheets (SDS) for analogous chloro- and methyl-substituted indanones consistently highlight several key risks that must be addressed.
Based on data from similar compounds, this compound should be treated as a substance that is, at a minimum:
-
Potentially harmful if swallowed
-
A possible respiratory irritant [2]
Therefore, all handling procedures must be designed to prevent contact with the skin and eyes, and to avoid the inhalation of any dust or aerosols.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all exercise; it is a nuanced process dictated by the specific manipulations being performed and the potential for exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation. Always inspect gloves for any signs of degradation or puncture before use. |
| Eye Protection | Chemical Safety Goggles or a Face Shield | Protects the eyes from splashes, dust, and aerosols. Standard safety glasses do not provide a sufficient seal and are not adequate. |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing and minimizes skin exposure to accidental spills. |
| Respiratory Protection | NIOSH-approved Respirator (if applicable) | Required when there is a potential for generating dust or aerosols, or when working outside of a certified chemical fume hood. |
Expert Insight: The causality behind glove selection is critical. While nitrile gloves offer excellent protection against a wide range of chemicals and are a standard in many laboratories, for prolonged operations or when handling larger quantities, consulting a glove compatibility chart for chlorinated organic compounds is a prudent step.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, well-defined workflow is paramount to ensuring safety and maintaining the integrity of the research.
Pre-Handling Checklist:
-
Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound or a closely related compound.
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
PPE Inspection: Inspect all PPE for defects. Don the appropriate PPE as outlined in the table above.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling Protocol:
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Reaction Setup:
-
Ensure all glassware is properly secured.
-
Perform all manipulations within the fume hood.
-
-
Post-Handling:
-
Carefully clean all equipment used.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan:
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), must be disposed of as hazardous chemical waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container label should include the chemical name, "Hazardous Waste," and the primary hazards (e.g., "Irritant").
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
Visualizing the Workflow for Safe Handling
To provide a clear and concise representation of the safe handling process, the following workflow diagram has been created using the DOT language.
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
By internalizing and consistently applying these procedures, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
